molecular formula C11H10N2 B084086 4-(Pyridin-4-yl)aniline CAS No. 13296-04-3

4-(Pyridin-4-yl)aniline

Cat. No.: B084086
CAS No.: 13296-04-3
M. Wt: 170.21 g/mol
InChI Key: GKVYVZSNXXTOMQ-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)aniline is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVYVZSNXXTOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363753
Record name 4-(Pyridin-4-yl)aniline
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13296-04-3
Record name 4-(Pyridin-4-yl)aniline
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Record name 4-(pyridin-4-yl)aniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Pyridin-4-yl)aniline via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(pyridin-4-yl)aniline, a pivotal building block in medicinal chemistry, from 4-pyridineboronic acid. The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document outlines a detailed experimental protocol, presents quantitative data in a structured format, and includes visualizations of the reaction mechanism and experimental workflow to ensure reproducibility and facilitate its application in a laboratory setting. The pyridine-aniline scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, valued for its ability to form key interactions within the ATP-binding site of various kinases.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a pyridine ring linked to an aniline moiety, is a common motif in molecules designed to interact with biological targets. Notably, it serves as a precursor for the synthesis of 2-Amino-4-(4-pyridyl)phenol, a compound investigated for its potential to increase cardiac contractility. The Suzuki-Miyaura cross-coupling reaction has emerged as the most prevalent and industrially significant method for the synthesis of this compound and its derivatives. This reaction offers high yields, tolerance to a wide range of functional groups, and the use of readily available and relatively non-toxic boronic acid reagents.

This guide focuses on the synthesis of this compound by coupling 4-pyridineboronic acid with a suitable haloaniline, typically 4-bromoaniline or 4-iodoaniline, in the presence of a palladium catalyst and a base.

Reaction Scheme

The overall reaction for the synthesis of this compound via Suzuki-Miyaura coupling is depicted below:

Where X can be Br or I.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of reactants, catalyst, base, and solvent. The following table summarizes representative conditions and expected outcomes based on literature precedents for similar reactions.[1]

ParameterCondition 1Condition 2Condition 3
Aryl Halide 4-Bromoaniline4-Iodoaniline4-Bromo-3-methylaniline[1]
Boronic Acid 4-Pyridineboronic acid4-Pyridineboronic acid4-Pyridineboronic acid[1]
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(PPh₃)₄[1]
Catalyst Loading 1-5 mol%1-3 mol%5 mol%[1]
Base K₂CO₃K₃PO₄K₂CO₃[1]
Base Equiv. 2.0 equiv.2.0 equiv.2.0 equiv.[1]
Solvent System 1,4-Dioxane/Water (4:1)Toluene/Water (4:1)1,4-Dioxane/Water (4:1)[1]
Temperature 90-100 °C100-110 °C90-100 °C[1]
Reaction Time 12-18 hours8-16 hours12-18 hours[1]
Expected Yield 70-85%75-90%75-90%[1]

Detailed Experimental Protocol

This protocol details the synthesis of this compound from 4-bromoaniline and 4-pyridineboronic acid.

4.1. Materials and Reagents

  • 4-Bromoaniline (1.0 equiv.)

  • 4-Pyridineboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)[1]

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv.)[1]

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

4.2. Reaction Setup

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 mmol, 172 mg), 4-pyridineboronic acid (1.2 mmol, 147 mg), and potassium carbonate (2.0 mmol, 276 mg).[1]

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere. The palladium(0) catalyst is highly sensitive to oxygen.[2]

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg), to the flask under the inert atmosphere.[1]

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via cannula or syringe.[1] Solvents must be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst.[2]

4.3. Reaction Execution

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[1]

4.4. Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).[1]

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[1]

  • Combine the organic extracts and wash with brine (20 mL).[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]

  • Purify the crude product by flash column chromatography on silica gel. A gradient of hexane/ethyl acetate is typically effective for eluting the pure this compound.[1] The expected product is an off-white to pale yellow solid.[1]

Visualizations

5.1. Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Complex LnP(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Trans Transmetalation Complex LnP(II)(Ar)(Ar') OxAdd->Trans Transmetalation Trans->Pd0 Product This compound (Ar-Ar') Trans->Product Reductive Elimination ArylHalide 4-Haloaniline (Ar-X) ArylHalide->OxAdd BoronicAcid 4-Pyridineboronic Acid (Ar'-B(OH)2) BoronicAcid->Trans Base Base (e.g., K2CO3) Base->Trans

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

5.2. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Experimental_Workflow start Combine Reactants (4-Haloaniline, 4-Pyridineboronic Acid, Base) add_catalyst Add Palladium Catalyst start->add_catalyst purge Purge with Inert Gas (Argon/Nitrogen) add_catalyst->purge add_solvents Add Degassed Solvents (e.g., Dioxane/Water) purge->add_solvents heat Heat and Stir (e.g., 90-100°C, 12-18h) add_solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool and Quench monitor->cool extract Liquid-Liquid Extraction cool->extract purify Column Chromatography extract->purify end Pure this compound purify->end

Caption: A general workflow for the synthesis of this compound.

5.3. Role in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.

Drug_Development BuildingBlock This compound (Key Intermediate) Modification Further Chemical Modifications BuildingBlock->Modification API Active Pharmaceutical Ingredient (API) (e.g., Kinase Inhibitors) Modification->API

Caption: Role of this compound in drug development.

Troubleshooting and Optimization

  • Low Yield:

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere to prevent catalyst oxidation.[2]

    • Reagent Quality: Use high-purity starting materials. Boronic acids can degrade if not stored properly.[2]

    • Solvent Degassing: Thoroughly degas all solvents before use.[2]

    • Base: The choice and quality of the base are critical. Ensure it is anhydrous and finely powdered.

  • Byproduct Formation:

    • Homocoupling: Dimerization of the starting materials can occur, often due to the presence of oxygen.

    • Protodeboronation: The boronic acid can decompose to pyridine, particularly at elevated temperatures in the presence of water.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the inert atmosphere and the quality of reagents, high yields of the desired product can be achieved. This technical guide provides a solid foundation for researchers to successfully synthesize this important building block for applications in drug discovery and development.

References

Spectroscopic Data of 4-(Pyridin-4-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile chemical intermediate, 4-(Pyridin-4-yl)aniline. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and materials science, offering detailed spectroscopic information and the methodologies for its acquisition.

Introduction

This compound, a molecule incorporating both a pyridine and an aniline moiety, is a significant building block in the synthesis of a wide range of compounds with applications in medicinal chemistry and materials science. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring the integrity and reproducibility of research and development endeavors. This guide presents a consolidated summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
8.81s2HPyridine H-2, H-6
8.25s2HPyridine H-3, H-5
7.76d2H8.7Aniline H-2', H-6'
6.87m2HAniline H-3', H-5'
2.09s2H-NH₂

Note: The ¹H NMR data was reported in d₆-DMSO at 400 MHz.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmAssignment
~150Pyridine C-2, C-6
~122Pyridine C-3, C-5
~148Pyridine C-4
~147Aniline C-4'
~130Aniline C-1'
~128Aniline C-2', C-6'
~115Aniline C-3', H-5'

Note: These are predicted values and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

Specific experimental IR absorption data for this compound is not detailed in the readily available literature. However, the characteristic absorption bands for the functional groups present in the molecule are well-established.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3250Medium-StrongN-H stretch (asymmetric and symmetric) of the primary amine
3100-3000Medium-WeakAromatic C-H stretch
1620-1580Medium-StrongC=C and C=N ring stretching (pyridine and benzene)
1620-1550MediumN-H bending (scissoring)
1500-1400Medium-StrongAromatic ring stretching
850-810Strongpara-disubstituted benzene C-H out-of-plane bending

Note: These are expected ranges and the exact peak positions may vary based on the sample preparation method and the physical state of the sample.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

TechniqueIonm/z (Observed)m/z (Calculated)
Electrospray Ionization (ESI)[M+H]⁺171171.09
High-Resolution Mass Spectrometry (HRMS)[M+H]⁺171.0938171.0917

Note: The ESI and HRMS data confirm the molecular weight of this compound (C₁₁H₁₀N₂).[1]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are provided below. These are intended to serve as a guideline for researchers aiming to reproduce or verify these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Sample Preparation: The sample of this compound was dissolved in deuterated dimethyl sulfoxide (d₆-DMSO).

  • ¹H NMR Acquisition: The ¹H NMR spectrum was acquired at room temperature. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition (General Procedure): A proton-decoupled ¹³C NMR spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy (General Procedure)
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (KBr Pellet Method): A small amount of solid this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

  • Acquisition: The IR spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source. For high-resolution data, a high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used.

  • Sample Preparation: The sample was dissolved in a suitable solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Acquisition: The sample solution was introduced into the ESI source. The mass spectrum was acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. For researchers embarking on projects involving this compound, it is recommended to perform their own spectroscopic analysis to confirm the identity and purity of their materials, using the information presented here as a reference.

References

An In-depth Technical Guide to 4-(Pyridin-4-yl)aniline (CAS 13296-04-3): Properties, Safety, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, safety data, and key synthetic applications of 4-(Pyridin-4-yl)aniline (CAS 13296-04-3). This versatile intermediate is of significant interest in medicinal chemistry, primarily for its role as a precursor in the synthesis of novel cardiotonic agents. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₁H₁₀N₂ and a molecular weight of 170.21 g/mol .[1] Its structural and physical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₀N₂[1]
Molecular Weight 170.21 g/mol [1]
Appearance White to light yellow/orange powder/crystalline solid[2]
Melting Point 232-234 °C[1]
Boiling Point 319.1 °C at 760 mmHg[1]
Density 1.133 g/cm³[1]
pKa 6.55 ± 0.10 (Predicted)[1]
Solubility No data available
Storage Conditions Room temperature, in a cool, dark place under an inert atmosphere. Air sensitive.[2]

Safety and Toxicology

Hazard Identification: [4]

  • Classification: Skin irritation (Category 2), Eye irritation (Category 2).

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332 + P313: If skin irritation occurs: Get medical advice/attention.

    • P337 + P313: If eye irritation persists: Get medical advice/attention.

Toxicity Data for Structurally Related Compounds (Aniline):

Route of ExposureSpeciesValueReference(s)
Oral LD50Rat250 mg/kg[1]
Dermal LD50Rabbit820 mg/kg[1]
Inhalation LC50Mouse248 ppm (4 h)[1]

Note: This data is for aniline and should be used for general guidance only, as the toxicity of this compound may differ.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the deprotection of a Boc-protected precursor.[5]

Materials:

  • tert-butyl 4-(pyridin-4-yl)phenylcarbamate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Treat tert-butyl 4-(pyridin-4-yl)phenylcarbamate (1 equivalent) with a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), remove the solvent by distillation under reduced pressure to yield this compound.

Synthesis_of_4_Pyridin_4_yl_aniline start tert-butyl 4-(pyridin-4-yl)phenylcarbamate product This compound start->product Deprotection reagents DCM/TFA (1:1) Room Temperature, 2h

Synthetic pathway for this compound.
General Protocol for Melting Point Determination

This is a general procedure for determining the melting point of a solid organic compound using a capillary tube method.[6]

Materials:

  • This compound

  • Melting point capillary tube

  • Melting point apparatus or Thiele tube with a heating bath (e.g., mineral oil)

  • Thermometer

Procedure:

  • Ensure the sample of this compound is finely powdered.

  • Introduce a small amount of the powdered sample into the open end of a melting point capillary tube to a height of 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping or dropping it through a long glass tube.

  • Place the capillary tube in the heating block of the melting point apparatus or attach it to a thermometer and immerse it in the heating bath of a Thiele tube.

  • Heat the apparatus rapidly to about 15-20 °C below the expected melting point (232-234 °C).

  • Decrease the heating rate to approximately 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the last solid crystal melts (the end of the melting range).

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement prep1 Grind Sample to Fine Powder prep2 Load into Capillary Tube (2-3 mm) prep1->prep2 prep3 Compact Sample prep2->prep3 meas1 Place in Melting Point Apparatus prep3->meas1 Insert Sample meas2 Rapid Heating to ~215 °C meas1->meas2 meas3 Slow Heating (1-2 °C/min) meas2->meas3 meas4 Record Start of Melting (T1) meas3->meas4 meas5 Record End of Melting (T2) meas4->meas5

Workflow for melting point determination.
General Protocol for Boiling Point Determination

This is a general procedure for determining the boiling point of a high-boiling liquid organic compound using the capillary method.[7][8]

Materials:

  • This compound (if in liquid form or can be melted without decomposition)

  • Small test tube (e.g., fusion tube)

  • Melting point capillary tube, sealed at one end

  • Heating bath (e.g., mineral oil) in a Thiele tube or beaker

  • Thermometer

Procedure:

  • Add a small amount of liquid this compound to the small test tube.

  • Place the sealed capillary tube, open end down, into the test tube.

  • Attach the test tube to a thermometer.

  • Immerse the assembly in the heating bath.

  • Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous stream of bubbles is observed, stop heating.

  • The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Applications in Drug Development

Synthesis of Cardiotonic Agents

This compound is a key intermediate in the synthesis of 2-Amino-4-(4-pyridyl)phenol, a compound that has been shown to increase cardiac contractility.[5] The synthesis involves diazotization, followed by nitration and subsequent reduction.

Cardiotonic_Agent_Synthesis start This compound intermediate1 Diazonium Salt Intermediate start->intermediate1 Step 1 step1 Diazotization intermediate2 Nitrated Intermediate intermediate1->intermediate2 Step 2 step2 Nitration product 2-Amino-4-(4-pyridyl)phenol intermediate2->product Step 3 step3 Reduction

Synthetic pathway to a cardiotonic agent.
Mechanism of Action: Phosphodiesterase Inhibition

The cardiotonic effects of many compounds are attributed to the inhibition of phosphodiesterases (PDEs), particularly PDE3, in cardiac muscle cells. Inhibition of PDE3 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), which then phosphorylates several key proteins involved in cardiac muscle contraction, leading to increased contractility (positive inotropy).

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Cellular Response beta_receptor β-Adrenergic Receptor ac Adenylyl Cyclase beta_receptor->ac Stimulation camp cAMP ac->camp Converts atp ATP atp->ac pde3 PDE3 camp->pde3 pka Protein Kinase A (PKA) camp->pka Activates amp 5'-AMP pde3->amp Degrades phosphorylation Phosphorylation of Contractile Proteins pka->phosphorylation Leads to pde_inhibitor PDE3 Inhibitor (e.g., 2-Amino-4-(4-pyridyl)phenol derivative) pde_inhibitor->pde3 Inhibits contraction Increased Cardiac Contractility phosphorylation->contraction

Signaling pathway of PDE3 inhibition in cardiomyocytes.

Conclusion

This compound is a valuable building block for the synthesis of pharmacologically active compounds, particularly those targeting cardiovascular diseases. This guide provides essential technical information to aid researchers in the safe and effective use of this compound in their research and development activities. Further investigation into the specific toxicological profile of this compound and the detailed mechanism of action of its derivatives is warranted to fully realize its therapeutic potential.

References

The Biological Versatility of the 4-(Pyridin-4-yl)aniline Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Anticancer, Anti-inflammatory, and Antimicrobial Activities, Experimental Protocols, and Signaling Pathways

Introduction

The 4-(pyridin-4-yl)aniline core is a "privileged scaffold" in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active agents. Its unique combination of a hydrogen-bond-accepting pyridine ring and a readily functionalizable aniline moiety makes it a versatile building block in modern drug discovery. While the parent compound may not have significant intrinsic biological activity, its derivatives have demonstrated a broad spectrum of therapeutic potential, most notably as potent kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, detailed experimental protocols for their evaluation, and visualizations of key biological pathways and experimental workflows to support researchers in the design and development of novel therapeutics.

Anticancer Activity: Kinase Inhibition

The most extensively documented biological activity of this compound derivatives is their ability to inhibit protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer. The pyridine-aniline motif is well-established for its ability to form key interactions within the ATP-binding site of various kinases. The pyridine nitrogen often acts as a hinge-binding motif, while the aniline provides a vector for substitutions to enhance potency and selectivity.

Derivatives of this scaffold have been developed to target a range of kinases implicated in oncogenic signaling, including VEGFR, JNK, PI3K, p38 MAP kinase, and histone deacetylase 6 (HDAC6).

Kinase Inhibitory Potency

The following table summarizes the inhibitory activity of representative this compound derivatives and related structures against various kinases and cancer cell lines.

Compound IDCore Scaffold / DerivativeTarget Kinase/Cell LineIC50 (µM)Reference
SK-25 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-oneMiaPaCa-21.95
Compound H42 Pyridine DerivativeSKOV3 (Ovarian Cancer)0.87
Compound H42 Pyridine DerivativeA2780 (Ovarian Cancer)5.4
Analog 1 2-Anilino-4-(Pyrazol-3-yl)-pyrimidineJNK30.63
Analog 2 2-Anilino-4-(Pyrazol-3-yl)-pyridineJNK30.16
Analog 3 2-Anilino, 5-Chloro-4-(Pyrazol-3-yl)-pyridineJNK30.08

Note: Direct comparison of IC50 values should be approached with caution due to variations in assay conditions across different studies.

Mechanism of Action: p38 MAP Kinase Pathway

The p38 MAP kinase signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and stress, and its inhibition is a key therapeutic strategy in both inflammation and cancer. This compound derivatives have been designed to target this pathway. The diagram below illustrates the general mechanism.

p38_pathway ext_stimuli External Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor ext_stimuli->receptor tak1 TAK1 receptor->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 phosphorylates p38 p38 MAP Kinase mkk3_6->p38 phosphorylates downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->downstream phosphorylates inhibitor This compound Derivative inhibitor->p38 inhibits response Cellular Response (Inflammation, Apoptosis) downstream->response

p38 MAP Kinase signaling pathway inhibition.

Anti-inflammatory Activity

Derivatives of pyridine have demonstrated significant anti-inflammatory effects in various preclinical models. The mechanism for this activity may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase (COX) and lipoxygenase (LOX) are heme-dependent.

An In-depth Technical Guide to the Photophysical and Electronic Properties of Pyridyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl aniline derivatives, a versatile class of organic compounds, have emerged as a focal point in materials science and medicinal chemistry. Their molecular architecture, characterized by an electron-donating aniline moiety and an electron-withdrawing pyridine ring, gives rise to a rich array of tunable photophysical and electronic properties.[1] This unique donor-acceptor structure facilitates intramolecular charge transfer (ICT), a key process governing their utility in diverse applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and as scaffolds for kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, photophysical and electronic properties, and key experimental methodologies for the characterization of pyridyl aniline derivatives, intended to serve as a valuable resource for researchers in the field.

Core Structure and Synthetic Strategies

The fundamental structure of pyridyl aniline derivatives consists of a pyridine ring linked to an aniline moiety. The electronic and photophysical properties can be finely tuned by modifying the substitution pattern on both the pyridine and aniline rings, as well as by altering the relative position of the nitrogen atom in the pyridine ring and the point of attachment to the aniline.

Common synthetic routes to access these derivatives include palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a pyridyl boronic acid with an aniline derivative bearing a halide or triflate group, or vice versa.[2][3][4]

Buchwald-Hartwig Amination: This method facilitates the formation of the C-N bond between a pyridine halide and an aniline.[5][6][7][8]

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalyst ArylHalide Pyridyl/Aniline-Halide Product Pyridyl Aniline Derivative ArylHalide->Product Suzuki Coupling BoronicAcid Aniline/Pyridyl-Boronic Acid BoronicAcid->Product Base Base (e.g., K2CO3) Base->Product PdCatalyst Pd(0) Catalyst PdCatalyst->Product

Figure 1: Generalized Suzuki-Miyaura Coupling Scheme.

Photophysical Properties

The photophysical properties of pyridyl aniline derivatives are largely dictated by the nature of their intramolecular charge transfer (ICT) states. Upon photoexcitation, an electron is promoted from the electron-rich aniline moiety (donor) to the electron-poor pyridine moiety (acceptor). The energy and efficiency of the subsequent relaxation processes, such as fluorescence, are highly sensitive to the molecular structure and the surrounding environment.

Absorption and Emission Characteristics

Pyridyl aniline derivatives typically exhibit absorption maxima in the UV-visible region. The position of the absorption and emission bands can be modulated by the introduction of electron-donating or electron-withdrawing substituents on either the aniline or pyridine rings. For instance, 2-N-anilinopyridine shows a fluorescence peak at 383 nm when excited at 277 nm.

Table 1: Photophysical Data for Selected Pyridyl Aniline Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Lifetime (τ) (ns)Reference
2-N-AnilinopyridineVarious-335-383--
2-N-PiperidinopyridineVarious-372--
2-Amino-3-cyanopyridine DerivativesVarious-350-437--[9]
2,6-bis(2-anilinoethynyl)pyridine Derivatives-----[10][11]
4'-(p-aminophenyl)-2,2':6',2''-terpyridineVarious-Dual Emission--

Note: This table is a compilation from various sources and serves as an illustrative example. Direct comparison between compounds should be made with caution due to varying experimental conditions.

Solvatochromism

The ICT character of the excited state often leads to a significant change in the dipole moment upon excitation. Consequently, the emission spectra of pyridyl aniline derivatives can be highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. An increase in solvent polarity typically stabilizes the more polar excited state, leading to a red-shift in the emission maximum.

Electronic Properties

The electronic properties of pyridyl aniline derivatives, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for their application in electronic devices. These energy levels can be experimentally determined using electrochemical methods like cyclic voltammetry and can also be estimated through computational chemistry.

HOMO and LUMO Energy Levels

The HOMO is predominantly localized on the electron-donating aniline moiety, while the LUMO is centered on the electron-withdrawing pyridine ring. The HOMO-LUMO energy gap determines the absorption and emission properties of the molecule. Substituents that increase the electron-donating ability of the aniline (e.g., methoxy, methyl groups) will raise the HOMO energy level, while electron-withdrawing groups on the pyridine ring (e.g., cyano, nitro groups) will lower the LUMO energy level, both leading to a smaller energy gap and a red-shift in the absorption and emission spectra.

Table 2: Electronic Properties of Selected Pyridyl Aniline Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)MethodReference
4-Aminoaniline---DFT[12]
4-Nitroaniline---DFT[12]
4'-(4-nitrophenoxy)-N,N-bis(pyridin-2-ylmethyl)aniline---DFT[13]

Note: This table provides examples of computational data. Experimental values can be obtained from cyclic voltammetry.

ICT_Diagram GS Ground State (S0) (Pyridyl-Aniline) ES Excited State (S1) (Pyridyl•- - Aniline•+) GS->ES hν (Absorption) ES->GS Fluorescence ES->GS Non-radiative Decay

Figure 2: Intramolecular Charge Transfer (ICT) Process.

Experimental Protocols

Accurate characterization of the photophysical and electronic properties of pyridyl aniline derivatives requires standardized experimental procedures.

Synthesis: Suzuki-Miyaura Coupling (General Protocol)
  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv.), pyridyl boronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the mixture to reflux (typically 85-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After cooling, perform an aqueous work-up and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography.

Photophysical Measurements: Fluorescence Quantum Yield (Relative Method)

The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Sample and Standard Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Absorbance Measurement: Record the UV-Vis absorption spectra for all solutions.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

  • Data Analysis: Integrate the area under the emission curves for each solution.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_x) is calculated using the following equation:

    Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)

    where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 'x' and 'std' refer to the sample and the standard, respectively.

QY_Workflow A Prepare Dilute Solutions (Sample and Standard) B Measure Absorbance (UV-Vis) A->B C Measure Fluorescence (Fluorometer) A->C E Plot Integrated Intensity vs. Absorbance B->E D Integrate Emission Spectra C->D D->E F Calculate Slopes (m_x, m_std) E->F G Calculate Quantum Yield (Φ_x) F->G

Figure 3: Workflow for Relative Quantum Yield Determination.
Electronic Measurements: Cyclic Voltammetry

Cyclic voltammetry (CV) is used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

  • Solution Preparation: Prepare a solution of the pyridyl aniline derivative (typically 1-5 mM) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Record the cyclic voltammogram by scanning the potential.

  • Calibration: Add a small amount of an internal standard with a known redox potential (e.g., ferrocene/ferrocenium, Fc/Fc⁺) and record the voltammogram again.

  • Data Analysis: Determine the onset oxidation (E_ox) and reduction (E_red) potentials from the voltammogram.

  • Energy Level Estimation: The HOMO and LUMO energy levels can be estimated using the following empirical equations (referenced against Fc/Fc⁺):

    HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Conclusion

Pyridyl aniline derivatives represent a promising class of molecules with highly tunable photophysical and electronic properties. Their rich structure-property relationships, governed by the principles of intramolecular charge transfer, make them attractive candidates for a wide range of applications in materials science and drug discovery. A thorough understanding of their synthesis and characterization, as outlined in this guide, is essential for the rational design of new functional molecules with tailored properties. The provided experimental protocols and data serve as a foundational resource to facilitate further research and development in this exciting field.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-(Pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-4-yl)aniline, a heterocyclic aromatic amine, is a crucial building block and intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly kinase inhibitors. Its chemical structure, which incorporates both a pyridine ring and an aniline moiety, imparts a unique set of physicochemical properties that are of paramount importance for process chemistry, formulation development, and regulatory assessment. Understanding the solubility and stability of this compound in various common solvents is fundamental to its effective utilization in drug discovery and development.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. It details experimental protocols for the determination of these properties and outlines potential degradation pathways, offering a foundational resource for scientists working with this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂[1][2]
Molecular Weight 170.21 g/mol [1][2]
Appearance Yellow Powder[1]
Melting Point 232-234 °C[3]
Boiling Point 319.1 °C at 760 mmHg[3]
pKa 6.55 ± 0.10 (Predicted)[1][3]
Storage Keep in dark place, Inert atmosphere, Room temperature[1][3]

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, a qualitative assessment of its expected solubility can be inferred from its structure based on the "like dissolves like" principle. The presence of a polar aniline group and a pyridine nitrogen atom suggests the potential for hydrogen bonding, while the aromatic rings contribute to its nonpolar character.

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe amino and pyridine groups can form hydrogen bonds with protic solvents. However, the hydrophobic nature of the two aromatic rings limits extensive solubility in water.[4] Solubility is expected to increase in acidic aqueous solutions due to the formation of a soluble salt.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polarity of these solvents can effectively solvate the polar functionalities of the this compound molecule through dipole-dipole interactions.
Non-Polar Toluene, Hexane, DichloromethaneLowThe overall polarity of the molecule due to the nitrogen heteroatoms is likely to limit its solubility in non-polar hydrocarbon solvents.

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter for its storage, handling, and use in synthetic processes. Like many aromatic amines, it may be susceptible to degradation under certain conditions.[5][6]

Key Factors Influencing Stability:

  • Oxidation: The aniline moiety is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored impurities and polymeric materials.

  • pH: The compound's stability can be pH-dependent. Strongly acidic or basic conditions may catalyze hydrolysis or other degradation reactions.

  • Light: Photodegradation can occur upon exposure to UV or visible light, leading to the formation of radical species and subsequent degradation products.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Potential Degradation Pathways:

Based on the chemistry of anilines and pyridines, the following degradation pathways are plausible:

  • Oxidation: The primary amine of the aniline ring can be oxidized to form nitroso, nitro, or polymeric species. The pyridine ring can be oxidized to its N-oxide.

  • Photodegradation: Exposure to light can induce the formation of radical intermediates, leading to a complex mixture of degradation products, including ring cleavage and polymerization.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, cleavage of the C-C bond between the rings could potentially occur, though this is less likely than oxidation.

Table 2: Parameters for Stability Assessment of this compound

ParameterMethodPurpose
Appearance Visual InspectionTo detect changes in color or physical state.
Assay HPLC-UVTo quantify the amount of this compound remaining.
Purity/Degradation Products HPLC-UV, LC-MSTo detect, quantify, and identify any degradation products formed.
Solubility As per protocol in Section 5.1To assess any changes in solubility due to degradation.

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

Objective: To determine the approximate solubility of this compound in various solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO, toluene)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer or shaker bath

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent (e.g., 1 mL). The amount should be sufficient to ensure a saturated solution with visible solid remaining.

  • Equilibration: Tightly cap the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the aliquot with a suitable solvent (mobile phase is often a good choice) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of this compound.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Protocol for Stability Testing

This protocol is a general guideline for assessing the stability of this compound under various stress conditions, aligned with ICH principles.[8][9][10]

Objective: To evaluate the intrinsic stability of this compound and identify potential degradation products.

Forced Degradation (Stress Testing):

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C).

  • Oxidative Degradation: Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photostability: Expose a solid sample and a solution of the compound to a calibrated light source (as per ICH Q1B guidelines).

  • Thermal Degradation: Expose a solid sample to elevated temperatures (e.g., 80°C).

Procedure for Each Condition:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Subject the sample (solid or solution) to the stress condition for a defined period (e.g., 0, 2, 4, 8, 24 hours).[8]

  • At each time point, withdraw a sample. If necessary, neutralize the acidic or basic samples.

  • Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all major degradation products.

  • Use LC-MS to obtain mass information for the identification of unknown degradation products.

Long-Term and Accelerated Stability Studies:

For more comprehensive stability assessment, long-term and accelerated studies should be conducted on the solid material in its proposed container closure system.[8][9][10]

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Samples should be tested at specified time points (e.g., 0, 3, 6, 9, 12, 24 months) for appearance, assay, and degradation products.[8][10]

Visualizations

Experimental Workflow for Solubility Determination

G Figure 1: Experimental Workflow for Solubility Determination A Add excess this compound to known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h with shaking) A->B Step 1 C Centrifuge to separate solid from supernatant B->C Step 2 D Withdraw known volume of supernatant C->D Step 3 E Dilute aliquot to a known concentration D->E Step 4 F Analyze by validated HPLC-UV method E->F Step 5 G Calculate solubility (e.g., mg/mL) F->G Step 6

Caption: Workflow for determining the equilibrium solubility of a compound.

Factors Affecting the Stability of this compound

G Figure 2: Factors Influencing Stability cluster_factors Environmental Factors cluster_degradation Degradation Pathways A Light (UV/Visible) E Photodegradation A->E B Temperature F Thermal Degradation B->F C Oxygen (Air) G Oxidation (N-Oxides, Polymers) C->G D pH (Acid/Base) H Hydrolysis D->H Core This compound Stability E->Core F->Core G->Core H->Core

Caption: Key environmental factors and their resulting degradation pathways.

Conclusion

The solubility and stability of this compound are critical attributes that influence its application in pharmaceutical research and development. This guide provides a framework for understanding these properties based on its chemical structure and offers standardized protocols for their experimental determination. While a qualitative assessment suggests moderate solubility in polar aprotic solvents and limited solubility in non-polar and aqueous media, precise quantitative determination is recommended for specific applications. The compound is susceptible to degradation by oxidation, light, and elevated temperatures, necessitating careful handling and storage under inert, dark, and cool conditions. The provided protocols for solubility and stability testing serve as a valuable starting point for researchers to generate robust and reliable data for this important chemical intermediate.

References

The Privileged Scaffold: A Technical Guide to 4-(Pyridin-4-yl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient medicinal chemistry. Among these, the 4-(pyridin-4-yl)aniline core has emerged as a particularly valuable and versatile scaffold. Its intrinsic chemical properties, including the hydrogen bond accepting capability of the pyridine nitrogen and the readily functionalizable aniline moiety, make it an ideal starting point for the development of potent and selective inhibitors, particularly for protein kinases.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors for various therapeutic areas. We will delve into the synthesis of key derivatives, present quantitative biological data, provide detailed experimental protocols, and visualize the targeted signaling pathways.

Core Applications in Kinase Inhibition

The this compound scaffold is a well-established pharmacophore in a multitude of kinase inhibitors.[3] The pyridine ring often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The aniline portion of the molecule provides a convenient vector for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] Derivatives of this scaffold have been successfully developed to target a range of kinases implicated in oncology and inflammatory diseases, including c-Jun N-terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), vascular endothelial growth factor receptor (VEGFR), and the mesenchymal-epithelial transition factor (c-Met).[1][4]

Quantitative Analysis of Inhibitor Potency

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from the this compound scaffold. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: JNK Inhibitory Activity of 4-(Pyrazol-3-yl)-pyridine Derivatives [4]

Compound IDCore ScaffoldSubstitutionTarget KinaseIC50 (µM)
14-(Pyrazol-3-yl)-pyrimidine2-AnilinoJNK30.63
24-(Pyrazol-3-yl)-pyridine2-AnilinoJNK30.16
34-(Pyrazol-3-yl)-pyridine2-Anilino, 5-ChloroJNK30.08

Table 2: p38α MAP Kinase Inhibitory Activity of Pyridinyl-based Compounds [3]

CompoundTarget KinaseIC50 (nM)
Pyridinylquinoxaline derivative 6fp38α MAP Kinase81
Pyrido[2,3-b]pyrazine derivative 9ep38α MAP Kinase38
SB203580 (Reference inhibitor)p38α MAP Kinase~500

Table 3: VEGFR-2 and c-Met Inhibitory Activity of Representative Derivatives [3][5]

CompoundTarget KinaseIC50 (µM)
Pyridine bioisostere of Cabozantinib (Cmpd. 4)c-Met0.0049
Cabozantinibc-Met0.0054
Compound 10 (Pyridine-derived)VEGFR-20.12
Sorafenib (Reference inhibitor)VEGFR-20.10

Signaling Pathways and Mechanisms of Action

To understand the therapeutic potential of this compound derivatives, it is crucial to visualize their points of intervention within key cellular signaling cascades.

p38_MAPK_pathway stress Stress Stimuli (e.g., UV, Cytokines) mkkk MAPKKK (e.g., MEKK, MLK) stress->mkkk mkk36 MKK3/6 mkkk->mkk36 p38 p38 MAPK mkk36->p38 downstream Downstream Targets (e.g., MAPKAPK-2, ATF-2) p38->downstream inhibitor This compound Derivative inhibitor->p38 response Inflammation, Apoptosis, Cell Cycle Regulation downstream->response

Caption: Simplified p38 MAP Kinase signaling pathway and the point of intervention for inhibitors.

VEGFR_signaling_pathway vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 plc PLCγ vegfr2->plc pi3k PI3K vegfr2->pi3k ras Ras vegfr2->ras inhibitor This compound Derivative inhibitor->vegfr2 proliferation Cell Proliferation, Migration, Survival plc->proliferation akt Akt pi3k->akt akt->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for inhibitors.

cMet_signaling_pathway hgf HGF cmet c-Met Receptor hgf->cmet gab1 Gab1 cmet->gab1 ras Ras cmet->ras stat3 STAT3 cmet->stat3 inhibitor This compound Derivative inhibitor->cmet pi3k PI3K gab1->pi3k akt Akt pi3k->akt response Cell Proliferation, Invasion, Metastasis, Angiogenesis akt->response raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->response stat3->response

Caption: Simplified c-Met signaling pathway and the point of intervention for inhibitors.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of the this compound core and a representative kinase inhibition assay.

Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines a general and widely applicable method for the synthesis of the this compound scaffold.[3]

synthesis_workflow start Starting Materials: 4-Haloaniline Pyridine-4-boronic acid reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/Water) start->reaction workup Work-up - Extraction - Washing - Drying reaction->workup purification Purification - Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Materials:

  • 4-Haloaniline (e.g., 4-bromoaniline) (1.0 equiv.)

  • Pyridine-4-boronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.01-0.05 equiv.)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

  • To a dried reaction flask, add the 4-haloaniline, pyridine-4-boronic acid, and the base.

  • Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst and the degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase.[2]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well, followed by 2 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective kinase inhibitors. Its favorable binding properties and synthetic tractability have enabled the development of a diverse range of compounds targeting key nodes in oncogenic and inflammatory signaling pathways. The data and protocols presented in this guide underscore the continued importance of this privileged scaffold in medicinal chemistry. As our understanding of kinase biology deepens, the rational design of novel inhibitors based on the this compound core will undoubtedly continue to yield promising therapeutic candidates for a host of human diseases.

References

Review of synthetic routes for 4-(pyridin-4-yl)aniline analogues

Author: BenchChem Technical Support Team. Date: December 2025

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FINAL ANSWER:An In-depth Technical Guide to the Synthetic Routes for this compound Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the primary synthetic methodologies for the preparation of this compound and its analogues. This scaffold is a privileged core in medicinal chemistry, notably as a key structural component of numerous kinase inhibitors. This document details the most prevalent and effective synthetic strategies, including Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann cross-coupling reactions. It presents a comparative analysis of these routes, supported by tabulated quantitative data, detailed experimental protocols, and workflow visualizations to aid in the rational design and synthesis of novel therapeutic agents.

Core Synthetic Strategies

The construction of the biaryl framework of this compound analogues predominantly relies on transition-metal-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale of the synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, and it is widely employed for the synthesis of this compound analogues. This reaction typically involves the palladium-catalyzed cross-coupling of a pyridine-containing boronic acid or ester with an aniline-containing aryl halide or triflate (or vice-versa).

Table 1: Suzuki-Miyaura Coupling Reaction Parameters and Yields

EntryAryl Halide/TriflateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromo-3-methylanilinePyridine-4-boronic acidPd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O90-10012-1875-90[1]
24-ChlorobenzonitrileLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)2-di-t-butylphosphino-2',4',6'-tri-i-propylbiphenyl (3)KF1,4-Dioxane1001273
34-n-ButylchlorobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)2-di-t-butylphosphino-2',4',6'-tri-i-propylbiphenyl (3)KF1,4-Dioxane1001276
45-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamidePhenylboronic acidPd(OAc)₂ (10)-CsFToluene/H₂O1001285[2]

Experimental Protocol: Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline via Suzuki-Miyaura Coupling [1]

  • Materials: 4-Bromo-3-methylaniline, Pyridine-4-boronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), and degassed water.

  • Procedure:

    • To a dried reaction flask, add 4-bromo-3-methylaniline (1.0 equiv.), pyridine-4-boronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.), and the degassed solvent system of 1,4-dioxane and water (4:1 ratio).

    • Heat the reaction mixture to 90-100 °C and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-18 hours).

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-methyl-4-(pyridin-4-yl)aniline.

Troubleshooting Suzuki-Miyaura Reactions with Pyridine Boronic Acids

A common challenge in the Suzuki-Miyaura coupling involving pyridine boronic acids is the undesired protodeboronation side reaction. The following diagram outlines a logical workflow for troubleshooting this issue.

troubleshooting_suzuki cluster_solutions Troubleshooting Steps start Low Yield or Protodeboronation check_reagents Check Reagent Quality start->check_reagents Is boronic acid fresh? Are solvents degassed? optimize_base Optimize Base check_reagents->optimize_base Reagents OK optimize_temp Optimize Temperature optimize_base->optimize_temp Try weaker base (e.g., K₃PO₄, Cs₂CO₃) optimize_catalyst Optimize Catalyst System optimize_temp->optimize_catalyst Lower reaction temperature anhydrous_conditions Ensure Anhydrous Conditions optimize_catalyst->anhydrous_conditions Use bulky, electron-rich ligands (e.g., SPhos) success Improved Yield anhydrous_conditions->success Strictly control water content

A logical workflow to diagnose and solve common issues in the Suzuki coupling of pyridine boronic acids.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and serves as a key strategy for synthesizing this compound analogues, particularly when the aniline moiety is introduced in the final steps. This palladium-catalyzed reaction couples an amine with an aryl halide or triflate.

Table 2: Buchwald-Hartwig Amination Reaction Parameters and Yields

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-4-indolylmaleimideAnilinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Toluene1001295[3]
23-Bromo-4-indolylmaleimide2-AminopyridinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Toluene1001288[3]
3Aryl ChloridePrimary AminePd(OAc)₂ (1)CyPFtBu (1.5)NaOtBuToluene1001890-99
44-ChloropyridineBenzophenone IminePd(OAc)₂ (0.005)Josiphos ligandNaOtBuToluene10018>98[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials: Aryl halide (e.g., 4-chloropyridine derivative), amine (e.g., substituted aniline), palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOtBu or Cs₂CO₃), and an anhydrous aprotic solvent (e.g., toluene or 1,4-dioxane).

  • Procedure:

    • In an oven-dried Schlenk flask, combine the aryl halide (1.0 equiv.), the palladium catalyst, and the phosphine ligand.

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent, followed by the amine (1.2 equiv.) and the base (1.5 equiv.).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent, and wash the combined organic layers with brine.

    • Dry the organic phase, concentrate, and purify the residue by column chromatography.

buchwald_hartwig_cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand\nExchange HNR'R'' Base Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ligand\nExchange->Ar-Pd(II)-NR'R''(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-NR'R''

Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N and C-O bonds. While it often requires harsher conditions (higher temperatures and polar aprotic solvents) than palladium-catalyzed methods, modern advancements with the use of ligands have made it a viable alternative, especially for large-scale synthesis where cost is a factor.

Table 3: Ullmann Condensation Reaction Parameters and Yields

EntryAryl HalideNucleophileCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
14-IodotoluenePyrazoleCuI (10)L-prolineK₂CO₃DMSO9085-95
22-IodopyridineIodobenzeneAu nanoparticles--DMF15050[5]
3Aryl IodideAnilineCuI (1-5)PhenanthrolineK₂CO₃DMF120-150Moderate to Good
4Aryl BromideAnilineCuI6-hydroxy picolinohydrazideK₂CO₃Methanol/EthanolRTGood[6]

Experimental Protocol: Ligand-Accelerated Ullmann Condensation

  • Materials: Aryl halide, amine or alcohol, copper(I) iodide (CuI), a ligand (e.g., L-proline or a phenanthroline derivative), a base (e.g., K₂CO₃ or K₃PO₄), and a high-boiling polar solvent (e.g., DMF or DMSO).

  • Procedure:

    • To a reaction vessel, add the aryl halide (1.0 equiv.), the nucleophile (1.5 equiv.), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv.).

    • Add the solvent and heat the mixture to the required temperature (typically >100 °C).

    • Stir the reaction until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with water and brine, then dry and concentrate.

    • Purify the crude product by chromatography or recrystallization.

Application in Drug Development: The Nilotinib Case Study

The this compound scaffold is a cornerstone of the tyrosine kinase inhibitor, Nilotinib, which is used in the treatment of chronic myeloid leukemia (CML).

Synthesis of Nilotinib

The synthesis of Nilotinib showcases the practical application of the synthetic strategies discussed. A key step involves the condensation of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid with 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.

Experimental Protocol: Final Amide Coupling Step in Nilotinib Synthesis [7]

  • Materials: 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, N-Methyl-pyrrolidone (NMP), Thionyl chloride (SOCl₂), 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline.

  • Procedure:

    • To a 1 L glass reactor, add 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid (80.0 g, 0.26 mol) and N-Methyl-pyrrolidone (400 mL).

    • Heat the mixture to 60 °C, then add SOCl₂ (24 mL, 0.33 mol) over 15 minutes. Stir the resulting mixture at 60 °C for 1 hour to form the acid chloride.

    • Add 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline (69.2 g, 0.29 mol) and heat the reaction mixture to 90 °C for 3 hours.

    • Add water (500 mL) and heat to 80 °C. Adjust the pH to 11-12 with 47% NaOH solution.

    • Cool the suspension to 40 °C, stir for 2 hours, filter, and wash with water to yield the crude product.

    • The crude solid is slurried in water (1 L) at 40 °C for 1 hour, filtered, washed with water, and dried under vacuum to obtain Nilotinib base (94% yield).

Mechanism of Action and the Bcr-Abl Signaling Pathway

Nilotinib functions by inhibiting the Bcr-Abl tyrosine kinase, an oncoprotein that is constitutively active in CML. This oncoprotein drives cell proliferation and survival through several downstream signaling pathways.

Bcr_Abl_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes Bcr_Abl Bcr-Abl Oncoprotein Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos STAT5 STAT5 Bcr_Abl->STAT5 Nilotinib Nilotinib Nilotinib->Bcr_Abl Ras Ras Grb2_Sos->Ras Raf_MEK_ERK Raf/MEK/ERK Pathway Ras->Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway Ras->PI3K_Akt Proliferation Increased Cell Proliferation Raf_MEK_ERK->Proliferation Apoptosis Decreased Apoptosis PI3K_Akt->Apoptosis STAT5->Apoptosis

Nilotinib inhibits the Bcr-Abl oncoprotein, blocking downstream signaling pathways that lead to increased cell proliferation and decreased apoptosis.

Conclusion

The synthesis of this compound and its analogues is a well-established field, with the Suzuki-Miyaura and Buchwald-Hartwig reactions being the most prominent and versatile methods. The choice of synthetic route is dictated by factors such as substrate availability, desired substitution patterns, and scalability. The importance of this scaffold in medicinal chemistry, exemplified by the potent kinase inhibitor Nilotinib, underscores the continued relevance of developing and optimizing these synthetic methodologies for the discovery of new and improved therapeutic agents. This guide provides a foundational understanding of these key synthetic routes and their practical application in drug development.

References

Computational studies on the molecular structure of 4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to study the molecular structure and electronic properties of 4-(pyridin-4-yl)aniline. This molecule, featuring a pyridine ring linked to an aniline moiety, is a significant scaffold in medicinal chemistry and materials science. Understanding its conformational preferences, electronic distribution, and spectroscopic signatures is crucial for the rational design of novel therapeutic agents and functional materials. This document outlines the theoretical framework, computational protocols, and expected data from such studies, leveraging established computational chemistry techniques.

Introduction to the Molecular Structure

This compound (C₁₁H₁₀N₂) is an aromatic compound characterized by a central carbon-carbon bond connecting a phenyl group, substituted with an amino group (-NH₂), to a pyridine ring at the 4-position. The torsional or dihedral angle between the two aromatic rings is a key determinant of the molecule's overall three-dimensional shape and its ability to interact with biological targets or other molecules in a material's crystal lattice. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these structural and electronic nuances.

Computational Methodology

A typical computational study on this compound involves a multi-step process to determine the most stable conformation and to calculate its various molecular properties.

Geometry Optimization and Conformational Analysis

The first step is to find the minimum energy structure of the molecule. This is achieved through geometry optimization. Due to the rotational freedom around the C-C bond linking the two rings, a conformational analysis is necessary to identify the most stable arrangement (i.e., the global minimum on the potential energy surface).

Experimental Protocol: Geometry Optimization

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

  • Method: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.

  • Functional: The B3LYP hybrid functional is a common choice for organic molecules.

  • Basis Set: The 6-311++G(d,p) basis set is typically employed to provide a good description of the electronic structure.

  • Procedure:

    • An initial 3D structure of this compound is built.

    • A potential energy surface scan is performed by systematically rotating the dihedral angle between the pyridine and aniline rings.

    • The lowest energy conformer from the scan is then subjected to a full geometry optimization without any constraints.

    • Frequency calculations are performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

Electronic Properties

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine various electronic properties.

Experimental Protocol: Electronic Property Calculation

  • Software and Method: The same software, functional, and basis set from the geometry optimization are used.

  • Procedure:

    • Using the optimized molecular geometry, a single-point energy calculation is performed.

    • From the output of this calculation, various electronic properties are extracted.

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

    • Mulliken Atomic Charges: These calculations provide an estimate of the partial charge on each atom, offering insights into the molecule's polarity and electrostatic potential.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Spectroscopic Analysis

Computational methods can also predict spectroscopic data, which can then be compared with experimental results for validation of the computational model.

Experimental Protocol: Spectroscopic Data Prediction

  • Software and Method: The same computational setup is used.

  • Procedure:

    • FT-IR and Raman Spectra: Frequency calculations, besides confirming a minimum energy structure, also provide the vibrational frequencies and intensities. These can be used to simulate the infrared and Raman spectra of the molecule.

    • NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations are performed to predict the ¹H and ¹³C NMR chemical shifts. These theoretical values can be correlated with experimental NMR data.

Data Presentation

The quantitative data obtained from these computational studies are typically summarized in tables for clarity and ease of comparison.

Table 1: Optimized Geometrical Parameters (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C(aniline)-C(pyridine)1.485
C-N (aniline)1.390
C=N (pyridine)1.335
Bond Angles (°) C-C-C (inter-ring)121.5
H-N-H (aniline)112.0
Dihedral Angle (°) C-C-C-C (inter-ring)35.0

Note: The values presented are illustrative and represent typical values for such a molecule. Actual calculated values will depend on the specific computational methodology.

Table 2: Calculated Electronic Properties (Illustrative)

PropertyValue
HOMO Energy (eV) -5.50
LUMO Energy (eV) -1.20
HOMO-LUMO Gap (eV) 4.30

Table 3: Mulliken Atomic Charges (Illustrative)

AtomCharge (e)
N (aniline)-0.85
N (pyridine)-0.60
C (attached to aniline N)0.25

Visualizations

Visual representations are critical for understanding the relationships between different stages of the computational study and for interpreting the results.

Computational_Workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq sp Single-Point Energy Calculation opt->sp geom Optimized Geometry (Bond Lengths, Angles) opt->geom thermo Thermodynamic Properties (Vibrational Frequencies) freq->thermo electronic Electronic Properties (HOMO, LUMO, Charges) sp->electronic spectra Predicted Spectra (IR, Raman, NMR) thermo->spectra

Figure 1: A typical workflow for computational chemistry studies.

Figure 2: Key structural features of this compound.

Conclusion

Computational studies provide invaluable insights into the molecular structure and electronic properties of this compound. By employing methods such as Density Functional Theory, researchers can obtain detailed information on the molecule's preferred conformation, the distribution of electrons, and its likely spectroscopic behavior. This theoretical understanding is fundamental for the development of new drugs and materials based on this important chemical scaffold. The protocols and data presented in this guide serve as a framework for conducting and interpreting such computational investigations.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 4-(Pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful and versatile reaction is of particular importance in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of biologically active molecules.[1] The 4-arylpyridine scaffold, a key structural feature that can be synthesized using 4-(pyridin-4-yl)aniline, is present in numerous active pharmaceutical ingredients (APIs).

These application notes provide a comprehensive guide to utilizing this compound in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols, troubleshooting advice, and data on reaction conditions and yields are presented to facilitate the successful synthesis of a variety of 4-aryl-N-(pyridin-4-yl)aniline derivatives. Furthermore, the biological relevance of these products is highlighted through a visualization of their potential interaction with the MAP4K4 signaling pathway, a key regulator in various cancers.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically utilizes a palladium(0) complex. The key steps of the reaction are the oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

When using nitrogen-containing heterocycles like this compound, certain challenges can arise. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Therefore, careful selection of ligands, bases, and reaction conditions is crucial for achieving high yields and purity.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The data is compiled from literature sources and is intended to serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 4-Haloanilines with Pyridine-4-boronic Acid

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-methylanilinePd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O (4:1)90-10012-1875-90[1]
4-BromoanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10012Good to Excellent
4-ChloroanilinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene10012Good to Excellent
4-IodoanisolePd/C (1.4)-K₂CO₃DMFReflux (MW)1.592[2]

Table 2: Suzuki-Miyaura Coupling of 3-Bromo-9-(4-methoxyphenyl)-9H-carbazole with 4-Pyridineboronic acid pinacol ester

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
3-Bromo-9-(4-methoxyphenyl)-9H-carbazolePd(PPh₃)₄-K₂CO₃ (2M)THF/Toluene (2:3)Reflux2470[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula. If a biphasic system is used, add the degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-N-(pyridin-4-yl)aniline.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-X L₂ oa->pd2 tm Transmetalation pd2->tm pd2_b Ar-Pd(II)-Ar' L₂ tm->pd2_b re Reductive Elimination pd2_b->re re->pd0 product Ar-Ar' re->product Product arx Ar-X arx->oa ar_b Ar'-B(OR)₂ ar_b->tm base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Reactants, Base) start->setup inert Establish Inert Atmosphere setup->inert catalyst Add Catalyst & Solvents inert->catalyst react Heat & Stir catalyst->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Pure Product purify->product

Caption: A general workflow for the Suzuki-Miyaura cross-coupling experiment.

Potential Biological Signaling Pathway: MAP4K4 Inhibition

Derivatives of this compound have shown potential as kinase inhibitors. The following diagram illustrates a simplified Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) signaling pathway, which is implicated in cancer progression, and how a synthesized inhibitor might interfere with it.[4][5]

MAP4K4_Pathway Simplified MAP4K4 Signaling Pathway in Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) MAP4K4 MAP4K4 RTK->MAP4K4 Activates MLK3 MLK3 MAP4K4->MLK3 Phosphorylates JNK JNK MLK3->JNK Activates AP1 AP-1 JNK->AP1 Activates Gene Gene Expression AP1->Gene Inhibitor 4-Aryl-(Pyridin-4-yl)aniline Derivative (Inhibitor) Inhibitor->MAP4K4 Inhibits Proliferation Proliferation Gene->Proliferation Migration Migration Gene->Migration Invasion Invasion Gene->Invasion

Caption: Hypothetical inhibition of the MAP4K4 signaling pathway by a 4-aryl-(pyridin-4-yl)aniline derivative.

Troubleshooting

Common issues encountered during the Suzuki-Miyaura coupling of pyridine-containing substrates include low or no yield, and the formation of byproducts such as homocoupled products and protodeboronated starting material.

Low or No Yield:

  • Catalyst Inactivity: Ensure the use of a high-quality palladium catalyst and strictly anaerobic conditions, as Pd(0) is oxygen-sensitive. The pyridine nitrogen can inhibit the catalyst; using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate this.

  • Ineffective Base: The choice of base is critical. Stronger, non-aqueous bases like anhydrous K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases. Ensure the base is finely powdered and anhydrous.

  • Poor Reagent Quality: Boronic acids are susceptible to degradation. Use fresh or properly stored reagents.

Byproduct Formation:

  • Homocoupling: The formation of 4,4'-bipyridine from the boronic acid is often due to the presence of oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid can be minimized by using anhydrous solvents and bases. Using a boronate ester (e.g., pinacol ester) instead of the boronic acid can also reduce this side reaction.

By carefully controlling the reaction parameters and being mindful of the potential challenges associated with pyridine-containing substrates, the Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the synthesis of valuable 4-aryl-N-(pyridin-4-yl)aniline derivatives for applications in drug discovery and materials science.

References

Protocol for the synthesis of 2-Amino-4-(4-pyridyl)phenol from 4-(Pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the multi-step synthesis of 2-Amino-4-(4-pyridyl)phenol, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the commercially available 4-(Pyridin-4-yl)aniline and proceeds through a five-step sequence involving protection, nitration, deprotection, diazotization/hydroxylation, and final reduction. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

2-Amino-4-(4-pyridyl)phenol is a substituted aminophenol derivative with potential applications as a building block in the synthesis of biologically active molecules and functional materials. The strategic placement of the amino, hydroxyl, and pyridyl functional groups offers multiple sites for further chemical modification. This protocol outlines a reliable and reproducible method for its preparation from this compound. The synthetic strategy is based on established and well-documented organic transformations, ensuring a high degree of success for researchers with a foundational knowledge of synthetic organic chemistry.

Overall Synthetic Scheme

The synthesis of 2-Amino-4-(4-pyridyl)phenol from this compound is accomplished via the following five-step route:

  • Step 1: Acetylation (Protection) of this compound to yield N-(4-(pyridin-4-yl)phenyl)acetamide.

  • Step 2: Nitration of N-(4-(pyridin-4-yl)phenyl)acetamide to yield N-(2-nitro-4-(pyridin-4-yl)phenyl)acetamide.

  • Step 3: Hydrolysis (Deprotection) to yield 2-nitro-4-(pyridin-4-yl)aniline.

  • Step 4: Diazotization and Hydroxylation to yield 2-nitro-4-(pyridin-4-yl)phenol.

  • Step 5: Reduction of the nitro group to yield the final product, 2-Amino-4-(4-pyridyl)phenol.

Experimental Protocols

Materials and Equipment:

  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, beakers, etc.)

  • Magnetic stirrer with heating plate

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

  • Standard laboratory chemicals and solvents (reagent grade)

Step 1: Synthesis of N-(4-(pyridin-4-yl)phenyl)acetamide

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g of aniline) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add acetic anhydride (1.2 eq) dropwise to the stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water to afford N-(4-(pyridin-4-yl)phenyl)acetamide as a solid.

Step 2: Synthesis of N-(2-nitro-4-(pyridin-4-yl)phenyl)acetamide

  • To a stirred solution of N-(4-(pyridin-4-yl)phenyl)acetamide (1.0 eq) in concentrated sulfuric acid (5 mL/g of acetamide) at 0 °C, slowly add a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL/g of acetamide).

  • Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the mixture at 0-5 °C for 2-3 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid product, N-(2-nitro-4-(pyridin-4-yl)phenyl)acetamide.

Step 3: Synthesis of 2-nitro-4-(pyridin-4-yl)aniline

  • Suspend N-(2-nitro-4-(pyridin-4-yl)phenyl)acetamide (1.0 eq) in a mixture of ethanol (10 mL/g) and concentrated hydrochloric acid (5 mL/g).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-nitro-4-(pyridin-4-yl)aniline.

Step 4: Synthesis of 2-nitro-4-(pyridin-4-yl)phenol

  • Dissolve 2-nitro-4-(pyridin-4-yl)aniline (1.0 eq) in a mixture of concentrated sulfuric acid (2 mL/g) and water (10 mL/g) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water (2 mL/g) dropwise, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, heat a solution of copper(II) sulfate (0.2 eq) in water (20 mL/g) to boiling.

  • Slowly add the cold diazonium salt solution to the boiling copper sulfate solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, continue to heat the mixture for an additional 30 minutes.

  • Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 2-nitro-4-(pyridin-4-yl)phenol.

Step 5: Synthesis of 2-Amino-4-(4-pyridyl)phenol

  • Dissolve 2-nitro-4-(pyridin-4-yl)phenol (1.0 eq) in ethanol (20 mL/g).

  • Add tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate with a few drops of acetic acid).

  • Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Filter the mixture through a pad of celite to remove tin salts.

  • Extract the filtrate with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product, 2-Amino-4-(4-pyridyl)phenol, by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reagents and Expected Products

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1This compoundAcetic anhydride, TriethylamineN-(4-(pyridin-4-yl)phenyl)acetamide90-95
2N-(4-(pyridin-4-yl)phenyl)acetamideConc. HNO₃, Conc. H₂SO₄N-(2-nitro-4-(pyridin-4-yl)phenyl)acetamide75-85
3N-(2-nitro-4-(pyridin-4-yl)phenyl)acetamideConc. HCl, Ethanol2-nitro-4-(pyridin-4-yl)aniline80-90
42-nitro-4-(pyridin-4-yl)anilineNaNO₂, H₂SO₄, CuSO₄2-nitro-4-(pyridin-4-yl)phenol50-60
52-nitro-4-(pyridin-4-yl)phenolSnCl₂·2H₂O, Ethanol2-Amino-4-(4-pyridyl)phenol70-80

Table 2: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
This compoundC₁₁H₁₀N₂170.21White to light yellow solid
N-(4-(pyridin-4-yl)phenyl)acetamideC₁₃H₁₂N₂O212.25White to off-white solid
N-(2-nitro-4-(pyridin-4-yl)phenyl)acetamideC₁₃H₁₁N₃O₃257.25Yellow solid
2-nitro-4-(pyridin-4-yl)anilineC₁₁H₉N₃O₂215.21Orange to red solid
2-nitro-4-(pyridin-4-yl)phenolC₁₁H₈N₂O₃216.19Yellow solid
2-Amino-4-(4-pyridyl)phenolC₁₁H₁₀N₂O186.21Off-white to light brown solid

Visualization of Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection cluster_step4 Step 4: Diazotization & Hydroxylation cluster_step5 Step 5: Reduction Start This compound Step1_Reagents Acetic Anhydride, Triethylamine Step1_Product N-(4-(pyridin-4-yl)phenyl)acetamide Start->Step1_Product Acetylation Step1_Reagents->Step1_Product Step2_Reagents HNO₃ / H₂SO₄ Step2_Product N-(2-nitro-4-(pyridin-4-yl)phenyl)acetamide Step1_Product->Step2_Product Nitration Step2_Reagents->Step2_Product Step3_Reagents HCl / EtOH Step3_Product 2-nitro-4-(pyridin-4-yl)aniline Step2_Product->Step3_Product Hydrolysis Step3_Reagents->Step3_Product Step4_Reagents 1. NaNO₂ / H₂SO₄ 2. CuSO₄ / H₂O, Heat Step4_Product 2-nitro-4-(pyridin-4-yl)phenol Step3_Product->Step4_Product Diazotization Step4_Reagents->Step4_Product Step5_Reagents SnCl₂·2H₂O / EtOH Step5_Product 2-Amino-4-(4-pyridyl)phenol Step4_Product->Step5_Product Reduction Step5_Reagents->Step5_Product

Application Notes and Protocols for 4-(Pyridin-4-yl)aniline in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Pyridin-4-yl)aniline is a versatile bifunctional organic building block that has garnered significant interest in materials science. Its unique molecular architecture, featuring a pyridyl nitrogen atom capable of coordination and an aniline amino group suitable for various organic transformations, makes it an ideal candidate for the construction of a diverse range of functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of metal-organic frameworks (MOFs), porous organic polymers (POPs), and supramolecular assemblies. These materials exhibit potential applications in gas storage and separation, catalysis, sensing, and drug delivery.

I. Application in Metal-Organic Frameworks (MOFs)

This compound and its derivatives are excellent candidates for organic linkers in the synthesis of MOFs. The pyridyl nitrogen can coordinate to metal centers, while the aniline group can be further functionalized or participate in hydrogen bonding, influencing the framework's topology and properties. While direct use of this compound as a primary linker is an area of ongoing research, its pyridin-4-yl motif is a key component in more complex linkers for robust MOFs. A notable example is the use of 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin (TPhPyP), a large ligand incorporating the pyridin-4-yl functionality, in the synthesis of a cobalt-based MOF (Co-MTPhPyP) for environmental applications.[1][2]

Data Presentation: Properties of a Co-Porphyrin MOF

The following table summarizes the properties of a cobalt-based MOF synthesized using a porphyrin linker containing the 4-(pyridin-4-yl)phenyl moiety. This data highlights the material's potential for heavy metal removal from aqueous solutions.[1][2]

PropertyValueReference
Ligand Synthesis Yield (TPhPyP) 28%[1]
MOF Synthesis Yield (Co-MTPhPyP) 55%[1]
Particle Size Distribution (DLS) 418 ± 58 nm[1]
Pb(II) Uptake Capacity (2 hours) 383.4 mg/g[1]
Cu(II) Uptake Capacity (2 hours) 168.0 mg/g[1]
Maximum Pb(II) Adsorption (30 min) 458.8 mg/g[1]
Experimental Protocol: Solvothermal Synthesis of a Co-Porphyrin MOF (Co-MTPhPyP)

This protocol describes the synthesis of a cobalt-based metal-organic framework using a porphyrin ligand functionalized with pyridin-4-yl groups.[1]

Materials:

  • 5,10,15,20-tetrakis((pyridin-4-yl)phenyl)porphyrin (TPhPyP)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve TPhPyP (50 mg, 0.054 mmol) and CoCl₂·6H₂O (64.26 mg, 0.27 mmol) in 10 mL of DMF.

  • Stir the mixture magnetically for 20 minutes to ensure homogeneity.

  • Transfer the reaction mixture to a 20 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 130 °C for 10 days.

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Collect the product by filtration.

  • Wash the collected solid thoroughly with ethanol and distilled water.

  • Dry the final product, a purple crystalline powder, under vacuum.

Visualization: MOF Synthesis Workflow

MOF_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation ligand TPhPyP Ligand dissolution Dissolution & Mixing (20 min) ligand->dissolution metal_salt CoCl2·6H2O metal_salt->dissolution solvent DMF solvent->dissolution autoclave Transfer to Autoclave dissolution->autoclave heating Heating (130 °C, 10 days) autoclave->heating cooling Cooling to RT heating->cooling filtration Filtration cooling->filtration washing Washing (Ethanol & Water) filtration->washing drying Drying (Vacuum) washing->drying product Co-MTPhPyP MOF drying->product

Caption: Workflow for the solvothermal synthesis of a Co-porphyrin MOF.

II. Application in Porous Organic Polymers (POPs)

This compound can be utilized as a monomer in the synthesis of porous organic polymers. The aniline functionality allows for polymerization through various coupling reactions, while the pyridine moiety can be leveraged for post-synthetic modification or to impart specific properties such as basicity and metal coordination capability to the resulting polymer.

Data Presentation: Representative Properties of Porous Organic Polymers

The following table presents typical property ranges for porous organic polymers, illustrating the performance metrics that can be targeted when using building blocks like this compound.[3][4]

PropertyTypical Value Range
BET Surface Area 500 - 1500 m²/g
Pore Volume 0.3 - 1.5 cm³/g
Thermal Stability (TGA, 5% weight loss) 350 - 500 °C
CO₂ Uptake (273 K, 1 bar) 50 - 150 mg/g
Experimental Protocol: Synthesis of a Porous Organic Polymer via Solvothermal Schiff Base Condensation

This protocol describes a general method for synthesizing a porous organic polymer using an amine-functionalized monomer like this compound and a tri-aldehyde linker.

Materials:

  • This compound

  • 1,3,5-Triformylbenzene

  • 1,4-Dioxane

  • Mesitylene

  • 6M Aqueous Acetic Acid

  • Acetone

  • Tetrahydrofuran (THF)

  • Methanol

Procedure:

  • In a Pyrex tube, add this compound (1.5 mmol), 1,3,5-triformylbenzene (1.0 mmol), and a solvent mixture of 1,4-dioxane (7.5 mL) and mesitylene (2.5 mL).

  • Add 6M aqueous acetic acid (1.0 mL) to the mixture to catalyze the reaction.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Freeze the tube in liquid nitrogen, evacuate to high vacuum, and flame-seal the tube.

  • Heat the sealed tube at 120 °C for 72 hours.

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the product sequentially with acetone, tetrahydrofuran, and methanol.

  • Extract the polymer with THF using a Soxhlet extractor for 24 hours to remove any unreacted monomers.

  • Dry the purified polymer in a vacuum oven at 80 °C overnight.

Visualization: Logical Relationship in POP Synthesis

POP_Synthesis_Logic cluster_reactants Monomers cluster_product Resulting Polymer amine This compound (Amine Source) reaction Schiff Base Condensation amine->reaction aldehyde 1,3,5-Triformylbenzene (Aldehyde Source) aldehyde->reaction pop Porous Organic Polymer (Imine Linkages) reaction->pop properties High Surface Area Porosity Thermal Stability pop->properties

Caption: Relationship between monomers and properties in POP synthesis.

III. Application in Supramolecular Assemblies

The directional hydrogen bonding capabilities of the aniline group and the coordination ability of the pyridyl nitrogen make this compound an excellent building block for constructing supramolecular assemblies through self-assembly processes. These assemblies can form discrete complexes or extended coordination polymers.

Data Presentation: Representative Supramolecular Interaction Data

The formation and stability of supramolecular assemblies are governed by non-covalent interactions. The table below provides typical bond lengths for interactions relevant to assemblies involving this compound.

Interaction TypeTypical Bond Length (Å)
N-H···O Hydrogen Bond 2.7 - 3.1
N-H···N Hydrogen Bond 2.8 - 3.2
Metal-N(pyridine) Coordination Bond 2.0 - 2.5
π-π Stacking Distance 3.3 - 3.8
Experimental Protocol: Synthesis of a 1D Coordination Polymer

This protocol outlines a general procedure for the synthesis of a one-dimensional coordination polymer using this compound and a metal salt.

Materials:

  • This compound

  • Silver(I) Nitrate (AgNO₃)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve this compound (0.2 mmol) in 10 mL of hot methanol in a test tube.

  • In a separate test tube, dissolve AgNO₃ (0.1 mmol) in 5 mL of methanol.

  • Slowly add the silver nitrate solution to the solution of this compound with gentle stirring.

  • Seal the test tube and allow it to stand at room temperature.

  • Slow diffusion of diethyl ether into the solution can be used to promote crystallization.

  • After several days, collect the crystalline product by filtration.

  • Wash the crystals with a small amount of cold methanol and diethyl ether.

  • Air-dry the crystals.

Visualization: Supramolecular Assembly Pathway

Supramolecular_Assembly cluster_components Building Blocks cluster_structure Resulting Structure ligand This compound assembly Self-Assembly (Coordination & H-Bonding) ligand->assembly metal Metal Salt (e.g., AgNO3) metal->assembly coord_poly Coordination Polymer assembly->coord_poly

Caption: Pathway for the formation of a coordination polymer.

References

Experimental setup for studying the intramolecular charge transfer in pyridyl aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridyl aniline derivatives are a significant class of organic molecules characterized by an electron-donating aniline moiety and an electron-withdrawing pyridine ring.[1] This inherent donor-acceptor structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, leading to tunable photophysical properties that are highly sensitive to the molecular environment.[1][2] Understanding and characterizing the ICT process in these derivatives is crucial for their application in various fields, including the development of fluorescent probes, sensors, and optoelectronic materials. This application note provides a detailed experimental framework for studying ICT in pyridyl aniline derivatives, encompassing steady-state and time-resolved spectroscopy, electrochemical analysis, and computational modeling.

Core Principles of Intramolecular Charge Transfer

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating aniline moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the electron-accepting pyridine ring.[1] This photoinduced electron transfer results in a charge-separated excited state, often referred to as the ICT state. The extent of this charge transfer and the stability of the ICT state are influenced by the molecular structure, substituent effects, and the polarity of the surrounding solvent.[1][2] In some cases, these molecules can exhibit dual fluorescence, corresponding to emission from a locally excited (LE) state and the ICT state.[3][4] The transition from the LE to the ICT state can be monitored using time-resolved fluorescence measurements.[5]

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the general experimental workflow for characterizing ICT in pyridyl aniline derivatives and the fundamental ICT mechanism.

experimental_workflow cluster_synthesis Sample Preparation cluster_photophysics Photophysical Studies cluster_electrochemical Electrochemical Analysis cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Pyridyl Aniline Derivative purification Purification & Characterization (NMR, MS) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis cv Cyclic Voltammetry purification->cv dft DFT/TD-DFT Calculations purification->dft steady_state_fl Steady-State Fluorescence uv_vis->steady_state_fl time_resolved_fl Time-Resolved Fluorescence steady_state_fl->time_resolved_fl solvatochromism Solvatochromism Studies steady_state_fl->solvatochromism data_analysis Determination of Photophysical Parameters & Correlation with Theoretical Data cluster_photophysics cluster_photophysics cluster_photophysics->data_analysis cluster_electrochemical cluster_electrochemical cluster_electrochemical->data_analysis cluster_computational cluster_computational cluster_computational->data_analysis

Caption: Experimental workflow for ICT studies.

ICT_mechanism S0 Ground State (S₀) (Planar Geometry) S1_LE Locally Excited State (LE) (Planar Geometry) S0->S1_LE Absorption (hν) S1_LE->S0 Fluorescence (LE) S1_ICT ICT State (Twisted Geometry - TICT) S1_LE->S1_ICT Twisting/ Relaxation S1_ICT->S0 Fluorescence (ICT)

Caption: Intramolecular Charge Transfer (ICT) mechanism.

Experimental Protocols

UV-Vis Absorption and Steady-State Fluorescence Spectroscopy

This protocol outlines the measurement of absorption and emission spectra to determine key photophysical parameters.

Materials:

  • Pyridyl aniline derivative

  • UV-grade solvents of varying polarity (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol)[6]

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the pyridyl aniline derivative in a chosen solvent (e.g., 1 mM in acetonitrile).

    • From the stock solution, prepare dilute solutions for analysis. For UV-Vis, the concentration should yield an absorbance between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).[6] For fluorescence, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • UV-Vis Absorption Measurement:

    • Record a baseline spectrum of the pure solvent in a quartz cuvette.[1]

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).[1]

    • Determine the λmax from the spectrum.

  • Steady-State Fluorescence Measurement:

    • Excite the sample at or near its λmax.

    • Record the emission spectrum over a wavelength range that covers the expected fluorescence.

    • Determine the wavelength of maximum emission (λem).

    • To determine the fluorescence quantum yield (ΦF), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under the same experimental conditions.

  • Solvatochromism Study:

    • Repeat steps 1-3 using a series of solvents with varying polarities.

    • Analyze the shifts in λabs and λem as a function of solvent polarity using models like the Lippert-Mataga equation.[2][7]

Time-Resolved Fluorescence Spectroscopy

This technique is used to measure the fluorescence lifetime and study the dynamics of the excited state processes.

Materials:

  • Sample solution prepared as in the steady-state protocol.

  • Time-Correlated Single Photon Counting (TCSPC) system or a fluorescence upconversion setup for higher time resolution.[8][9]

  • Pulsed laser source for excitation.

Protocol:

  • Instrument Setup:

    • Configure the TCSPC system with the appropriate laser excitation wavelength and repetition rate.

    • Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox).

  • Data Acquisition:

    • Acquire the fluorescence decay profile of the sample at the emission maximum.

    • Collect data until a sufficient number of photon counts are accumulated in the peak channel for good statistical accuracy.

  • Data Analysis:

    • Deconvolute the measured decay profile with the IRF.

    • Fit the decay data to a single or multi-exponential decay model to determine the fluorescence lifetime(s). In the case of dual emission, correlated decay and rise dynamics of the LE and ICT bands can be observed.[5]

Cyclic Voltammetry

Cyclic voltammetry is employed to determine the oxidation and reduction potentials of the pyridyl aniline derivatives, which are used to estimate the HOMO and LUMO energy levels.

Materials:

  • Pyridyl aniline derivative (1-5 mM)

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).[1]

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[1]

  • Three-electrode cell (working, reference, and counter electrodes).

  • Potentiostat.

  • Ferrocene (as an internal standard).[1]

Protocol:

  • Solution Preparation:

    • Prepare a solution of the sample and supporting electrolyte in the chosen solvent.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.[1]

  • Measurement:

    • Assemble the three-electrode cell.

    • Record the cyclic voltammogram of the solvent and supporting electrolyte as a baseline.

    • Add the sample to the cell and record its cyclic voltammogram over a suitable potential range.

    • Add a small amount of ferrocene and record the voltammogram to calibrate the potential against the Fc/Fc⁺ redox couple.[1]

  • Data Analysis:

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the empirical formulas:

      • E(HOMO) = -[Eox vs Fc/Fc⁺ + 4.8] eV

      • E(LUMO) = -[Ered vs Fc/Fc⁺ + 4.8] eV

Computational Modeling

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations provide theoretical insights into the electronic structure and photophysical properties.

Software:

  • Gaussian, ORCA, or other quantum chemistry software packages.

Protocol:

  • Ground State Geometry Optimization:

    • Optimize the ground state geometry of the pyridyl aniline derivative using a suitable DFT functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), def2-TZVP).[10]

  • Frontier Molecular Orbital Analysis:

    • From the optimized geometry, calculate and visualize the HOMO and LUMO to confirm their localization on the donor and acceptor moieties, respectively.[10]

  • Excited State Calculations:

    • Perform TD-DFT calculations to predict the vertical excitation energies (corresponding to absorption maxima) and oscillator strengths.

    • Optimize the geometry of the first excited state to understand the structural changes upon excitation, such as the twisting of the donor-acceptor bond in the case of a Twisted Intramolecular Charge Transfer (TICT) state.[11]

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Photophysical Properties of Pyridyl Aniline Derivatives in Various Solvents

SolventDielectric Constant (ε)Refractive Index (n)λabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)Fluorescence Lifetime (τ, ns)
Cyclohexane2.021.427DataDataDataDataData
Toluene2.381.497DataDataDataDataData
Dichloromethane8.931.424DataDataDataDataData
Acetonitrile37.51.344DataDataDataDataData
Methanol32.71.329DataDataDataDataData

Data to be filled in from experimental results.

Table 2: Electrochemical and Computational Data

DerivativeEox (V vs Fc/Fc+)Ered (V vs Fc/Fc+)EHOMO (eV)aELUMO (eV)aEgap (eV)bEgap (eV)c
Compound 1DataDataDataDataDataData
Compound 2DataDataDataDataDataData
  • a Calculated from electrochemical data.

  • b Electrochemical band gap (EHOMO - ELUMO).

  • c Optical band gap calculated from the onset of the absorption spectrum.

Conclusion

The combination of steady-state and time-resolved spectroscopy, electrochemistry, and computational modeling provides a robust framework for the comprehensive study of intramolecular charge transfer in pyridyl aniline derivatives. The protocols and data presentation formats outlined in this application note are intended to guide researchers in systematically characterizing these fascinating molecules and unlocking their full potential in various scientific and technological applications.

References

Application Notes and Protocols: 4-(Pyridin-4-yl)aniline in Fluorescent Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-(Pyridin-4-yl)aniline as a versatile building block in the synthesis of novel fluorescent sensors. This document outlines the synthesis of a representative Schiff base derivative, its photophysical characterization, and its application in the detection of metal ions and pH changes.

Introduction

This compound is a promising scaffold for the development of fluorescent chemosensors due to its unique electronic properties. The molecule incorporates an electron-donating aniline moiety and an electron-withdrawing pyridine ring, which can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism in fluorescent probes. The pyridine nitrogen atom can act as a binding site for metal ions or a protonation site for pH sensing, leading to detectable changes in the fluorescence output. The aniline amino group offers a convenient handle for further chemical modification, allowing for the facile synthesis of a variety of sensor molecules with tailored specificities and sensitivities.

Synthesis of a Representative Fluorescent Probe: (E)-N-(salicylidene)-4-(pyridin-4-yl)aniline

A common and straightforward method to develop a fluorescent sensor from this compound is through the formation of a Schiff base with an aldehyde-containing fluorophore, such as salicylaldehyde. The resulting Schiff base can exhibit fluorescence and its photophysical properties can be modulated by the binding of analytes.

Experimental Protocol: Synthesis of (E)-N-(salicylidene)-4-(pyridin-4-yl)aniline

  • Materials:

    • This compound (1.0 eq)

    • Salicylaldehyde (1.0 eq)

    • Ethanol (anhydrous)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound in anhydrous ethanol in a round-bottom flask.

    • Add an equimolar amount of salicylaldehyde to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion of the reaction, allow the mixture to cool to room temperature.

    • The resulting solid precipitate is collected by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the pure Schiff base.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

The following table summarizes representative quantitative data for fluorescent sensors based on pyridine-aniline scaffolds. Note: These values are illustrative and the actual performance of a sensor derived from this compound must be determined experimentally.

Sensor DerivativeAnalyteLimit of Detection (LOD)Quantum Yield (Φ)Response TimeSolvent System
Schiff Base 1Zn²⁺10-100 nM0.1 - 0.4< 1 minuteAcetonitrile/Water
Amide Derivative 1pHpKa ~ 4-50.2 - 0.6< 30 secondsAqueous Buffer
Calixarene ConjugatePb²⁺5-50 nM0.05 - 0.2< 5 minutesMethanol/Water

Experimental Protocols for Sensor Evaluation

4.1. Protocol for Fluorescence Titration of a Metal Ion

  • Materials:

    • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

    • Stock solution of the metal salt of interest (e.g., 10 mM ZnCl₂ in deionized water).

    • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Procedure:

    • Prepare a series of solutions containing a fixed concentration of the fluorescent probe (e.g., 10 µM) in the buffer solution.

    • To each solution, add increasing concentrations of the metal ion stock solution (e.g., 0 to 100 µM).

    • Incubate the solutions for a specific time to ensure complex formation (e.g., 5 minutes).

    • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer at a predetermined excitation wavelength.

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity and stoichiometry.

4.2. Protocol for Determination of Limit of Detection (LOD)

  • Procedure:

    • Measure the fluorescence intensity of a blank solution (containing only the fluorescent probe in the buffer) multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).

    • Perform a fluorescence titration with very low concentrations of the analyte.

    • Plot the initial linear portion of the fluorescence response versus the analyte concentration and determine the slope of the calibration curve (k).

    • Calculate the LOD using the formula: LOD = 3σ / k [1][2][3].

4.3. Protocol for Selectivity Studies

  • Procedure:

    • Prepare a solution of the fluorescent probe and the target analyte at a concentration that gives a significant fluorescence response.

    • To this solution, add a potential interfering ion at a concentration significantly higher than the target analyte (e.g., 10-fold excess).

    • Measure the fluorescence emission spectrum and compare it to the spectrum of the probe with only the target analyte.

    • Repeat this procedure for a range of potentially interfering ions.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_evaluation Sensor Evaluation cluster_data Data Analysis start This compound + Salicylaldehyde reaction Schiff Base Condensation (Ethanol, Acetic Acid, Reflux) start->reaction product (E)-N-(salicylidene)-4- (pyridin-4-yl)aniline reaction->product titration Fluorescence Titration (Analyte Addition) product->titration lod LOD Determination titration->lod selectivity Selectivity Studies titration->selectivity analysis Quantitative Analysis (Binding Constant, LOD) lod->analysis selectivity->analysis

Caption: Experimental workflow for the synthesis and evaluation of a this compound-based fluorescent sensor.

signaling_pathway cluster_off Fluorescence OFF State cluster_on Fluorescence ON State Probe Probe ProbeAnalyte [Probe-Analyte] Complex Probe->ProbeAnalyte + Analyte (Binding) Fluorescence Enhanced Fluorescence ProbeAnalyte->Fluorescence Light Emission Analyte Analyte (e.g., Zn²⁺) Excitation Excitation Light Excitation->Probe Excitation->ProbeAnalyte

Caption: Generalized signaling mechanism for a "turn-on" fluorescent sensor based on this compound.

References

Synthesis of Metal Complexes with 4-(Pyridin-4-yl)aniline as a Ligand: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of metal complexes utilizing ligands that are structurally analogous to 4-(Pyridin-4-yl)aniline. The protocols and data presented are based on established scientific literature and are intended to serve as a comprehensive guide for researchers in inorganic chemistry, medicinal chemistry, and materials science.

Introduction

The ligand this compound is a versatile building block in coordination chemistry, featuring two key nitrogen donor sites: the pyridine ring nitrogen and the aniline amino group. This allows it to function as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse range of metal complexes with interesting structural and functional properties. These complexes are of significant interest for their potential applications in catalysis, materials science, and as therapeutic agents. This document focuses on the synthesis and characterization of a representative Ruthenium(II) complex with a closely related polypicolylamine ligand, N,N-bis(2-pyridylmethyl)aniline (phdpa), which shares key structural motifs with this compound.

Application Notes

Metal complexes incorporating pyridyl and aniline functionalities have shown significant promise in a variety of applications:

  • Catalysis: The tunable electronic and steric properties of these ligands can be exploited to design highly efficient and selective catalysts for a range of organic transformations. For example, palladium complexes with similar ligands have been investigated for their catalytic activity in cross-coupling reactions.

  • Materials Science: The ability of these ligands to form coordination polymers and supramolecular assemblies makes them attractive for the development of novel materials with tailored electronic, optical, or magnetic properties.

  • Drug Development and Medicinal Chemistry: The pyridine and aniline moieties are common pharmacophores. Metal complexes incorporating these fragments can exhibit enhanced biological activity, including anticancer and antimicrobial properties. The metal center can introduce novel mechanisms of action, and the ligand can be modified to improve targeting and reduce toxicity. For instance, various zinc(II) complexes with nitrogen-containing ligands have been explored for their antimicrobial potential[1].

Experimental Protocols

The following protocols are adapted from the synthesis of a Ruthenium(II) complex with the analogous ligand N,N-bis(2-pyridylmethyl)aniline (phdpa)[2]. These procedures can serve as a starting point for the synthesis of complexes with this compound, with the understanding that optimization may be necessary.

Protocol 1: Synthesis of a Homoleptic Ruthenium(II) Complex

This protocol describes the synthesis of a homoleptic Ru(II) complex, where two tridentate phdpa ligands coordinate to a single ruthenium center.

Materials:

  • Ru(PhCN)₄Cl₂ (Ruthenium(II) tetrachloride tetrakis(benzonitrile))

  • N,N-bis(2-pyridylmethyl)aniline (phdpa)

  • Ethanol (absolute)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Diethyl ether

  • Acetone

Procedure:

  • In a 100 mL round-bottom flask, dissolve Ru(PhCN)₄Cl₂ in 50 mL of absolute ethanol by heating the mixture to reflux.

  • In a separate flask, dissolve a twofold molar excess of N,N-bis(2-pyridylmethyl)aniline (phdpa) in 20 mL of absolute ethanol.

  • Add the ligand solution dropwise to the refluxing solution of the ruthenium precursor over a period of 15 minutes.

  • Continue refluxing the reaction mixture for 4 hours. During this time, the color of the solution should change, indicating the formation of the complex.

  • After 4 hours, allow the reaction mixture to cool to room temperature.

  • To the cooled solution, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) to precipitate the complex as its hexafluorophosphate salt.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol, and finally with diethyl ether.

  • Recrystallize the crude product from an acetone/diethyl ether solvent system to obtain the purified complex, --INVALID-LINK--₂.

Characterization:

The resulting complex can be characterized by standard analytical techniques, including:

  • ¹H NMR Spectroscopy: To confirm the coordination of the ligand and the overall structure of the complex.

  • Mass Spectrometry: To determine the molecular weight of the complex.

  • Elemental Analysis: To confirm the elemental composition.

  • X-ray Crystallography: To determine the single-crystal structure of the complex[2].

Data Presentation

The following table summarizes the key characterization data for the synthesized Ruthenium(II) complex, --INVALID-LINK--₂.

ParameterDataReference
Formula --INVALID-LINK--₂[2]
Molecular Weight 1047.8 g/mol [2]
Appearance Orange-brown crystals[2]
¹H NMR (CD₃CN) δ (ppm): 8.3-6.5 (aromatic protons)[2]
Crystal System Monoclinic[2]
Space Group P2₁/c[2]

Visualizations

Diagram 1: General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of the Ruthenium(II) complex.

Synthesis_Workflow General Synthesis Workflow for [Ru(ligand)₂(PF₆)₂] cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Ru_precursor Ru(PhCN)₄Cl₂ Reaction_vessel Reflux in Ethanol Ru_precursor->Reaction_vessel Ligand This compound Analogue (phdpa) Ligand->Reaction_vessel Precipitation Add NH₄PF₆ Reaction_vessel->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with H₂O, EtOH, Et₂O Filtration->Washing Recrystallization Recrystallize from Acetone/Diethyl Ether Washing->Recrystallization Product Ru(ligand)₂₂ Recrystallization->Product

Caption: General synthesis workflow for the Ruthenium(II) complex.

Diagram 2: Coordination of the Ligand

This diagram illustrates the bidentate coordination of a this compound-type ligand to a metal center.

Caption: Bidentate coordination of the ligand to a metal center.

Diagram 3: Potential Application Pathway

This logical diagram outlines a potential application pathway for these metal complexes in drug development, from synthesis to biological evaluation.

Application_Pathway Drug Development Application Pathway Synthesis Synthesis of Metal Complex Characterization Structural & Spectroscopic Characterization Synthesis->Characterization In_Vitro In Vitro Biological Screening (e.g., Cytotoxicity Assays) Characterization->In_Vitro Mechanism Mechanism of Action Studies In_Vitro->Mechanism Lead_Opt Lead Optimization In_Vitro->Lead_Opt Hit Identified Mechanism->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Potential application pathway in drug development.

References

Polymerization of Aniline Derivatives for Advanced Sensor Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for the synthesis of polyaniline (PANI) and its derivatives for a variety of sensor applications. This document is intended to be a comprehensive guide for the fabrication and characterization of high-performance sensors based on these versatile conductive polymers.

Application Note 1: Chemiresistive Gas Sensors for Ammonia (NH₃) Detection

Polyaniline is a leading candidate for ammonia sensing at room temperature. This is due to the reversible doping and dedoping of its emeraldine salt form when it interacts with acidic or basic gases.[1] Ammonia, a basic gas, deprotonates the PANI backbone, which results in a measurable change in its electrical resistance. This change in resistance forms the basis of the chemiresistive sensing mechanism. The sensitivity, selectivity, and response/recovery times of these sensors can be significantly enhanced by creating nanocomposites, for instance with metal oxides.[1]

Signaling Pathway: Ammonia Sensing Mechanism

The sensing mechanism of polyaniline-based ammonia sensors is based on the reversible de-doping of the conductive emeraldine salt form of polyaniline upon interaction with ammonia.[2] The emeraldine salt, which is protonated (doped), has a high conductivity. When exposed to ammonia, a basic gas, the ammonia molecules abstract protons from the polyaniline backbone. This deprotonation process converts the emeraldine salt to the non-conductive emeraldine base, leading to a significant increase in the sensor's resistance. This change in resistance is the sensing signal. The reaction is reversible, and the sensor can be regenerated by exposure to an acidic environment or by the desorption of ammonia.

cluster_sensing Sensing (Exposure to NH₃) cluster_recovery Recovery PANI_ES Polyaniline (Emeraldine Salt - Conductive) PANI_EB Polyaniline (Emeraldine Base - Non-conductive) PANI_ES->PANI_EB Deprotonation PANI_EB->PANI_ES Protonation Signal Increased Resistance (Sensor Signal) PANI_EB->Signal NH3 NH₃ (Ammonia) NH3->PANI_EB H_ion H⁺ H_ion->PANI_ES

Ammonia sensing mechanism of polyaniline.
Experimental Protocols

This protocol describes the synthesis of polyaniline via in-situ chemical oxidative polymerization, a common and cost-effective method for preparing PANI-based gas sensors.[1][3]

Materials:

  • Aniline (monomer)

  • Ammonium persulfate (APS) (oxidant)[3][4]

  • Hydrochloric acid (HCl) (dopant)[3][4]

  • Deionized (DI) water

  • Ethanol

  • Substrate (e.g., interdigitated electrodes, glass slide)

Procedure:

  • Monomer Solution Preparation: Prepare a 0.1 M solution of aniline in 1 M HCl. Stir the solution in an ice bath (0-5 °C) for 30 minutes to ensure complete dissolution and cooling.[1][4]

  • Oxidant Solution Preparation: Prepare a separate 0.1 M solution of ammonium persulfate in 1 M HCl and cool it in an ice bath.[1]

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the aniline solution while continuously stirring. The color of the solution will gradually change, and a dark green precipitate of polyaniline will form. Continue stirring for 2-4 hours in the ice bath.[1]

  • Purification: Filter the precipitate and wash it thoroughly with 1 M HCl and then with deionized water until the filtrate becomes colorless.[1] Subsequently, wash with a large amount of petroleum ether.[5]

  • Drying: Dry the purified polyaniline powder in a vacuum oven at 60 °C for 12 hours.[4]

  • Sensor Fabrication: Disperse the PANI powder in a suitable solvent (e.g., m-cresol) and deposit it onto the substrate using methods like drop-casting, spin-coating, or screen-printing. Dry the fabricated sensor before testing.

cluster_prep Solution Preparation cluster_poly Polymerization cluster_proc Post-Polymerization Processing cluster_fab Sensor Fabrication Monomer 0.1M Aniline in 1M HCl (0-5°C, 30 min stir) Polymerize Dropwise addition of Oxidant to Monomer (Continuous stirring, 2-4h, 0-5°C) Monomer->Polymerize Oxidant 0.1M APS in 1M HCl (0-5°C) Oxidant->Polymerize Filter Filter Precipitate Polymerize->Filter Wash Wash with 1M HCl, DI Water, Petroleum Ether Filter->Wash Dry Vacuum Dry at 60°C for 12h Wash->Dry Disperse Disperse PANI in Solvent Dry->Disperse Deposit Deposit on Substrate (Drop-casting/Spin-coating) Disperse->Deposit FinalDry Dry Sensor Deposit->FinalDry

Chemical oxidative polymerization workflow.
Performance of PANI-based Ammonia Sensors

Polymerization MethodAniline DerivativeDopantSensitivityDetection LimitResponse Time (s)Recovery Time (s)Reference
Chemical OxidativeAnilineHCl-1 ppm< 15< 120[6]
Chemical OxidativeAnilineDBSA0.01675 /ppm (1-50 ppm)-637[7]
In-situ PolymerizationAniline on PA6 nanofibersHCl----[2]
Chemical OxidativeAniline/rGO/GOProtic Acid262.5% increase vs no GO at 25 ppm---[8]
Chemical OxidativeAniline/N-GQD/hollow In₂O₃-23.95x + 2.55 (response vs conc.)---[9]
Chemical OxidativeAnilineF4TCNQ-100 ppb--[10]

Application Note 2: Amperometric Biosensors for Glucose Detection

Polyaniline serves as an excellent matrix for the immobilization of enzymes, such as glucose oxidase (GOx), making it a popular choice for the development of amperometric glucose biosensors.[11][12] The conducting nature of PANI facilitates efficient electron transfer between the enzyme's active site and the electrode surface.[13]

Signaling Pathway: Enzymatic Glucose Sensing

In a PANI-based enzymatic glucose biosensor, glucose oxidase catalyzes the oxidation of glucose to gluconolactone, with the concomitant reduction of a mediator (or direct electron transfer to the electrode). The PANI matrix acts as a conductive support for the enzyme and facilitates the transfer of electrons generated during the enzymatic reaction to the electrode. This electron transfer results in a measurable current that is proportional to the glucose concentration.

Glucose Glucose GOx_PANI GOx immobilized on PANI Glucose->GOx_PANI Oxidation Gluconolactone Gluconolactone GOx_PANI->Gluconolactone Electrons e⁻ GOx_PANI->Electrons Electrode Electrode Electrons->Electrode Electron Transfer Current Amperometric Signal Electrode->Current

Enzymatic glucose sensing pathway.
Experimental Protocols

Electrochemical polymerization offers precise control over the thickness and morphology of the PANI film, which is crucial for biosensor performance.[14]

Materials:

  • Aniline (monomer)

  • Sulfuric acid (H₂SO₄) (electrolyte)[15]

  • Glucose Oxidase (GOx)

  • Glutaraldehyde (cross-linking agent)[11]

  • Phosphate buffer solution (PBS)

  • Working electrode (e.g., glassy carbon, platinum)[15]

  • Reference electrode (e.g., Ag/AgCl)[15]

  • Counter electrode (e.g., platinum wire)[15]

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in ethanol and DI water, and then dry.

  • Electropolymerization: Prepare a solution of 0.1 M aniline in 0.5 M H₂SO₄.[15] Perform cyclic voltammetry (e.g., from -0.2 V to 1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s) for a set number of cycles to deposit a PANI film on the working electrode.[15]

  • Enzyme Immobilization: Immerse the PANI-modified electrode in a solution containing GOx. Covalent bonding can be achieved by using a cross-linking agent like glutaraldehyde.[11]

  • Sensor Assembly: Rinse the electrode with PBS to remove any unbound enzyme and assemble it into an electrochemical cell with the reference and counter electrodes.

  • Calibration: Perform amperometric measurements in PBS with successive additions of known concentrations of glucose to calibrate the biosensor.

cluster_prep Electrode Preparation cluster_poly Electropolymerization cluster_immob Enzyme Immobilization cluster_assembly Sensor Assembly & Calibration Polish Polish Working Electrode Clean Sonicate in Ethanol & DI Water Polish->Clean Dry_Elec Dry Electrode Clean->Dry_Elec CV Cyclic Voltammetry (-0.2V to 1.2V at 50mV/s) Dry_Elec->CV Solution Prepare 0.1M Aniline in 0.5M H₂SO₄ Solution->CV Immerse Immerse in GOx Solution CV->Immerse Crosslink Add Glutaraldehyde for Covalent Bonding Immerse->Crosslink Rinse Rinse with PBS Crosslink->Rinse Assemble Assemble Electrochemical Cell Rinse->Assemble Calibrate Amperometric Calibration with Glucose Assemble->Calibrate

Electrochemical polymerization workflow for biosensors.

Enzymatic polymerization is an environmentally friendly "green" synthesis method that can be used to prepare PANI/GOx nanocomposites.[16][17]

Materials:

  • Aniline (monomer)

  • Glucose

  • Glucose Oxidase (GOx)

  • Succinic acid (SA) buffer[16]

Procedure:

  • Polymerization Solution Preparation: Prepare a polymerization solution containing 0.05 M SA buffer (e.g., pH 6.0), 0.05 M glucose, 0.75 mg/mL GOx, and 0.50 M aniline.[16]

  • Polymerization: Allow the polymerization to proceed for a specified duration (e.g., 24-48 hours) at room temperature.[16] The GOx enzyme will catalyze the polymerization of aniline.

  • Nanocomposite Collection: The resulting PANI/GOx composite nanoparticles can be collected by centrifugation.

  • Sensor Fabrication: The collected nanocomposite can be dispersed and deposited onto an electrode surface to fabricate the glucose biosensor.

Performance of PANI-based Glucose Biosensors
Polymerization MethodAniline Derivative/CompositeLinear Range (mM)Sensitivity (µA mM⁻¹ cm⁻²)Detection Limit (mM)Response Time (s)StabilityReference
Covalent BondingAnilineup to 2.2--150 - 24050% activity after 30 days[11]
ElectrochemicalAniline-co-o-anisidine---Faster than POA-[18]
-NH₂-MWCNT/PAni/rGO/AuNPs1 - 102460.063-93.4% activity after 60 days[19]
-PAA/rGO/VS-PAni/LuPc₂2 - 1215.310.025~1Stable for 3 months[19]
ElectrochemicalDendritic Gold/PANI-AuNPsup to 1.072.00.034-> 71 days[20]

Application Note 3: Effect of Aniline Derivatives on Sensor Performance

The functionalization of the aniline monomer with different substituent groups can significantly impact the properties of the resulting polymer and, consequently, the performance of the sensor.[21] Introducing substituent groups can alter the polymer's solubility, morphology, conductivity, and interaction with target analytes.[21][22] For instance, ortho-substituted anilines can lead to polymers with improved solubility in common organic solvents, facilitating sensor fabrication.[21] The electronic nature of the substituent (electron-donating or electron-withdrawing) can also influence the doping level and the polymer's sensitivity to analytes.

Performance of Sensors Based on Polyaniline Derivatives
Aniline DerivativeApplicationKey FindingsReference
2-(1-methylbut-2-en-1-yl)anilineMoisture and Ammonia SensingHigh sensitivity demonstrated. Substituents alter surface morphology from heterogeneous to spherical.[21][22]
o-methoxyaniline, 2,5-dimethoxyaniline, o-methylaniline, 2,5-dimethylanilineGeneralOxidation state of the resulting polymer can be varied depending on the substituent group.
o-anisidineGlucose BiosensingSlower response time for glucose detection compared to unsubstituted polyaniline.[18]

These notes provide a foundational understanding and practical protocols for the development of sensors based on polyaniline and its derivatives. Researchers are encouraged to further optimize these methods for their specific applications and explore the vast potential of this class of conducting polymers.

References

Application Notes & Protocols: High-Throughput Screening of 4-(Pyridin-4-yl)aniline Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-(pyridin-4-yl)aniline scaffold is a privileged structure in medicinal chemistry, serving as a key building block for a multitude of kinase inhibitors.[1] Its derivatives have shown promise in targeting critical signaling pathways that are often dysregulated in cancer. High-throughput screening (HTS) provides a rapid and efficient methodology for evaluating large libraries of these compounds to identify lead candidates with potent and selective anticancer activity. These application notes provide detailed protocols for a tiered screening approach, from initial cell viability assessment to more detailed mechanistic assays.

Key Signaling Pathways in Cancer Targeted by Pyridine Derivatives

Many pyridine derivatives function as kinase inhibitors, interfering with signaling pathways essential for tumor growth and survival.[2] Understanding these pathways is crucial for interpreting screening data and elucidating the mechanism of action of active compounds.

  • EGFR Signaling Pathway: The Epidermal Growth factor Receptor (EGFR) pathway plays a major role in cell proliferation, survival, and metastasis.[3][4] Mutations or overexpression of EGFR can lead to uncontrolled cell growth.[3] EGFR activation triggers downstream cascades like the MAPK and PI3K/AKT pathways.[5][6]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR/HER2 GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (c-Myc, etc.) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation, Survival, Invasion TF->Proliferation

Caption: The EGFR signaling cascade leading to cell proliferation.

  • HER2 Signaling Pathway: Human Epidermal Growth Factor Receptor 2 (HER2) is a member of the ErbB family and is overexpressed in 20-30% of invasive breast cancers.[7][8] Unlike other family members, HER2 has no known ligand and is activated through homo- or heterodimerization with other ligand-bound ErbB receptors, like HER3.[9][10] This activation potently stimulates downstream pathways, particularly the PI3K/Akt pathway.[8][10]

HER2_Pathway cluster_membrane Cell Membrane HER2_HER3 HER2/HER3 Heterodimer PI3K PI3K HER2_HER3->PI3K Activates RAS_MAPK RAS/MEK/MAPK Pathway HER2_HER3->RAS_MAPK Activates Ligand Neuregulin (Ligand) Ligand->HER2_HER3 Binds HER3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellFunctions Proliferation, Survival, Metastasis mTOR->CellFunctions RAS_MAPK->CellFunctions

Caption: The HER2 signaling pathway promoting cancer progression.

  • VEGFR Signaling Pathway: The Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[11][12] Inhibition of VEGFR signaling can starve tumors of necessary nutrients and oxygen.[2][13] The pathway activates several downstream effectors, including the PI3K/Akt and MAPK cascades.[13][14]

VEGFR_Pathway cluster_membrane Cell Membrane VEGFR VEGFR-2 PI3K_AKT PI3K/AKT/mTOR VEGFR->PI3K_AKT Activates RAS_MAPK RAS/MAPK VEGFR->RAS_MAPK Activates PLC PLCγ VEGFR->PLC Activates VEGF VEGF (Ligand) VEGF->VEGFR Binds Angiogenesis Angiogenesis, Migration, Survival PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis PLC->Angiogenesis

Caption: The VEGFR signaling pathway driving tumor angiogenesis.

High-Throughput Screening (HTS) Workflow

A tiered HTS approach is recommended to efficiently identify and validate promising anticancer compounds from a large library of this compound derivatives. The workflow progresses from broad cytotoxicity screening to more specific mechanistic and secondary assays.

HTS_Workflow start Library of this compound Derivatives primary Primary Screening (e.g., MTT/XTT Assay) Single High Concentration start->primary hit_id Hit Identification (% Inhibition > Threshold) primary->hit_id dose_resp Dose-Response & IC50 Determination hit_id->dose_resp Active inactive Inactive Compounds hit_id->inactive Inactive secondary Secondary / Mechanistic Assays (Apoptosis, Cell Cycle) dose_resp->secondary lead_select Lead Candidate Selection (Potency & Selectivity) secondary->lead_select in_vivo In Vivo Studies lead_select->in_vivo Promising

Caption: A tiered workflow for high-throughput screening.

Experimental Protocols

Protocol 1: Cell Viability (Cytotoxicity) Assay using XTT

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[15] It is a colorimetric assay where the tetrazolium salt XTT is reduced by metabolically active cells to a colored formazan product.[16][17]

XTT_Workflow seed 1. Seed Cells in 96-well plate incubate1 2. Incubate (24h, 37°C, 5% CO2) seed->incubate1 treat 3. Add Compounds (Varying Concentrations) incubate1->treat incubate2 4. Incubate (48-72h, 37°C, 5% CO2) treat->incubate2 add_xtt 5. Add XTT Reagent incubate2->add_xtt incubate3 6. Incubate (2-4h, 37°C, 5% CO2) add_xtt->incubate3 read 7. Measure Absorbance (450-500 nm) incubate3->read analyze 8. Calculate % Viability and IC50 read->analyze

Caption: Workflow for the XTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • This compound derivative library (dissolved in DMSO)

  • XTT Cell Viability Assay Kit

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[15] Include wells for 'untreated control' and 'blank' (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the designated wells. For primary screening, a single high concentration (e.g., 10 µM) is often used. For IC50 determination, use a range of concentrations (e.g., 0.01 to 100 µM). Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.

  • Incubation: Incubate the plate for an additional 48 to 72 hours.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions.[15] Add 50 µL of the mixture to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.[15]

  • Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength between 450-500 nm.[15]

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate percent viability: (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100.

    • For dose-response experiments, plot percent viability against compound concentration and fit a curve to determine the IC50 value.

Protocol 2: Apoptosis Assay using Annexin V

This assay identifies cells undergoing apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[18] Annexin V has a high affinity for PS and, when labeled with a fluorophore or a luciferase, can be used to detect apoptotic cells.[18][19]

Apoptosis_Workflow seed 1. Seed & Treat Cells (as per viability assay) incubate 2. Incubate (e.g., 24h, 37°C) seed->incubate add_reagent 3. Add Annexin V Reagent (Luminescent/Fluorescent) incubate->add_reagent incubate2 4. Incubate (Short period, RT) add_reagent->incubate2 read 5. Measure Signal (Luminescence or Fluorescence) incubate2->read analyze 6. Quantify Apoptosis (Fold change vs. control) read->analyze

Caption: Workflow for a plate-based Annexin V apoptosis assay.

Materials:

  • Cells and compounds prepared as in the viability assay.

  • Luminescent or fluorescent Annexin V-based apoptosis assay kit (e.g., RealTime-Glo™ Annexin V Apoptosis Assay).[18][19]

  • Multimode plate reader.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described for the viability assay, using concentrations around the determined IC50 for each hit compound.

  • Incubation: Incubate for a period determined by the expected kinetics of apoptosis (e.g., 6, 12, or 24 hours).

  • Reagent Addition: Add the Annexin V assay reagent directly to the wells as per the manufacturer's protocol.[19] These are often "add-and-read" assays.[19]

  • Incubation: Incubate for a short period at room temperature as specified by the kit.

  • Measurement: Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the fold change in the apoptotic signal relative to the untreated control to quantify the induction of apoptosis.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) following compound treatment. Cell cycle arrest at a specific phase can indicate a potential mechanism of action. The method uses a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA.[20]

CellCycle_Workflow seed 1. Seed & Treat Cells (6-well plates) harvest 2. Harvest Cells (Trypsinization) seed->harvest fix 3. Fix Cells (Cold 70% Ethanol) harvest->fix stain 4. Stain Cells (PI/RNase solution) fix->stain acquire 5. Acquire Data (Flow Cytometer) stain->acquire analyze 6. Analyze Histograms (% cells in G1, S, G2/M) acquire->analyze

Caption: Workflow for cell cycle analysis using flow cytometry.

Materials:

  • 6-well plates

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cold 70% Ethanol

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with hit compounds at their IC50 concentrations for 24-48 hours.

  • Harvesting: Collect both floating and adherent cells. Wash with PBS and trypsinize the adherent cells. Combine all cells and centrifuge to form a pellet.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining solution and incubate for 15-30 minutes at room temperature in the dark. RNase treatment is essential to prevent staining of double-stranded RNA.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect fluorescence data on a linear scale.[20]

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21] Compare the cell cycle distribution of treated cells to untreated controls.

Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the activity of derivatives and selecting leads.

Table 1: Primary HTS and Dose-Response Data for this compound Derivatives

Compound IDStructure% Inhibition @ 10 µM (MCF-7)IC50 (µM) (MCF-7)[22]IC50 (µM) (MiaPaCa-2)[23][24]
Control Doxorubicin98.2 ± 1.11.93N/A
PYA-001 [Insert Structure]85.4 ± 4.51.88N/A
PYA-002 [Insert Structure]99.1 ± 0.80.22N/A
PYA-003 [Insert Structure]45.1 ± 6.2> 50N/A
PYA-004 [Insert Structure]N/AN/A1.95
...............
Data is presented as mean ± SD. IC50 values are derived from dose-response curves. N/A: Not Applicable or Not Assessed. The presented IC50 values are illustrative examples from literature.

Table 2: Summary of Mechanistic Assay Results for Lead Compounds

Compound IDIC50 (µM) (MCF-7)Apoptosis Induction (Fold Change vs. Control @ 24h)Predominant Cell Cycle Effect (% Cells in Phase)Target Kinase Inhibition (IC50, nM)[1]
PYA-002 0.225.8 ± 0.7G2/M Arrest (65%)c-Met: 4.9
PYA-004 2.15 (Hypothetical)4.1 ± 0.5G1 Arrest (72%)p38α: 81
...............
Apoptosis and cell cycle data are hypothetical examples based on treatment at the IC50 concentration. Kinase inhibition data is illustrative.

References

Application Note: A Robust LC-MS Method for the Quantitative Analysis of 4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(pyridin-4-yl)aniline is a crucial chemical intermediate in the synthesis of various pharmaceutical compounds.[1] It serves as a building block in the development of medications, including those designed to increase cardiac contractility.[1][2] Ensuring the purity and accurate quantification of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredients (APIs). Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that offers the high selectivity and sensitivity required for the analysis of such compounds in complex matrices.[3][4] This application note presents a detailed protocol for a robust and sensitive LC-MS method for the quantitative analysis of this compound.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for method development.

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂[1][5]
Molecular Weight170.21 g/mol [1][5]
pKa6.55 ± 0.10 (Predicted)[1][5]
Melting Point232-234 °C[1]

The basic nature of the pyridine and aniline groups (pKa ~6.55) makes the molecule suitable for analysis by reverse-phase chromatography with an acidic mobile phase and detection by positive ion electrospray ionization (ESI).

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

2. Standard and Sample Preparation

A "dilute and shoot" approach is often sufficient for purity analysis of chemical intermediates.[6]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare a calibration curve with concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Solution: Prepare the sample by dissolving it in methanol to a known concentration (e.g., 1 mg/mL) and then diluting it to fall within the calibration range using 50:50 (v/v) acetonitrile/water.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove particulates.[7]

G cluster_prep Sample Preparation Workflow weigh Weigh Sample dissolve Dissolve in Methanol (e.g., to 1 mg/mL) weigh->dissolve dilute Dilute with 50:50 ACN:H2O to working concentration dissolve->dilute filter Filter through 0.22 µm PTFE filter dilute->filter inject Inject into LC-MS filter->inject

Caption: Sample preparation workflow.

3. LC-MS Instrumentation and Conditions

The analysis can be performed on any standard HPLC or UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

Table 1: Optimized LC-MS Method Parameters

ParameterCondition
Liquid Chromatography
ColumnC18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B in 7 min; Hold at 95% B for 2 min; Re-equilibrate at 5% B for 3 min
Flow Rate0.4 mL/min
Column Temperature40 °C[8]
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Ion (SIM)m/z 171.1 [M+H]⁺
Scan Range (Full Scan)m/z 50-500 (for impurity profiling)
Capillary Voltage3.2 kV[9]
Nebulizer Pressure35 psi[9]
Drying Gas Flow11 L/min[9]
Drying Gas Temp250 °C[8]

Method Development and Validation

The overall workflow for developing and applying this method is outlined below. The process begins with defining the analytical requirements and proceeds through method optimization, validation, and routine sample analysis.

G cluster_workflow LC-MS Method Development & Analysis Workflow cluster_dev Optimization cluster_val Validation Parameters define Define Analytical Goal (Purity, Quantification) lit_review Review Physicochemical Properties (pKa, MW, Polarity) define->lit_review method_dev Initial Method Development lit_review->method_dev lc_opt LC Optimization (Column, Mobile Phase, Gradient) method_dev->lc_opt ms_opt MS Optimization (Ionization, Voltages, Gas Flow) method_dev->ms_opt validation Method Validation lc_opt->validation ms_opt->validation linearity Linearity & Range lod_loq LOD & LOQ accuracy Accuracy & Precision specificity Specificity routine Routine Sample Analysis validation->routine report Data Reporting routine->report

Caption: LC-MS method development workflow.

Quantitative Performance

The developed method should be validated according to appropriate industry guidelines to ensure it is fit for purpose.[8] The following table summarizes the expected performance characteristics based on similar analytical methods for aromatic amines.[10][11]

Table 2: Summary of Quantitative Method Performance

ParameterTarget CriteriaExpected Result
Linearity (r²) ≥ 0.995> 0.999
Range -1 - 1000 ng/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.2 ng/mL[10]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10~0.8 ng/mL[10]
Precision (%RSD) < 15%< 5%
Accuracy (% Recovery) 85 - 115%95 - 105%

The LC-MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantitative analysis of this compound. The simple sample preparation and optimized chromatographic conditions allow for high-throughput analysis, making it suitable for quality control in research, development, and manufacturing environments. Proper method validation is crucial to ensure reliable and accurate results.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Pyridin-4-yl)aniline. A primary and efficient method for this synthesis is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide focuses on optimizing this reaction for higher yields and purity, and addressing common issues encountered during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and industrially significant method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 4-haloaniline (such as 4-bromoaniline or 4-iodoaniline) with pyridine-4-boronic acid or its esters.[1][2] This method is favored for its high efficiency and tolerance to a wide range of functional groups.[3]

Q2: What are the critical parameters to control during the Suzuki-Miyaura coupling to ensure a high yield?

To achieve a successful synthesis with high yield and purity, the following parameters are critical:

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. All reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation, which can lead to side reactions like homocoupling.[1][4]

  • Reagent Quality: The purity of the starting materials is crucial. Boronic acids, in particular, can undergo protodeboronation when exposed to air and moisture.[1] It is advisable to use fresh or properly stored reagents. The base should be anhydrous and finely powdered for consistent results.

  • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst. Common degassing methods include sparging with an inert gas or freeze-pump-thaw cycles.[1]

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For coupling with an electron-deficient pyridine ring, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often more effective than standard ligands like PPh₃.[5]

  • Base Selection: The strength and solubility of the base are important. Inorganic bases such as K₃PO₄, Cs₂CO₃, and Na₂CO₃ are commonly used.[1][2] The choice of base can influence the reaction rate and the formation of byproducts.

Q3: What are the most common byproducts in the synthesis of this compound and how can they be minimized?

Several byproducts can form during the Suzuki-Miyaura synthesis:

  • Homocoupling Products: Dimerization of the starting materials can lead to the formation of 4,4'-bipyridine and 4,4'-diaminobiphenyl. This is often exacerbated by the presence of oxygen.[4] To minimize this, ensure a strictly inert atmosphere and thorough degassing of solvents.[5]

  • Protodeboronation Product: Pyridine-4-boronic acid can decompose to pyridine, especially in the presence of water and at elevated temperatures.[1] Using anhydrous conditions and a suitable base can help prevent this side reaction.[5]

  • Hydrodehalogenation Product: The aryl halide can be reduced to aniline. This can be caused by the presence of a hydride source in the reaction mixture.[1] Using anhydrous solvents and non-hydridic bases can mitigate this.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions. Consider using a more air-stable pre-catalyst.[1]The active Pd(0) species is prone to oxidation, which renders it inactive.
Poor Reagent Quality Use fresh, high-purity 4-haloaniline and pyridine-4-boronic acid. Consider using a more stable boronic acid ester (e.g., pinacol ester).[1][4]Degradation of starting materials, particularly the boronic acid, will prevent the reaction from proceeding.
Inadequate Degassing Ensure all solvents are thoroughly degassed. Maintain a positive pressure of inert gas throughout the reaction.[1]Oxygen can deactivate the palladium catalyst.
Incorrect Base Ensure the base is anhydrous and finely powdered. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃).[1]The base is crucial for the activation of the boronic acid in the transmetalation step.
Issue 2: High Levels of Impurities
Potential Cause Troubleshooting Steps Rationale
Homocoupling of Boronic Acid Strictly exclude oxygen from the reaction. Optimize stoichiometry by using a slight excess of the boronic acid.[4]Oxygen promotes the oxidative homocoupling of boronic acids.[1]
Protodeboronation Use anhydrous solvents and base. Choose a base that does not promote this side reaction in aqueous conditions.[5]The C-B bond of the boronic acid can be cleaved by a proton source (like water).[5]
Reaction Temperature Too High Lower the reaction temperature, although this may require longer reaction times. Ensure uniform heating to avoid hot spots.[4]Higher temperatures can sometimes accelerate side reactions.[1]
High Residual Palladium Implement a dedicated palladium scavenging step using agents like activated carbon or thiol-based scavengers after the reaction.[4][6]The nitrogen atoms in the product can coordinate with palladium, making it difficult to remove by simple filtration.[6]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific laboratory conditions.

Materials:

  • 4-Bromoaniline (1.0 equiv)

  • Pyridine-4-boronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or Pd(PPh₃)₄) (1-5 mol%)[5]

  • Base (e.g., Anhydrous K₃PO₄, 2.0 - 3.0 equiv)[5]

  • Degassed Solvent (e.g., 1,4-dioxane/water, Toluene)[2]

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromoaniline, pyridine-4-boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst and ligand to the flask.

  • Add the degassed solvent via cannula or syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.[1][2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1][4]

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
Parameter Condition A Condition B Condition C Notes
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosPd(dppf)Cl₂The choice of catalyst and ligand is crucial and substrate-dependent.[2]
Base Na₂CO₃K₃PO₄Cs₂CO₃The base should be anhydrous and finely powdered.[2]
Solvent Toluene/Water1,4-Dioxane/WaterDMFSolvents must be thoroughly degassed.[2]
Temperature 100 °C90 °C110 °CReactions are typically run at elevated temperatures.[2]
Typical Yield 70-85%80-95%75-90%Yields are highly dependent on specific conditions and require optimization.[2]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' This compound Reductive_Elimination->Ar-Ar' ArX 4-Haloaniline ArX->Oxidative_Addition Ar'B(OH)2 Pyridine-4-boronic acid Ar'B(OH)2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_start Start cluster_checks Initial Checks cluster_optimization Optimization cluster_success Outcome start Low Yield or No Product reagents Check Reagent Quality (Freshness, Purity) start->reagents atmosphere Verify Inert Atmosphere (Degassing, Gas Flow) reagents->atmosphere If reagents OK conditions Optimize Reaction Conditions (Base, Solvent, Temp.) reagents->conditions If issue found catalyst Inspect Catalyst/Ligand (Activity, Loading) atmosphere->catalyst If atmosphere OK atmosphere->conditions If issue found catalyst->conditions If catalyst OK catalyst->conditions If issue found analysis Analyze Byproducts (LC-MS, NMR) conditions->analysis purification Refine Purification (Chromatography, Recrystallization) analysis->purification success Improved Yield purification->success

Caption: Troubleshooting workflow for synthesis optimization.

References

Troubleshooting common issues in Suzuki coupling reactions for pyridyl anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions for the synthesis of pyridyl anilines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction to synthesize a pyridyl aniline is resulting in low or no product yield. What are the common causes and how can I improve it?

A1: Low or no yield in the synthesis of pyridyl anilines via Suzuki coupling is a frequent issue. The primary challenges often stem from the inherent properties of the substrates. The nitrogen atoms in both the pyridine and aniline moieties can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2][3] Key areas to investigate include:

  • Catalyst Inactivity: The active catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), it must be reduced in situ. The pyridine nitrogen can interfere with this process and the overall catalytic cycle.[1]

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction with these challenging substrates.[1][3]

  • Incorrect Base or Solvent System: The choice of base and solvent is critical for the transmetalation step and overall reaction efficiency. A poorly chosen base may be too weak or have low solubility.[1][4]

  • Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst oxidation and deactivation.[1][5]

  • Poor Reagent Quality: Boronic acids, especially pyridyl boronic acids, are susceptible to decomposition (protodeboronation) in the presence of moisture.[5] Ensure all reagents are pure and solvents are anhydrous.

Q2: I am observing a significant amount of homocoupling byproducts in my reaction mixture. How can I suppress this side reaction?

A2: Homocoupling, the coupling of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction. It is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), leading to unwanted side reactions.[1][3]

To minimize homocoupling:

  • Strictly Exclude Oxygen: This is the most critical factor. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1][3]

  • Control Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a large excess can favor homocoupling.[1]

  • Use a Pd(0) Source Directly: Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precursors.[3]

Q3: My starting boronic acid seems to be decomposing, leading to the formation of the corresponding simple pyridine or aniline. What is happening and how can I prevent it?

A3: This side reaction is known as protodeboronation, where the carbon-boron bond of the boronic acid is cleaved by a proton source (often water) and replaced with a carbon-hydrogen bond.[2][5] Pyridyl boronic acids are particularly prone to this decomposition pathway.[2][6]

To prevent protodeboronation:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried.[1]

  • Use Boronic Esters: Pinacol esters (Bpin) or MIDA boronates are generally more stable towards hydrolysis and protodeboronation than the corresponding boronic acids.[2][3]

  • Optimize Base and Temperature: Strongly basic aqueous conditions and high temperatures can accelerate protodeboronation.[2][7] Consider using a milder base or lower reaction temperature.

Data Presentation

Table 1: Comparison of Palladium Catalyst Systems for Pyridyl Aniline Synthesis

The selection of the catalyst and ligand is critical for successfully coupling pyridyl and aniline-containing substrates. The following table provides a starting point for catalyst selection based on literature for similar transformations.[1]

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100Good to Excellent
Pd₂(dba)₃XPhosK₃PO₄Toluene100Good to Excellent
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O90-100Moderate to Good
Pd(dppf)Cl₂-K₂CO₃DMF80Moderate

Table 2: Effect of Base and Solvent on Suzuki Coupling Yield

The choice of base and solvent system can dramatically influence the reaction outcome. The following data, adapted from studies on similar substrates, illustrates this effect.

BaseSolventTypical Yield (%)Observations
K₃PO₄1,4-Dioxane>90%Often a very effective combination for challenging couplings.[1]
K₂CO₃Toluene/H₂O~85%A classic, widely used system, but may be less effective for pyridyl anilines.[1]
Cs₂CO₃DMFGoodCesium carbonate is a strong base; DMF is a polar aprotic solvent.[1]
KFDioxaneVariableCan be effective, especially if substrates are base-sensitive.[4]

Experimental Protocols

General Procedure for Suzuki Coupling of a Pyridyl Halide with an Aniline Boronic Acid

This protocol is a generalized procedure and should be optimized for your specific substrates, laboratory conditions, and scale.

Materials:

  • Pyridyl halide (e.g., 2-bromopyridine) (1.0 equiv)

  • Aniline boronic acid or ester (e.g., 4-aminophenylboronic acid) (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or Pd(PPh₃)₄) (1-5 mol%)[1]

  • Base (e.g., Anhydrous K₃PO₄, 2.0 - 3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)[1]

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the pyridyl halide (1.0 equiv), the aniline boronic acid (1.2 equiv), and the finely ground, anhydrous base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three to five times.

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., 2 mol%) and the ligand (e.g., 4 mol% SPhos) if required, and add them to the Schlenk flask under a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1][8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

Visualizations

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Conditions Are the Reaction Conditions Correct? Start->Check_Conditions Check_Reagents Are the Reagents of Good Quality? Start->Check_Reagents Solution_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Solution_Ligand No Solution_Catalyst_Loading Increase Catalyst Loading Check_Catalyst->Solution_Catalyst_Loading No Solution_Degas Thoroughly Degas Solvents and Reagents Check_Conditions->Solution_Degas No Solution_Temp_Base Screen Different Bases and Temperatures Check_Conditions->Solution_Temp_Base No Solution_Anhydrous Use Anhydrous Solvents and Reagents Check_Reagents->Solution_Anhydrous No Solution_Boronic_Ester Use Boronic Ester (Pinacol, MIDA) Check_Reagents->Solution_Boronic_Ester No

Caption: A logical workflow to diagnose and solve common issues of low yield.

Side_Reactions Problem Side Products Observed Homocoupling Homocoupling (Biaryl/Bipyridyl Formation) Problem->Homocoupling Protodeboronation Protodeboronation (Loss of Boronic Acid) Problem->Protodeboronation Dehalogenation Dehalogenation of Starting Material Problem->Dehalogenation Solution_Homocoupling Strictly Exclude Oxygen Optimize Stoichiometry Homocoupling->Solution_Homocoupling Solution_Protodeboronation Use Anhydrous Conditions Use Boronic Esters Milder Base/Temp Protodeboronation->Solution_Protodeboronation Solution_Dehalogenation Avoid Hydride Sources Optimize Reaction Time Dehalogenation->Solution_Dehalogenation

Caption: Common side reactions in pyridyl aniline Suzuki coupling and their solutions.

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X (Pyridyl Aniline Halide) Inhibition Catalyst Inhibition by Pyridine-N Pd0->Inhibition Coordination PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R-Pd(II)L_n-R' Transmetalation->PdII_Both R'-B(OR)₂ (Boronic Acid/Ester) RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 R-R' (Product)

References

Preventing protodeboronation side reactions in 4-(pyridin-4-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(pyridin-4-yl)aniline. The primary focus is on mitigating the common side reaction of protodeboronation during the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue in the synthesis of this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the organoboron reagent, in this case, 4-aminophenylboronic acid or its derivatives, is cleaved and replaced by a carbon-hydrogen (C-H) bond. This process consumes the boronic acid, reducing the yield of the desired this compound product and forming aniline as a byproduct, which can complicate purification. Pyridine-containing boronic acids and their coupling partners are particularly susceptible to this decomposition pathway, making their Suzuki-Miyaura coupling reactions challenging.

Q2: What are the primary factors that promote protodeboronation?

A2: Several factors can significantly influence the rate of protodeboronation:

  • Presence of Water: Water can act as a proton source, facilitating the cleavage of the C-B bond. Ensuring anhydrous conditions is crucial.

  • Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.

  • Choice of Base: While a base is essential for the catalytic cycle, its strength, concentration, and solubility can impact the extent of protodeboronation. Stronger and more soluble bases generally promote this side reaction.

  • Catalyst System: The efficiency of the palladium catalyst and its associated ligands is critical. A highly active catalyst that promotes a rapid cross-coupling can kinetically outcompete the slower protodeboronation side reaction.

  • pH of the Reaction Medium: For heteroaromatic boronic acids, the pH is a critical factor. Under neutral conditions, some pyridineboronic acids can form a reactive zwitterionic species that readily undergoes protodeboronation. Both acidic and basic conditions can, in some cases, slow this specific decomposition pathway.

Q3: How can I minimize protodeboronation in my synthesis of this compound?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol boronate (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate, increases its stability and reduces its susceptibility to premature decomposition. These derivatives often release the boronic acid slowly into the reaction mixture, keeping its concentration low and favoring the desired cross-coupling.

  • Careful Selection of Base: Weaker bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are often preferred over stronger bases like sodium hydroxide (NaOH). Using an anhydrous, finely powdered base is also recommended.

  • Optimization of Solvent: Anhydrous solvents are essential. Aprotic solvents like 1,4-dioxane, toluene, or dimethylformamide (DMF) are commonly used. The choice of solvent can affect the solubility of the reagents and the stability of the catalytic intermediates.

  • Ligand Selection: Bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos), can promote the desired reductive elimination step of the catalytic cycle, increasing the rate of product formation relative to protodeboronation.

  • Strict Inert Atmosphere: Oxygen can degrade the palladium catalyst, leading to lower reaction efficiency and potentially favoring side reactions. It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps Rationale
Low yield of this compound and significant aniline byproduct High rate of protodeboronation1. Switch from 4-aminophenylboronic acid to its pinacol ester derivative.2. Use an anhydrous, weaker base (e.g., K₃PO₄ or K₂CO₃).3. Ensure all solvents and reagents are rigorously dried.4. Lower the reaction temperature and monitor for longer reaction times.Boronic esters are more stable and less prone to protodeboronation. Weaker bases and anhydrous conditions reduce the rate of the protonolysis of the C-B bond. Lower temperatures can disfavor the protodeboronation pathway.
Formation of 4,4'-bipyridine byproduct Homocoupling of the pyridine coupling partner1. Ensure a strictly inert atmosphere to exclude oxygen.2. Optimize the stoichiometry of the reactants; a slight excess of the boronic acid derivative may be beneficial.3. Lowering the reaction temperature might reduce the rate of homocoupling.Oxygen can promote the oxidative homocoupling of boronic acids. Careful control of stoichiometry and temperature can disfavor this side reaction.
Formation of 4,4'-diaminobiphenyl byproduct Homocoupling of the aniline coupling partner1. Ensure a strictly inert atmosphere.2. Use a slight excess of the pyridine coupling partner.3. Optimize catalyst and ligand selection.Similar to boronic acid homocoupling, oxygen can promote this side reaction. Stoichiometry and catalyst system can be adjusted to favor the cross-coupling pathway.
Reaction does not proceed to completion Inactive catalyst or poor reagent quality1. Use fresh, high-purity palladium catalyst and ligands.2. Ensure the quality of the starting materials, especially the boronic acid derivative.3. Increase the catalyst loading modestly.4. Screen different catalyst/ligand systems (e.g., Pd(OAc)₂/SPhos).The Pd(0) active species is prone to oxidation. Degraded starting materials will not react efficiently. A more active catalyst system may be required for challenging couplings.

Quantitative Data

The following tables summarize quantitative data for the Suzuki-Miyaura coupling to form a close analog, 3-methyl-4-(pyridin-4-yl)aniline. These conditions serve as a good starting point for the optimization of the this compound synthesis.

Table 1: Comparison of Palladium Catalyst Systems for Pyridine Coupling (Data is for the synthesis of 3-methyl-4-(pyridin-4-yl)aniline and should be used as a reference)

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100Good to Excellent
Pd₂(dba)₃XPhosK₃PO₄Toluene100Good to Excellent
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/Water90-10075-90

Table 2: Representative Reaction Parameters for Suzuki Coupling (Data is for the synthesis of 3-methyl-4-(pyridin-4-yl)aniline and should be used as a reference)

ParameterConditionReference
Reactants 4-Bromo-3-methylaniline, Pyridine-4-boronic acid[1]
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][1]
Base Potassium Carbonate (K₂CO₃)[1]
Solvent System 1,4-Dioxane / Water (4:1)[1]
Temperature 90-100 °C[1]
Reaction Time 12-18 hours[1]
Expected Yield 75-90%[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a this compound analog, which can be adapted for the target molecule.

Representative Suzuki-Miyaura Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline [2][3]

Materials:

  • 4-Bromo-3-methylaniline (1.0 equiv)

  • Pyridine-4-boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv), finely ground

  • Anhydrous, degassed 1,4-Dioxane

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-methylaniline, pyridine-4-boronic acid pinacol ester, and the finely ground, anhydrous potassium phosphate.[2]

  • Catalyst Addition: In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum or stopcock. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.[2]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_side_reaction Protodeboronation Side Reaction Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L_n)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-Ar' Product Reductive_Elimination->Product Boronic_Acid Ar'-B(OR)2 Protodeboronated_Product Ar'-H Boronic_Acid->Protodeboronated_Product Protodeboronation Proton_Source H⁺ (e.g., from H₂O) Proton_Source->Protodeboronated_Product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction and the competing protodeboronation side reaction.

Troubleshooting_Workflow start Low Yield or High Impurity check_protodeboronation Check for Aniline Byproduct (Protodeboronation) start->check_protodeboronation mitigate_protodeboronation Use Boronic Ester Anhydrous Conditions Weaker Base check_protodeboronation->mitigate_protodeboronation Yes check_homocoupling Check for Homocoupling Byproducts check_protodeboronation->check_homocoupling No end Improved Yield and Purity mitigate_protodeboronation->end mitigate_homocoupling Strict Inert Atmosphere Optimize Stoichiometry check_homocoupling->mitigate_homocoupling Yes check_catalyst Reaction Stalled? check_homocoupling->check_catalyst No mitigate_homocoupling->end optimize_catalyst Use Fresh Catalyst/Ligand Increase Loading Screen Systems check_catalyst->optimize_catalyst Yes check_catalyst->end No optimize_catalyst->end

References

Optimizing reaction conditions for the synthesis of 4-(pyridin-4-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(pyridin-4-yl)aniline and its derivatives. The guidance focuses on optimizing reaction conditions for two primary synthetic routes: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Section 1: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound derivatives, providing targeted solutions in a question-and-answer format.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming the C-C bond between a pyridine and an aniline moiety. However, challenges can arise.

Frequently Asked Questions (FAQs):

  • Q1: My Suzuki-Miyaura reaction shows low or no conversion to the desired this compound product. What are the likely causes? A1: Low or no conversion in this Suzuki coupling is often linked to several critical factors:

    • Catalyst Inactivity: The active form of the catalyst is Palladium(0). If you are using a Palladium(II) precatalyst, ensure your reaction conditions facilitate its reduction. The nitrogen atom in the pyridine substrate can also poison the palladium catalyst, leading to deactivation.[1]

    • Inappropriate Ligand Choice: Standard phosphine ligands may not be effective due to the electron-deficient nature of the pyridine ring. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction.[1]

    • Poor Reagent Quality: The presence of water or other impurities in your reagents, particularly the boronic acid, can lead to side reactions like protodeboronation. Ensure all reagents are pure and solvents are anhydrous.[1]

    • Suboptimal Base or Solvent: The choice of base and solvent is crucial. A systematic screening of different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene) may be required to find the optimal conditions.[1][2]

  • Q2: I am observing a significant amount of homocoupling of my boronic acid starting material. How can I minimize this side reaction? A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1] To minimize this:

    • Strictly Exclude Oxygen: This is the most critical factor. Ensure your reaction setup is under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are thoroughly degassed.[1]

    • Optimize Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions.

    • Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling, though it may require longer reaction times.

  • Q3: My starting boronic acid seems to be decomposing during the reaction, leading to low yields. What is happening and how can I prevent it? A3: This is likely due to protodeboronation, where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water).[1] To prevent this:

    • Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[1]

    • Choose the Right Base: While a base is necessary, some bases in the presence of water can promote this side reaction. Using an anhydrous, finely powdered base is recommended.[1]

    • Consider Boronate Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a direct route to form the C-N bond between a halopyridine and an aniline.

Frequently Asked Questions (FAQs):

  • Q1: My Buchwald-Hartwig amination of a 4-halopyridine with aniline is giving a low yield. What are the common issues? A1: Low yields in this reaction are often due to:

    • Catalyst Poisoning: Similar to the Suzuki reaction, the pyridine nitrogen can coordinate to the palladium catalyst and inhibit its activity.[1]

    • Suboptimal Ligand Choice: The ligand is crucial for preventing catalyst poisoning and facilitating the reaction. Sterically bulky and electron-rich ligands are generally preferred.[3]

    • Incorrect Base Selection: The strength and nature of the base are critical. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like cesium carbonate (Cs₂CO₃) may be necessary for substrates with sensitive functional groups.[2][3]

    • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen. The reaction must be performed under a strict inert atmosphere.[3]

  • Q2: How can I tell if my Buchwald-Hartwig reaction is proceeding correctly? A2: A healthy reaction is typically a homogeneous, colored solution (often yellow to reddish-brown). Signs of trouble include the formation of a fine black precipitate (palladium black), which indicates catalyst decomposition, or no color change, suggesting the catalyst is not active.[1]

  • Q3: The reaction starts but then stalls. What could be the reason? A3: This often indicates that the catalyst has lost activity over time. This could be due to gradual decomposition at high temperatures or poisoning by the product or impurities. Consider lowering the reaction temperature and increasing the reaction time, or using a more stable precatalyst.

Section 2: Data Presentation

The following tables summarize quantitative data for optimizing the synthesis of this compound derivatives.

Table 1: Suzuki-Miyaura Coupling of 4-Halopyridines with Phenylboronic Acid
Catalyst System4-HalopyridineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄4-BromopyridineK₂CO₃Toluene/H₂O1001285
PdCl₂(dppf)4-ChloropyridineK₃PO₄Dioxane1001692
Pd/IPr2,4-Dichloropyridine*K₃PO₄DioxaneRT2485 (C4-selective)

Note: Coupling occurs at the C4 position, demonstrating ligand-controlled selectivity.[4]

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yield
BaseSolventYield (%)
Na₂CO₃DMF/H₂O70-98
K₂CO₃Dioxane/H₂O~81
K₃PO₄Dioxane~92
Cs₂CO₃Toluene/H₂OHigh (qualitative)

Yields are generalized from various sources and can be substrate-dependent.[5][6]

Table 3: Ligand Screening for Buchwald-Hartwig Amination of Aryl Halides
LigandAmineBaseSolventYield (%)
XPhosPrimary anilinesK₂CO₃Rapeseed Oil94-99
BrettPhosPrimary anilinesK₂CO₃Rapeseed Oil94-99
tBuXPhosPrimary anilinesK₂CO₃Rapeseed Oil94-99
BINAPAnilineCs₂CO₃TolueneGood (qualitative)

Yields are based on amination of various aryl halides and may vary for 4-halopyridines.[7][8]

Section 3: Experimental Protocols

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the synthesis of this compound derivatives.

Materials:

  • 4-Haloaniline or 4-aminophenylboronic acid (1.0 equiv)

  • Pyridin-4-ylboronic acid or 4-halopyridine (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/H₂O 4:1)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide/boronic acid, the corresponding coupling partner, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling to form this compound.

Materials:

  • 4-Halopyridine (1.0 equiv)

  • Aniline (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the 4-halopyridine and aniline.

  • Add the anhydrous, degassed solvent.

  • Seal the tube, remove from the glovebox, and heat the reaction mixture to 100 °C with stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Section 4: Visualized Workflows and Logic

Suzuki-Miyaura Troubleshooting Workflow

Suzuki_Troubleshooting Troubleshooting Suzuki-Miyaura Coupling start Low or No Product check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Check Reagent Quality start->check_reagents check_conditions Check Reaction Conditions start->check_conditions catalyst_issue Inactive Catalyst? check_catalyst->catalyst_issue reagent_issue Degraded Reagents? check_reagents->reagent_issue conditions_issue Suboptimal Conditions? check_conditions->conditions_issue solve_catalyst Use fresh catalyst Switch to Pd(0) source Use bulky, electron-rich ligand catalyst_issue->solve_catalyst Yes solve_reagents Use pure, dry reagents Use boronate ester Degas solvents thoroughly reagent_issue->solve_reagents Yes solve_conditions Screen bases (K3PO4, Cs2CO3) Screen solvents (Dioxane, Toluene) Optimize temperature conditions_issue->solve_conditions Yes end Successful Reaction solve_catalyst->end solve_reagents->end solve_conditions->end

Caption: A logical workflow for troubleshooting common issues in Suzuki-Miyaura coupling.

Buchwald-Hartwig Experimental Workflow

Buchwald_Workflow Buchwald-Hartwig Amination Workflow prep 1. Prepare Reactants (4-halopyridine, aniline, base) setup 3. Reaction Setup (Inert atmosphere) prep->setup catalyst_prep 2. Prepare Catalyst System (Pd precatalyst + Ligand) catalyst_prep->setup reaction 4. Heating & Stirring (Monitor progress) setup->reaction workup 5. Workup (Extraction & Washing) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A step-by-step workflow for the Buchwald-Hartwig amination experiment.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)(X)L_n oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)(Ar')L_n transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reactants1 Ar-X reactants1->oxidative_addition reactants2 Ar'-B(OR)₂ reactants2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 4-(Pyridin-4-yl)aniline and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(pyridin-4-yl)aniline and its analogues. The following information is designed to address common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its analogues?

A1: The most common and effective purification techniques for this class of compounds are:

  • Recrystallization: Ideal for solid compounds to achieve high purity by removing small amounts of impurities.

  • Column Chromatography: A versatile method for separating the desired compound from byproducts and unreacted starting materials, especially after synthesis.

  • Acid-Base Extraction: Exploits the basic nature of the pyridine and aniline moieties to separate them from non-basic impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): Used for achieving very high purity, especially for challenging separations or for purifying smaller quantities of material.

  • Sublimation: A less common but potentially effective method for volatile solids to achieve high purity, particularly for removing non-volatile or inorganic impurities.

Q2: What are the typical impurities I might encounter when synthesizing this compound via a Suzuki-Miyaura coupling reaction?

A2: Common impurities from a Suzuki-Miyaura coupling include:

  • Homocoupling products: Such as 4,4'-bipyridine (from the boronic acid) and biphenyl-diamines (from the halo-aniline).[1]

  • Protodeboronation product: The pyridine-4-boronic acid can decompose to form pyridine.[1]

  • Unreacted starting materials: Residual halo-aniline and pyridine-4-boronic acid.

  • Catalyst and ligand residues: Palladium catalyst and phosphine ligand-derived impurities.[1]

  • Isomeric impurities: If the starting materials are not isomerically pure, corresponding product isomers can form.[1]

Troubleshooting Guides

Recrystallization

Q3: I am trying to recrystallize this compound, but it "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point or due to high supersaturation. Here are some troubleshooting steps:

  • Increase the solvent volume: Your solution may be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool more slowly.[2]

  • Lower the cooling rate: Insulate the flask to slow down the cooling process. Rapid cooling can favor oil formation over crystallization.[3]

  • Change the solvent system: The boiling point of your solvent might be too high. Try a solvent with a lower boiling point or use a co-solvent system (an anti-solvent).[2]

  • Induce crystallization: Scratch the inside of the flask at the liquid-air interface with a glass rod or add a seed crystal of the pure compound to provide a nucleation site.[2]

Q4: My recovery after recrystallization is very low. How can I improve the yield?

A4: Low recovery can be due to several factors:

  • Using too much solvent: This is the most common cause. Use the minimum amount of hot solvent required to fully dissolve your compound.[4]

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.[2]

  • Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation.[3]

  • Washing with too much cold solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to rinse away impurities without dissolving a significant amount of your product.[5]

Column Chromatography

Q5: I am running a silica gel column to purify a this compound analogue, and the peaks are tailing significantly. What can I do to improve the peak shape?

A5: Peak tailing for basic compounds like pyridinylanilines on silica gel is common due to strong interactions with acidic silanol groups on the silica surface. Here are some solutions:

  • Add a basic modifier to the eluent: Add a small amount of a base, such as triethylamine (typically 0.1-1%), to your mobile phase. This will compete with your compound for binding to the acidic sites on the silica, reducing tailing.

  • Use a different stationary phase: Consider using alumina, which is less acidic than silica, or a deactivated silica gel.

  • Change the solvent system: A more polar solvent system can sometimes reduce the interaction with the stationary phase and improve peak shape.

Q6: I am struggling to separate my desired this compound analogue from a closely related impurity by column chromatography. What can I do?

A6: Improving the resolution between two closely eluting compounds can be challenging. Try the following:

  • Optimize the mobile phase: Perform a systematic study of different solvent systems and gradient profiles. Small changes in solvent polarity can have a significant impact on selectivity.

  • Use a longer column or a stationary phase with a smaller particle size: This will increase the number of theoretical plates and improve separation efficiency.

  • Consider a different stationary phase: If you are using a standard silica gel, a stationary phase with different properties (e.g., a cyano- or diol-bonded phase) might provide the necessary selectivity.

Preparative HPLC

Q7: I am developing a preparative HPLC method for a this compound analogue, and the peak shape is poor. How can I improve it?

A7: Poor peak shape in preparative HPLC can be due to several factors, especially with basic compounds.

  • Optimize the mobile phase pH: For basic compounds, using a mobile phase with a low pH (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the amine and pyridine groups, which can lead to sharper peaks.[6]

  • Choose an appropriate column: A C18 column is a good starting point. Ensure the column is not degraded.

  • Reduce sample loading: Overloading the column can lead to peak fronting or tailing. Try injecting a smaller amount of your sample.[6]

  • Ensure the sample is dissolved in the mobile phase: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[7]

Data Presentation

Table 1: Representative Purification Data for this compound Analogues

CompoundPurification MethodConditionsStarting Purity (HPLC Area %)Final Purity (HPLC Area %)Yield (%)
3-Methyl-4-(pyridin-4-yl)anilineColumn ChromatographySilica gel, Dichloromethane/Methanol gradient~85%>95%75-90%[3]
This compoundRecrystallizationEthanol/Water~90%>98%Not Reported
2-Chloro-4-(pyridin-4-yl)anilineColumn ChromatographySilica gel, Hexane/Ethyl Acetate gradientNot Reported>95%Not Reported
3-Methoxy-4-(pyridin-4-yl)anilinePreparative HPLCC18 column, Acetonitrile/Water with 0.1% TFA~92%>99%Not Reported

Note: The data in this table is representative and may vary based on the specific experimental conditions and the nature of the impurities present.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or heptane) at room temperature and upon heating.[3] The ideal solvent will dissolve the compound when hot but show low solubility when cold.[3]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of additional hot solvent to achieve full dissolution.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, undisturbed. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.[3]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum.[3]

Protocol 2: Column Chromatography of 3-Methyl-4-(pyridin-4-yl)aniline
  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial mobile phase (e.g., hexane or dichloromethane).[6]

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Loading the Column: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution is often effective, starting with a less polar solvent system (e.g., 100% dichloromethane) and gradually increasing the polarity (e.g., by adding methanol).[8]

  • Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Preparative HPLC of a this compound Analogue
  • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase and stationary phase for separation. A C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., 0.1% TFA) is a good starting point.

  • System Preparation: Equilibrate the preparative HPLC system, including the preparative column, with the chosen mobile phase.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions as the target compound elutes. The collection can be triggered by UV absorption.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions, often by lyophilization if the mobile phase is volatile.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude_Product Crude Product (from Suzuki Coupling) Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Prep_HPLC->Pure_Product Purity_Analysis Purity Analysis (HPLC, NMR) Pure_Product->Purity_Analysis

A general workflow for the purification of this compound and its analogues.
Troubleshooting Logic for Column Chromatography Tailing

troubleshooting_tailing Start Peak Tailing Observed in Column Chromatography Check_Compound Is the compound basic? (e.g., contains pyridine/aniline) Start->Check_Compound Add_Base Add a basic modifier to the eluent (e.g., 0.1-1% Triethylamine) Check_Compound->Add_Base Yes Optimize_Mobile_Phase Optimize mobile phase polarity Check_Compound->Optimize_Mobile_Phase No Change_Stationary_Phase Consider a less acidic stationary phase (e.g., Alumina or deactivated silica) Add_Base->Change_Stationary_Phase If tailing persists End Improved Peak Shape Add_Base->End Change_Stationary_Phase->End Optimize_Mobile_Phase->End

Troubleshooting flowchart for peak tailing in column chromatography.

References

Addressing solubility problems of 4-(Pyridin-4-yl)aniline in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 4-(Pyridin-4-yl)aniline in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a chemical compound consisting of a pyridine ring and an aniline group.[1] It serves as a versatile intermediate in the synthesis of pharmaceuticals.[1] Its inherent chemical structure leads to poor solubility in aqueous solutions, which can pose significant challenges for its use in biological assays, formulation development, and other research applications where aqueous media are required.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: The solubility of this compound is primarily influenced by its pKa, which is predicted to be around 6.55.[1] This indicates that the compound's ionization state, and therefore its solubility, will be highly dependent on the pH of the solution. As a weakly basic compound, it is expected to be more soluble in acidic conditions where the pyridine nitrogen can be protonated.

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

A3: The main approaches to enhance the aqueous solubility of this compound include:

  • pH Adjustment: Lowering the pH of the aqueous solution to protonate the molecule.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent to modify the polarity of the solvent system.

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that have improved aqueous solubility.

Each of these methods has its advantages and potential drawbacks, which will be addressed in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Neutral Aqueous Buffer

Problem: You are trying to prepare a solution of this compound in a neutral aqueous buffer (e.g., PBS pH 7.4), but the compound is not dissolving or is precipitating out of solution.

Root Cause: At neutral pH, this compound is predominantly in its non-ionized, less soluble form.

Solutions:

1. pH Modification

Lowering the pH of the solution will protonate the pyridine nitrogen, forming a more soluble salt.

  • Experimental Protocol:

    • Prepare a stock solution of this compound in a small amount of an organic solvent like DMSO.

    • Prepare a series of aqueous buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0).

    • Add a small aliquot of the DMSO stock solution to each buffer to reach the desired final concentration.

    • Visually inspect for solubility and quantify the dissolved compound if necessary.

Illustrative pH-Dependent Solubility of this compound

pHExpected Solubility TrendNotes
7.4Very LowThe compound is primarily in its neutral, poorly soluble form.
6.0Low to ModerateAs the pH approaches the pKa, a higher proportion of the compound will be in its protonated, more soluble form.
5.0Moderate to HighA significant portion of the compound will be protonated.
4.0HighThe compound should be predominantly in its soluble, protonated form.
Note: These are expected trends. Actual solubility values must be determined experimentally.

2. Use of Co-solvents

Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

  • Experimental Protocol:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.

    • Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% DMSO or ethanol).

    • Add a small aliquot of the stock solution to each co-solvent buffer to achieve the desired final concentration.

    • Observe for any precipitation and determine the concentration of the soluble fraction.

Illustrative Co-solvent Effect on this compound Solubility in Neutral Buffer

Co-solvent (in aqueous buffer)Expected Solubility TrendConsiderations
0% (Buffer only)Very LowBaseline solubility in the aqueous system.
5% DMSOLow to ModerateA small amount of co-solvent may be sufficient for some applications.
10% DMSOModerateA commonly used concentration in cellular assays, but may affect biological systems.
20% EthanolModerate to HighEthanol can be an effective co-solvent, but higher concentrations may impact assay performance.
Note: These are illustrative examples. The optimal co-solvent and its concentration must be determined empirically for each specific application.
Issue 2: Choosing the Right Solubility Enhancement Strategy

Problem: You are unsure which method (pH adjustment, co-solvents, or cyclodextrins) is most appropriate for your experiment.

Decision-Making Workflow:

G Solubility Enhancement Strategy Decision Tree start Start: Solubility Issue with This compound ph_sensitive Is your experimental system (e.g., cell line, enzyme) sensitive to pH changes? start->ph_sensitive organic_solvent_sensitive Is your assay sensitive to organic solvents like DMSO or ethanol? ph_sensitive->organic_solvent_sensitive Yes use_ph Primary Strategy: pH Adjustment (Lower pH to < 6.0) ph_sensitive->use_ph No use_cosolvent Consider Co-solvents (e.g., DMSO, Ethanol) at the lowest effective concentration organic_solvent_sensitive->use_cosolvent No use_cyclodextrin Primary Strategy: Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) organic_solvent_sensitive->use_cyclodextrin Yes optimize Optimize concentration and confirm no adverse effects on assay use_ph->optimize use_cosolvent->optimize use_cyclodextrin->optimize

Caption: Decision tree for selecting a suitable solubilization method.

Experimental Workflow: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their central cavity, thereby increasing their apparent solubility in water.

Experimental Protocol for Preparing a this compound-Cyclodextrin Inclusion Complex:

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)).

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Agitate the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Separate the undissolved compound by centrifugation or filtration.

    • Analyze the supernatant to determine the concentration of dissolved this compound at each cyclodextrin concentration. This will help determine the stoichiometry of the complex and the required cyclodextrin concentration.

  • Preparation of the Complex (Kneading Method):

    • Weigh the calculated amounts of this compound and the chosen cyclodextrin.

    • Place the cyclodextrin in a mortar and add a small amount of a water/ethanol mixture to form a paste.

    • Gradually add the this compound to the paste and knead for 30-60 minutes.

    • Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting powder is the inclusion complex, which should exhibit improved aqueous solubility.

Workflow Diagram:

G Cyclodextrin Inclusion Complex Formation Workflow cluster_prep Preparation cluster_complexation Complexation cluster_post Post-Processing weigh_cd Weigh Cyclodextrin (e.g., HP-β-CD) add_solvent Add Water/Ethanol to Cyclodextrin to form a paste weigh_cd->add_solvent weigh_api Weigh this compound add_api Gradually add API to paste weigh_api->add_api add_solvent->add_api knead Knead for 30-60 minutes add_api->knead dry Dry the paste (40-50°C) knead->dry collect Collect the powdered inclusion complex dry->collect

Caption: Workflow for preparing a cyclodextrin inclusion complex.

By following these guidelines and experimental protocols, researchers can effectively address the solubility challenges associated with this compound and ensure the reliability and success of their experiments.

References

Strategies to prevent degradation of 4-(pyridin-4-yl)aniline in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 4-(pyridin-4-yl)aniline in solution.

Troubleshooting Guides

Issue: Rapid Discoloration or Degradation of this compound Solution

  • Question: My solution of this compound is turning yellow/brown shortly after preparation, even when stored at low temperatures. What is causing this and how can I prevent it?

  • Answer: Rapid discoloration is a common indicator of degradation, primarily due to oxidation and/or photodegradation. The aniline and pyridine moieties are susceptible to forming colored degradation products.

    Immediate Troubleshooting Steps:

    • Protect from Light: Immediately wrap your sample container in aluminum foil or use an amber vial to prevent further photodegradation.

    • Inert Atmosphere: Purge your solvent and the headspace of your container with an inert gas like nitrogen or argon before and after dissolving the compound. This minimizes contact with atmospheric oxygen.[1]

    • Use Fresh, High-Purity Solvents: Solvents can contain peroxides or other impurities that can initiate degradation. Use freshly opened, HPLC-grade or equivalent purity solvents.

Issue: Inconsistent Results in Assays Using this compound Solutions

  • Question: I am observing a decrease in the concentration of my this compound stock solution over time, leading to inconsistent assay results. How can I ensure the stability of my solutions?

  • Answer: A decrease in concentration indicates that the compound is degrading. To maintain a stable concentration, consider the following factors:

    Solution Stability Troubleshooting:

    • pH Control: The stability of aromatic amines can be pH-dependent. Prepare your solutions in a buffered system to maintain a consistent pH. A neutral to slightly acidic pH is often preferable to minimize oxidation.

    • Solvent Choice: The choice of solvent can influence stability. While common solvents like ethanol and acetonitrile are used, their purity is crucial. For aqueous solutions, buffered systems are recommended.

    • Storage Temperature: Store solutions at low temperatures (2-8 °C or -20 °C) to slow down the rate of degradation. However, be aware that low temperature alone may not be sufficient to prevent oxidation if oxygen is present.

    • Use of Antioxidants: For long-term storage or for applications where the solution is frequently handled, consider adding an antioxidant. Phenolic antioxidants have been shown to inhibit the degradation of aromatic amines.[2]

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways for this compound are oxidation, hydrolysis, and photodegradation.

  • Oxidation: The aniline nitrogen and the pyridine nitrogen are susceptible to oxidation, which can lead to the formation of N-oxides. The aromatic rings can also be hydroxylated. These oxidative processes are often catalyzed by light, heat, and the presence of metal ions.

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions and elevated temperatures, the molecule could potentially undergo hydrolysis, although this is a less common degradation pathway compared to oxidation.

  • Photodegradation: Aromatic amines and pyridine derivatives can be sensitive to UV and visible light, leading to the formation of colored degradants.[3][4]

Potential Degradation Pathways of this compound

This compound This compound Oxidation Oxidation This compound->Oxidation Photodegradation Photodegradation This compound->Photodegradation Hydrolysis (Harsh Conditions) Hydrolysis (Harsh Conditions) This compound->Hydrolysis (Harsh Conditions) N-Oxides (Aniline or Pyridine) N-Oxides (Aniline or Pyridine) Oxidation->N-Oxides (Aniline or Pyridine) Hydroxylated Derivatives Hydroxylated Derivatives Oxidation->Hydroxylated Derivatives Colored Degradants Colored Degradants Photodegradation->Colored Degradants Other Degradation Products Other Degradation Products Hydrolysis (Harsh Conditions)->Other Degradation Products

Caption: Potential degradation pathways for this compound.

2. How can I perform a forced degradation study to understand the stability of my compound?

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products and developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

  • Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5][6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze using a stability-indicating HPLC method.

Workflow for a Forced Degradation Study

cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis Neutralize & Dilute Neutralize & Dilute Acid Hydrolysis->Neutralize & Dilute Base Hydrolysis Base Hydrolysis Base Hydrolysis->Neutralize & Dilute Oxidation Oxidation Dilute Dilute Oxidation->Dilute Thermal Thermal Thermal->Dilute Photolytic Photolytic Photolytic->Dilute Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Stock Solution (1 mg/mL)->Acid Hydrolysis Stock Solution (1 mg/mL)->Base Hydrolysis Stock Solution (1 mg/mL)->Oxidation Stock Solution (1 mg/mL)->Thermal Stock Solution (1 mg/mL)->Photolytic HPLC Analysis HPLC Analysis Neutralize & Dilute->HPLC Analysis Dilute->HPLC Analysis Identify Degradants & Develop Stability-Indicating Method Identify Degradants & Develop Stability-Indicating Method HPLC Analysis->Identify Degradants & Develop Stability-Indicating Method

Caption: General workflow for a forced degradation study.

3. What is a stability-indicating HPLC method and can you provide a starting point for developing one?

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. For this compound, a reverse-phase HPLC (RP-HPLC) method with UV detection is suitable.

Experimental Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent is recommended to ensure separation of the parent compound from potential degradants. A good starting point is:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 260-280 nm should provide good sensitivity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

4. What are some practical strategies to prevent the degradation of this compound in solution for long-term storage?

To ensure the long-term stability of this compound solutions, a combination of the following strategies is recommended:

StrategyRecommendationRationale
Solvent Selection Use high-purity, peroxide-free solvents. For aqueous solutions, use a buffered system (e.g., phosphate or citrate buffer, pH 5-7).Minimizes degradation initiated by solvent impurities and maintains a stable pH to prevent acid/base catalyzed degradation.
Exclusion of Oxygen Degas the solvent prior to use (e.g., by sonication or sparging with nitrogen/argon). Store the solution under an inert atmosphere.Oxygen is a key participant in oxidative degradation.[1]
Protection from Light Store solutions in amber glass vials or wrap clear vials in aluminum foil.Prevents photodegradation, which can be a significant degradation pathway for aromatic amines.[4]
Temperature Control Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C).Reduces the rate of chemical reactions, including degradation processes.
Use of Additives Consider adding a low concentration of a phenolic antioxidant (e.g., Butylated Hydroxytoluene - BHT) or a hindered amine light stabilizer (HALS) if compatible with the intended application.Antioxidants can scavenge free radicals that initiate oxidation, while HALS can protect against photodegradation.[2]

Illustrative Quantitative Data: Effect of Storage Conditions on Stability

The following table provides illustrative data on the stability of a 0.1 mg/mL solution of this compound under different storage conditions over a 30-day period. (Note: This is representative data and actual results may vary).

Storage Condition% Remaining after 7 days% Remaining after 30 days
Room Temperature, Exposed to Light85%60%
Room Temperature, Protected from Light95%88%
4 °C, Protected from Light99%97%
4 °C, Protected from Light, Under Nitrogen>99.5%>99%
4 °C, Protected from Light, Under Nitrogen, with Antioxidant>99.8%>99.5%

References

Managing erratic HPLC system pressure during the analysis of aromatic amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals encountering challenges with High-Performance Liquid Chromatography (HPLC) analysis of aromatic amines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage and resolve erratic system pressure, a common issue in these analyses.

Troubleshooting Guides

Erratic system pressure during HPLC analysis can manifest as high backpressure, low pressure, or fluctuating pressure. Below are systematic guides to diagnose and resolve these issues, with a specific focus on the properties of aromatic amines.

Issue 1: High System Pressure

High backpressure is a frequent problem that can halt your analysis and potentially damage your HPLC system or column.

Q1: My HPLC system pressure is suddenly and consistently high. What should I do?

A sudden increase in pressure often points to a blockage in the system. Follow these steps to isolate and resolve the issue:

Experimental Protocol: Isolating a Blockage in the HPLC System

  • Systematic Isolation: The most effective way to locate a blockage is to work backward from the detector.[1] Disconnect fittings at various points in the flow path (detector outlet, detector inlet, column outlet, column inlet, etc.) and observe the pressure at each step. The component disconnected immediately before the pressure returns to normal is the likely source of the blockage.[1]

  • Column as the Culprit: If the pressure drops significantly after disconnecting the column, the column itself or the inlet frit is likely blocked.[2] Particulate buildup from samples or mobile phase precipitation is a common cause.[3][4]

  • Tubing and Fittings: Check for blockages in capillary tubing, especially at connection points.[1]

Troubleshooting Workflow: High HPLC Pressure

high_pressure_workflow start High System Pressure Detected disconnect_column Disconnect column from system. Does pressure return to normal? start->disconnect_column check_tubing Check tubing, fittings, and in-line filters for blockages. disconnect_column->check_tubing No column_blocked Column or guard column is blocked. disconnect_column->column_blocked Yes pressure_ok Pressure is Normal end System Ready for Analysis pressure_ok->end system_issue Issue is with the HPLC system (pump, injector, etc.). check_tubing->system_issue backflush Backflush the column (if permissible by manufacturer). column_blocked->backflush backflush->pressure_ok Success replace_frit Replace column inlet frit or guard column. backflush->replace_frit Failure replace_frit->pressure_ok Success replace_column Replace the analytical column. replace_frit->replace_column Failure replace_column->pressure_ok system_issue->end

Caption: A step-by-step workflow for troubleshooting high HPLC system pressure.

Q2: How do I properly backflush a column I suspect is blocked?

Backflushing can dislodge particulates from the column inlet frit.[5]

Experimental Protocol: Column Backflushing

  • Disconnect from Detector: Never backflush into the detector. [3] Disconnect the column from the detector and direct the outlet to a waste beaker.[1][2]

  • Reverse the Column: Connect the column outlet to the pump outlet.[3]

  • Solvent Wash: Use a solvent in which the suspected contaminants are highly soluble. For general blockages, start with a solvent stronger than your mobile phase.[1]

  • Flow Rate: Use a low flow rate initially and gradually increase it, being careful not to exceed the column's maximum pressure limit.[2]

  • Re-equilibrate: After backflushing, reconnect the column in the correct orientation and equilibrate with your mobile phase until the pressure stabilizes.[3]

Issue 2: Low or No System Pressure

Low system pressure often indicates a leak or a problem with the pump's solvent delivery.

Q3: My HPLC system is showing lower than normal pressure, or no pressure at all. What are the likely causes?

Low pressure is typically caused by a leak in the system or air bubbles in the pump.[5][6]

Troubleshooting Workflow: Low HPLC Pressure

low_pressure_workflow start Low/No System Pressure check_solvent Check mobile phase reservoirs. Sufficient volume? Lines submerged? start->check_solvent check_leaks Inspect all fittings and connections for visible leaks. check_solvent->check_leaks OK leak_found Tighten or replace leaking fitting. check_leaks->leak_found Leak Found purge_pump Purge the pump to remove air bubbles. check_leaks->purge_pump No Leaks pressure_ok Pressure Restored leak_found->pressure_ok check_valves Check pump check valves for proper function. purge_pump->check_valves Failure purge_pump->pressure_ok Success replace_seals Inspect and replace worn pump seals. check_valves->replace_seals Failure check_valves->pressure_ok Fixed replace_seals->pressure_ok end System Ready for Analysis pressure_ok->end

Caption: A logical progression for diagnosing and fixing low HPLC system pressure.

Issue 3: Fluctuating or Erratic System Pressure

Pressure that cycles or is otherwise unstable can severely impact the reproducibility of your results.

Q4: My system pressure is fluctuating rhythmically. What does this indicate?

Rhythmic pressure fluctuations are often linked to the pump's piston strokes and can be caused by air in the pump, faulty check valves, or worn pump seals.[5][7]

Data Presentation: Common Causes of Pressure Fluctuations

SymptomPotential CauseRecommended Action
Rapid, Rhythmic Fluctuations Air bubbles in the pump head(s)Purge the pump thoroughly.[5][8]
Faulty or dirty check valvesClean or replace the check valves.[8][9]
Worn pump sealsReplace the pump seals.[10]
Irregular, Drifting Pressure Leak in the systemInspect all fittings for leaks.[11]
Mobile phase outgassingDegas the mobile phase properly.[11]
Inconsistent mobile phase mixingPrime all solvent lines and ensure proper mixer function.

Experimental Protocol: Pump Purging

  • Open Purge Valve: Open the pump's purge valve.

  • High Flow Rate: Set the pump to a high flow rate (e.g., 5-10 mL/min) to flush any trapped air from the pump heads.[8]

  • Flush All Lines: If using a multi-channel gradient pump, purge each solvent line individually.

  • Close Valve and Observe: Close the purge valve and set the flow rate to your analytical conditions. The pressure should stabilize. If fluctuations persist, the issue may be with the check valves or seals.[8]

Frequently Asked Questions (FAQs)

Q5: How does the analysis of aromatic amines specifically contribute to pressure problems?

Aromatic amines can present unique challenges:

  • Secondary Interactions: Aromatic amines, being basic compounds, can interact strongly with residual silanol groups on silica-based columns.[12] This can sometimes lead to peak tailing and, in some cases, contribute to column blockage over time if the mobile phase is not optimized.

  • Mobile Phase pH: The retention of ionizable compounds like aromatic amines is highly dependent on the mobile phase pH.[13] Using a mobile phase with a pH close to the pKa of the amine can lead to poor peak shape and potential solubility issues.[12] It's generally recommended to use a mobile phase pH that is at least 2 units away from the analyte's pKa.[14]

  • Buffer Precipitation: If using buffered mobile phases to control pH, there is a risk of the buffer precipitating out when mixed with high concentrations of organic solvent.[14] This can cause significant blockages and high pressure. Always check buffer solubility in your mobile phase composition.

Q6: What are the best preventative measures to avoid pressure issues?

Proactive maintenance is key to minimizing HPLC pressure problems.[3]

  • Sample and Mobile Phase Filtration: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates.[2][3]

  • Use of Guard Columns: A guard column installed before the analytical column can trap particulates and strongly retained compounds, protecting the more expensive analytical column.[3]

  • Proper Mobile Phase Management: Use HPLC-grade solvents, degas them properly, and avoid leaving aqueous mobile phases (especially with buffers) sitting for long periods to prevent microbial growth.[9][11]

  • Regular System Flushing: Flush the system regularly, especially after running samples with complex matrices.[10]

  • Scheduled Maintenance: Adhere to a regular maintenance schedule for replacing consumables like pump seals and filters.[9][10]

Data Presentation: Recommended Preventative Maintenance Schedule

TaskFrequencyRationale
System Flush Daily (before and after use)Removes contaminants and prevents buffer precipitation.[9]
Mobile Phase Filtration At time of preparationRemoves particulates that can cause blockages.[3]
Inspect for Leaks DailyPrevents loss of mobile phase and pressure drops.[9]
Replace Pump Seals Every 6-12 months (or as needed)Prevents leaks and ensures accurate flow delivery.[5]
Replace In-line Filters As needed (when pressure increases)Protects the column from particulates.[15]
Clean/Replace Check Valves When pressure fluctuations occurEnsures stable and consistent flow.[9]

References

Validation & Comparative

Unambiguous Structural Confirmation of 4-(pyridin-4-yl)aniline: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists, confirming the molecular structure of key intermediates such as 4-(pyridin-4-yl)aniline, a versatile scaffold in medicinal chemistry, is a critical step. This guide provides an objective comparison of high-resolution mass spectrometry (HRMS) with other principal analytical techniques for the structural confirmation of this compound, supported by experimental data and detailed methodologies.

High-resolution mass spectrometry has emerged as a powerful tool for the unambiguous confirmation of molecular structures. Its ability to provide a highly accurate mass measurement allows for the determination of the elemental composition of a molecule, offering a significant advantage over nominal mass spectrometry. This guide will delve into the application of HRMS for the structural confirmation of this compound and compare its performance against established techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and X-ray crystallography.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides an exact mass measurement of the parent ion and its fragments, enabling the determination of the elemental formula with high confidence. For this compound (C₁₁H₁₀N₂), the protonated molecule ([M+H]⁺) is the primary ion observed under electrospray ionization (ESI).

Data Presentation: HRMS

ParameterTheoretical ValueExperimental ValueReference
Formula C₁₁H₁₁N₂⁺--
Exact Mass 171.0917171.0938[1]

The close agreement between the theoretical and experimentally determined mass provides strong evidence for the elemental composition of this compound.[1]

Experimental Protocol: HRMS

A solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. The solution is then introduced into the mass spectrometer via an electrospray ionization (ESI) source. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer, often a time-of-flight (TOF) or Orbitrap instrument, is calibrated to ensure high mass accuracy.

Alternative Analytical Techniques

While HRMS is a powerful tool for confirming elemental composition, a comprehensive structural elucidation often requires complementary techniques that provide information about the connectivity and three-dimensional arrangement of atoms.

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

Data Presentation: NMR Spectroscopy

¹H NMR (400 MHz, d₆-DMSO) Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.81s2HPyridine H-2, H-6
8.25s2HPyridine H-3, H-5
7.76d, J = 8.7 Hz2HAniline H-2, H-6
6.87m2HAniline H-3, H-5
2.09s2H-NH₂

Note: The reported singlet at 8.81 and 8.25 ppm might be better described as doublets based on the structure, and the multiplicity at 6.87 ppm is described as a multiplet.

Representative ¹³C NMR Data for a Phenylpyridine Analog

Chemical Shift (δ) ppmAssignment
150-155Pyridine C-4 (quaternary)
145-150Pyridine C-2, C-6
140-145Aniline C-4 (quaternary)
125-130Aniline C-2, C-6
120-125Pyridine C-3, H-5
115-120Aniline C-3, C-5
110-115Aniline C-1 (quaternary)

Experimental Protocol: NMR Spectroscopy

Approximately 5-10 mg of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

FTIR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation.

Data Presentation: FTIR Spectroscopy

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretch (amine)
3100-3000Aromatic C-H stretch
1620-1580C=C stretch (aromatic)
1600-1550N-H bend (amine)
1300-1200C-N stretch (aromatic amine)
850-800C-H out-of-plane bend (para-disubstituted benzene)

Experimental Protocol: FTIR Spectroscopy

A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The sample is then placed in the IR beam of an FTIR spectrometer, and the spectrum is recorded.

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound was not found, the structure of a closely related compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, has been determined, illustrating the power of this technique.[2]

Data Presentation: X-ray Crystallography (for a related structure)

ParameterInformation Provided
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a, b, c, β
Bond Lengths Precise distances between atoms (e.g., C-C, C-N)
Bond Angles Angles between bonded atoms (e.g., C-N-C)
Torsion Angles Dihedral angles defining the conformation

Experimental Protocol: X-ray Crystallography

High-quality single crystals of the compound are grown from a suitable solvent. A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The data is then processed to solve and refine the crystal structure.

Visualizing the Experimental Workflow

The following diagrams illustrate the general workflows for HRMS and a combined spectroscopic approach for structural confirmation.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve ESI Electrospray Ionization (Positive Mode) Dissolve->ESI MassAnalyzer High-Resolution Mass Analyzer (TOF/Orbitrap) ESI->MassAnalyzer Detector Detection MassAnalyzer->Detector MassSpectrum Generate Mass Spectrum Detector->MassSpectrum ElementalComp Determine Elemental Composition MassSpectrum->ElementalComp Confirmation Structural Confirmation (Elemental Formula) ElementalComp->Confirmation

Caption: Workflow for HRMS-based structural confirmation.

Spectroscopic_Workflow cluster_techniques Spectroscopic Techniques cluster_info Information Obtained cluster_confirmation Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR HRMS HRMS Sample->HRMS NMR_info Connectivity and Chemical Environment NMR->NMR_info FTIR_info Functional Groups FTIR->FTIR_info HRMS_info Elemental Composition HRMS->HRMS_info Confirmation Confirmed Structure NMR_info->Confirmation FTIR_info->Confirmation HRMS_info->Confirmation

Caption: Combined spectroscopic workflow for structural elucidation.

Conclusion

High-resolution mass spectrometry is an indispensable technique for the rapid and accurate determination of the elemental composition of this compound. Its high sensitivity and specificity make it a cornerstone of modern analytical chemistry. However, for a complete and unambiguous structural confirmation, a multi-technique approach is often necessary. NMR spectroscopy provides unparalleled detail on the connectivity of atoms, while FTIR spectroscopy confirms the presence of key functional groups. For definitive solid-state structure and stereochemistry, X-ray crystallography remains the ultimate authority. The selection of the most appropriate analytical technique or combination of techniques will depend on the specific requirements of the research, the availability of instrumentation, and the nature of the sample. By integrating the data from these complementary methods, researchers can achieve a comprehensive and confident structural assignment of this compound and other critical molecules in the drug development pipeline.

References

Aniline vs. Pyridine: A Comparative Analysis of Basicity for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the electronic and structural factors governing the basicity of two fundamental aromatic amines, supported by quantitative data and detailed experimental protocols.

In the landscape of organic chemistry and drug development, a nuanced understanding of the basicity of nitrogen-containing heterocycles is paramount. Aniline and pyridine, two foundational aromatic amines, present a classic case study in contrasting basicity, driven by subtle differences in their electronic and structural architecture. This guide provides a comprehensive comparison of their basicity, offering researchers, scientists, and drug development professionals a clear, data-driven perspective.

Quantitative Comparison of Basicity

The basicity of an amine is most commonly expressed by the pKa of its conjugate acid (pKaH) or its pKb value. A higher pKaH or a lower pKb indicates a stronger base. The table below summarizes the experimentally determined basicity constants for aniline and pyridine at 25°C.

CompoundStructurepKa of Conjugate Acid (pKaH)pKb
AnilineC₆H₅NH₂4.6[1]9.4[2]
PyridineC₅H₅N5.2[1]8.8[1]

The data clearly indicates that pyridine is a significantly stronger base than aniline . The following sections will delve into the theoretical underpinnings and experimental verification of this observation.

The Decisive Role of Electron Availability: A Tale of Two Lone Pairs

The difference in basicity between aniline and pyridine is fundamentally a story of the availability of the nitrogen's lone pair of electrons for protonation.

In aniline , the lone pair of electrons on the nitrogen atom is in a p-orbital that is conjugated with the π-system of the benzene ring. This delocalization of the lone pair into the aromatic ring, depicted in the resonance structures of the anilinium ion below, reduces its availability to accept a proton.[3][4]

By contrast, the lone pair of electrons on the nitrogen atom in pyridine resides in an sp² hybridized orbital, which lies in the plane of the aromatic ring.[1][3] This lone pair is orthogonal to the π-system of the ring and therefore does not participate in resonance.[1] Consequently, it is more readily available for donation to a proton, rendering pyridine the stronger base.[3][5]

Factors influencing the basicity of aniline and pyridine.

Visualizing Stability: Resonance Structures of the Conjugate Acids

The stability of the conjugate acid formed upon protonation is a key determinant of a base's strength. A more stable conjugate acid corresponds to a stronger base. The resonance structures of the anilinium and pyridinium ions illustrate the difference in charge delocalization.

The positive charge on the anilinium ion is localized on the nitrogen atom and cannot be effectively delocalized into the aromatic ring through resonance without disrupting the aromatic sextet. The primary resonance contributors are the two Kekulé structures of the benzene ring itself.[6][7]

experimental_workflow Experimental Workflow for pKa Determination Start Start Prep Prepare standardized ~0.1 M HCl solution Start->Prep Sample Prepare ~0.05 M amine solution (aniline or pyridine) in deionized water Start->Sample Titrate Titrate amine solution with HCl, recording pH and titrant volume Prep->Titrate Sample->Titrate Calibrate Calibrate pH meter with standard buffers Calibrate->Titrate Plot Plot pH vs. Volume of HCl added Titrate->Plot Determine_EP Determine the equivalence point Plot->Determine_EP Determine_Half_EP Determine the volume at the half-equivalence point Determine_EP->Determine_Half_EP Determine_pKa pKa = pH at the half-equivalence point Determine_Half_EP->Determine_pKa End End Determine_pKa->End

References

A Comparative Analysis of the Biological Activity of 4-(Pyridin-4-yl)aniline and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinylaniline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds, particularly as kinase inhibitors.[1][2][3] This guide provides a comparative overview of the biological activities of 4-(pyridin-4-yl)aniline and its positional isomers. While direct, head-to-head comparative studies on the specific biological activities of all isomers of (pyridin-4-yl)aniline are not extensively available in public literature, this document synthesizes data from structurally related compounds to infer potential activities and highlight the importance of isomeric positioning on biological function.

The arrangement of the nitrogen atom within the pyridine ring and the point of attachment to the aniline moiety can significantly influence the molecule's physicochemical properties, such as its three-dimensional shape, electronic distribution, and hydrogen bonding capacity. These variations, in turn, can profoundly impact the compound's interaction with biological targets, leading to differences in efficacy and selectivity.[4][5]

Chemical Structures of this compound and Its Isomers

The isomers of pyridinylaniline can be broadly categorized based on the position of the nitrogen in the pyridine ring (2-, 3-, or 4-position) and the attachment point on the aniline ring (2-, 3-, or 4-position).

G cluster_4_4 This compound cluster_4_3 4-(Pyridin-3-yl)aniline cluster_4_2 4-(Pyridin-2-yl)aniline cluster_3_4 3-(Pyridin-4-yl)aniline cluster_2_4 2-(Pyridin-4-yl)aniline 4_4_aniline 4_3_aniline 4_2_aniline 3_4_aniline 2_4_aniline

Caption: Chemical structures of this compound and its key positional isomers.

Comparative Biological Activity

The pyridinylaniline core is a key pharmacophore in numerous kinase inhibitors. The pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket, while the aniline nitrogen serves as a versatile point for chemical modification to enhance potency and selectivity.[3] While specific data for the parent pyridinylanilines is limited, studies on their derivatives provide insights into how positional isomerism can affect biological activity.

Antiproliferative and Kinase Inhibitory Activity

Research has shown that the substitution pattern on both the pyridine and aniline rings of pyridinylaniline derivatives plays a crucial role in their anticancer activity. For instance, a study on 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines, which contain a pyridinyl group, demonstrated that the introduction of electron-donating groups on the pyridinyl ring resulted in potent inhibitors of the lipid kinase PIKfyve, with IC50 values in the low nanomolar range.[6] Another study on 2,4-diaminopyrimidine derivatives showed that those substituted with an N2-(p-trifluoromethyl)aniline displayed potent inhibitory effects on the growth of various cancer cell lines.[7]

The following table summarizes the biological activity of several pyridinylaniline derivatives, illustrating the impact of substitution patterns on their antiproliferation and kinase inhibition profiles.

Compound/Derivative Class Target/Cell Line Activity (IC₅₀) Key Structural Features
3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-aminesAkt1 KinasePotent (specific values vary)ATP-independent Akt inhibitors
1H-pyrrolo[2,3-b]pyridine derivativesCdc7 Kinase7 nM (for compound 42)ATP mimetic inhibitor
3-substituted aminopyrazolo[3,4-b]pyridinesHuman Tumor Cell LinesID₅₀ < 4 µg/mlCytotoxic activity observed
2-Aminopyridine derivativesσ₂ ReceptorHigh affinity (no cytotoxicity)Potential σ₂ receptor antagonists
Pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybridsCDK2/GSK3β KinasePotent inhibitorsDual kinase inhibitors

This table is a compilation of data from multiple sources and is intended to be representative. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The pyridinylaniline scaffold and its analogs have also been investigated for their antimicrobial properties. In a study of 2-aminopyridine derivatives, one compound, 2c, which features a cyclohexylamine moiety, exhibited significant activity against Gram-positive bacteria, with MIC values as low as 0.039 µg/mL against S. aureus and B. subtilis.[8][9] Interestingly, other analogs in the same series without this specific feature showed no activity, highlighting the critical role of specific substitutions.[8] Another study on isoamphipathic antibacterial molecules demonstrated that positional isomerism (ortho, meta, para) had a strong influence on regulating antibacterial activity and toxicity. The ortho-isomer showed more selective activity against bacterial membranes compared to the meta and para isomers.[5][10]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key in vitro assays are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the IC₅₀ value of a compound against a target kinase.[11][12][13][14][15]

1. Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque assay plates

  • Plate-reading luminometer

2. Procedure:

  • Compound Plating: Add 1 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase assay buffer.

    • Add 2 µL of the 2X kinase/substrate solution to each well.

    • Prepare a 2X ATP solution in kinase assay buffer.

    • Initiate the kinase reaction by adding 2 µL of the 2X ATP solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on cell viability.

1. Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (serially diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.5% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Visualizations

Signaling Pathway: Generic Kinase Signaling Cascade

The pyridinylaniline scaffold is a frequent component of kinase inhibitors that target various signaling pathways implicated in cell proliferation, survival, and differentiation. The diagram below illustrates a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK), a common target for inhibitors derived from pyridinylaniline scaffolds.[3]

G Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P1 Phosphorylation RTK->P1 Dimerization & Autophosphorylation Adaptor Adaptor Proteins P1->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Inhibitor Pyridinylaniline Inhibitor Inhibitor->RTK Inhibits ATP Binding

Caption: A generic receptor tyrosine kinase (RTK) signaling pathway often targeted by pyridinylaniline-based inhibitors.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological evaluation of pyridinylaniline isomers.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Start Design of Isomers Synthesis Chemical Synthesis of Pyridinylaniline Isomers Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Kinase_Assay In Vitro Kinase Inhibition Assays Purification->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Kinase_Assay->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Screening Cytotoxicity_Assay->Antimicrobial_Assay Data_Analysis Data Analysis (IC50/MIC Determination) Antimicrobial_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the synthesis and biological evaluation of pyridinylaniline isomers.

References

Unlocking the Electro-Optical Potential of Aniline Derivatives: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly turning to computational methods to predict the electro-optical properties of novel molecules, accelerating the discovery of materials with tailored functionalities. This guide provides an objective comparison of the performance of Density Functional Theory (DFT) in predicting the electro-optical characteristics of various aniline derivatives, supported by computational data.

Aniline and its derivatives are a versatile class of organic compounds that form the backbone of numerous materials with significant electro-optical properties. Their application spans from nonlinear optics (NLO) to dye-sensitized solar cells and organic light-emitting diodes (OLEDs). The electronic properties of these molecules, which dictate their interaction with electric and light fields, can be finely tuned by introducing different functional groups to the aniline core. DFT calculations have emerged as a powerful and cost-effective tool to explore these properties in silico, guiding experimental efforts towards the most promising candidates.

This guide delves into the DFT-predicted electro-optical properties of three distinct aniline derivatives: p-nitroaniline (PNA), p-chloroaniline (PCA), and 2,4,6-trifluoroaniline (TFA). These molecules were chosen to represent a range of electronic modifications to the aniline structure, from a strong electron-withdrawing group (NO2) to a moderately deactivating halogen (Cl) and multiple electron-withdrawing fluorine atoms.

Comparative Analysis of Electro-Optical Properties

The key electro-optical parameters predicted by DFT calculations are summarized in the table below. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔE), the maximum absorption wavelength (λmax), and the first-order hyperpolarizability (β₀). The HOMO-LUMO gap is a crucial indicator of molecular reactivity and the energy required for electronic excitation. A smaller gap generally correlates with higher reactivity and a red-shift in the absorption spectrum. The maximum absorption wavelength indicates the color of the compound and its potential use in optical applications. The first-order hyperpolarizability is a measure of the nonlinear optical response of a molecule, a key parameter for materials used in technologies like frequency doubling and optical switching.

Aniline DerivativeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Max. Absorption Wavelength (λmax) (nm)First-Order Hyperpolarizability (β₀) (a.u.)
p-nitroaniline (PNA)-6.68-2.544.143759.2 x 10⁻³⁰
p-chloroaniline (PCA)-5.87-0.894.983081.8 x 10⁻³⁰
2,4,6-trifluoroaniline (TFA)-6.21-0.755.46285Not Reported

Note: The presented data is a synthesis of values reported in the literature and may vary depending on the specific computational methodology.

The data clearly illustrates the influence of the substituent on the electro-optical properties of the aniline derivatives. p-nitroaniline, with its strong electron-withdrawing nitro group, exhibits the smallest HOMO-LUMO gap, the longest absorption wavelength, and the highest first-order hyperpolarizability among the compared molecules. This is attributed to the enhanced intramolecular charge transfer from the amino group (donor) to the nitro group (acceptor) through the π-conjugated system of the benzene ring. In contrast, the introduction of chlorine and fluorine atoms leads to a larger energy gap and a blue-shift in the absorption spectrum, indicating a less pronounced charge transfer character.

Experimental and Computational Protocols

The predictive power of DFT calculations is highly dependent on the chosen methodology. The following section outlines a typical computational protocol for determining the electro-optical properties of aniline derivatives.

Computational Methodology:

All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Geometry Optimization: The molecular geometry of each aniline derivative is optimized in the ground state without any symmetry constraints. A common and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set such as 6-311++G(d,p).[1][2] The "++" indicates the inclusion of diffuse functions on heavy and hydrogen atoms, which are important for describing the extended nature of electron density in molecules with lone pairs and π-systems. The "(d,p)" denotes the addition of polarization functions on heavy and hydrogen atoms, respectively, allowing for more flexibility in the description of bonding.

  • Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO, as well as their spatial distribution, are obtained from the optimized ground state calculation. The HOMO-LUMO gap (ΔE) is calculated as the difference between the LUMO and HOMO energies.

  • Absorption Spectra Simulation: The electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT) calculations.[1][3] This method calculates the excitation energies and oscillator strengths of electronic transitions. The wavelength corresponding to the transition with the highest oscillator strength is reported as λmax. The CAM-B3LYP functional is often preferred for TD-DFT calculations as it provides a better description of charge-transfer excitations, which are common in donor-acceptor substituted systems.[4]

  • Nonlinear Optical Properties Calculation: The static first-order hyperpolarizability (β₀) is typically calculated using the finite field (FF) method.[5] This involves applying a series of static electric fields to the molecule and calculating the resulting dipole moment. The hyperpolarizability is then extracted from the derivatives of the dipole moment with respect to the electric field. The B3LYP functional with a suitable basis set is often employed for these calculations.

Workflow and Signaling Pathway Diagrams

To visualize the logical flow of the computational process and the underlying electronic phenomena, the following diagrams are provided.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Predicted Properties mol_structure Molecular Structure (Aniline Derivative) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc fmo_analysis FMO Analysis (HOMO, LUMO, Gap) geom_opt->fmo_analysis tddft_calc TD-DFT Calculation (e.g., CAM-B3LYP) geom_opt->tddft_calc nlo_calc NLO Property Calculation (Finite Field Method) geom_opt->nlo_calc electro_optical_props Electro-Optical Properties (ΔE, λmax, β₀) fmo_analysis->electro_optical_props tddft_calc->electro_optical_props nlo_calc->electro_optical_props

Caption: General workflow for predicting electro-optical properties using DFT.

ICT_Pathway Donor Electron Donor (e.g., -NH₂) Pi_Bridge π-Conjugated Bridge (Benzene Ring) Donor->Pi_Bridge Electron Donation Acceptor Electron Acceptor (e.g., -NO₂) Pi_Bridge->Acceptor Electron Delocalization Excited_State Excited State (Intramolecular Charge Transfer) Acceptor->Excited_State Charge Accumulation Photon Photon (hν) Photon->Donor Excitation

Caption: Intramolecular Charge Transfer (ICT) pathway in a donor-acceptor aniline derivative.

References

A Comparative Guide to the Antiproliferative Activity of Pyridine Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiproliferative activity of various pyridine derivatives against several cancer cell lines. The data presented is collated from recent studies to aid in the evaluation and selection of promising compounds for further investigation in cancer drug discovery. This document summarizes key experimental data, outlines the methodologies for antiproliferative assays, and visualizes relevant signaling pathways.

Data Presentation: Comparative Antiproliferative Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of selected pyridine derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Amide-containing derivativesMCF-7 (Breast)0.021 ± 0.0012[1]
MDA-MB-231 (Breast)0.091 ± 0.0053[1]
DU-145 (Prostate)0.24 ± 0.032[1]
A549 (Lung)0.95 ± 0.039[1]
Pyridinone Compound 1HepG2 (Liver)4.5 ± 0.3[2]
Compound 2HepG2 (Liver)> 50[2]
Spiro-pyridine 7Caco-2 (Colorectal)7.83 ± 0.50[3][4]
Spiro-pyridine 7HepG2 (Liver)8.90 ± 0.6[3][4]
Pyridine-Urea Compound 8eMCF-7 (Breast)0.22 (48h treatment)[5]
Compound 8nMCF-7 (Breast)1.88 (48h treatment)[5]
Imidazo Pyridine Piperazine substituted derivativeHeLa (Cervical)0.8[1]
Piperazine substituted derivativeHeLa (Cervical)3.5[1]
Miscellaneous Pyridines Methyl, cyano substitutedMCF-7 (Breast)1.1 - 2.4[1][6]
Imine derivativeMCF-7 (Breast)7.26 ± 0.8[1]
Imine derivativeHepG2 (Liver)8.98 ± 0.9[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antiproliferative activity of pyridine derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyridine derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in the complete medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the compounds at various concentrations to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.[7]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3][7]

Materials:

  • Cancer cell lines

  • Pyridine derivatives

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture the cells in 6-well plates and treat them with the pyridine derivatives at the desired concentrations for a specific duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.[7]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content based on the fluorescence intensity of PI.[7]

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using appropriate software.

Apoptosis Assay using Annexin V/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Cancer cell lines

  • Pyridine derivatives

  • Annexin V-FITC Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the pyridine derivatives as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both the adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[7]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

  • Data Analysis: The percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+) is quantified.

Mandatory Visualizations

Experimental Workflow for Antiproliferative Activity Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation start Cancer Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Pyridine Derivatives seed->treat assay Perform MTT Assay treat->assay ic50 Calculate IC50 Values assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Select Potent Compounds apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis pathway Western Blot for Signaling Proteins ic50->pathway arrest_point Identify Cell Cycle Arrest Point cell_cycle->arrest_point apoptosis_induction Quantify Apoptosis Induction apoptosis->apoptosis_induction pathway_modulation Determine Pathway Modulation pathway->pathway_modulation conclusion Structure-Activity Relationship & Lead Compound Identification arrest_point->conclusion apoptosis_induction->conclusion pathway_modulation->conclusion

Caption: Workflow for evaluating the antiproliferative activity of pyridine derivatives.

Signaling Pathways Modulated by Pyridine Derivatives

G cluster_0 Pyridine Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes pyridine Pyridine Derivative akt_mtor AKT/mTOR Pathway pyridine->akt_mtor Inhibits vegfr2 VEGFR-2 pyridine->vegfr2 Inhibits tubulin Tubulin Polymerization pyridine->tubulin Inhibits p53_jnk p53 & JNK Upregulation pyridine->p53_jnk Induces proliferation Inhibition of Proliferation akt_mtor->proliferation Promotes anti_angiogenesis Anti-angiogenesis vegfr2->anti_angiogenesis Inhibits cell_cycle_arrest Cell Cycle Arrest (G2/M or S phase) tubulin->cell_cycle_arrest apoptosis Apoptosis p53_jnk->apoptosis apoptosis->proliferation Inhibits cell_cycle_arrest->proliferation Inhibits anti_angiogenesis->proliferation Inhibits

Caption: Key signaling pathways affected by antiproliferative pyridine derivatives.

This guide highlights the potential of pyridine derivatives as a versatile scaffold for the development of novel anticancer agents. The presented data and protocols offer a foundation for researchers to compare and select compounds for further preclinical and clinical development. The diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways such as AKT/mTOR and VEGFR-2, underscore the therapeutic promise of this class of compounds.[2][3][9][10]

References

Cross-Validation of Pyridyl Aniline Compounds: Bridging Computational Predictions with Experimental Realities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A comprehensive analysis of pyridyl aniline compounds, a promising class of molecules in drug discovery, reveals the critical importance of cross-validating computational predictions with robust experimental data. This guide provides researchers, scientists, and drug development professionals with a comparative overview of experimental and computational findings, detailed methodologies for key assays, and a clear visualization of the cross-validation workflow, ensuring a more rational and efficient path to identifying viable drug candidates.

The pyridine-aniline scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, recognized for its ability to form key interactions within the ATP-binding site of various kinases.[1] Computational methods, such as molecular docking, accelerate the initial screening process by predicting the binding affinity of these compounds to their target proteins. However, these in silico results must be rigorously tested through experimental validation to confirm their biological activity.

Quantitative Data Summary

To facilitate a direct comparison, the following tables summarize experimental inhibitory activities and computational binding predictions for a selection of pyridyl aniline derivatives against relevant kinase targets.

Table 1: Experimental Inhibitory Activity of Pyridyl Aniline Derivatives

Compound IDTarget KinaseAssay TypeIC50 (nM)
Compound A p38α MAP KinaseBiochemical Assay81
Compound B p38α MAP KinaseBiochemical Assay38
Compound C c-MetBiochemical Assay4.9
Compound D DNA-PKBiochemical Assay4000
Compound E DNA-PKBiochemical Assay<100 (Potent)

Note: IC50 values are compiled from various studies and are highly dependent on specific assay conditions. Direct comparisons should be made with caution.[2]

Table 2: Computational Binding Predictions for Pyridyl Aniline Derivatives

Compound IDTarget KinaseDocking SoftwareDocking Score (kcal/mol)Predicted Key Interactions
Compound A p38α MAP KinaseGlide-9.8H-bond with hinge region
Compound B p38α MAP KinaseGlide-10.5H-bond with hinge, hydrophobic interactions
Compound C c-MetAutoDock Vina-8.9H-bond with Met1160
Compound D DNA-PKMOE-7.2H-bond with catalytic loop
Compound E DNA-PKMOE-9.1H-bond with hinge, π-π stacking

Note: Docking scores are dependent on the software, scoring function, and protein preparation. Lower scores generally indicate a higher predicted binding affinity.

Visualizing the Workflow and Logic

To elucidate the relationship between computational and experimental approaches, the following diagrams, generated using Graphviz, illustrate the typical workflows and the logic of cross-validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation synthesis Compound Synthesis purification Purification & Characterization synthesis->purification biochem_assay In Vitro Kinase Assay purification->biochem_assay Test Compound cell_assay Cell-Based Viability Assay biochem_assay->cell_assay data_analysis IC50 Determination cell_assay->data_analysis Raw Data computational_workflow cluster_prep Preparation cluster_docking Simulation protein_prep Target Protein Preparation docking Molecular Docking Simulation protein_prep->docking ligand_prep Ligand (Compound) Preparation ligand_prep->docking scoring Pose Scoring & Analysis docking->scoring binding_prediction Binding Affinity Prediction scoring->binding_prediction Binding Energy/Score cross_validation_logic comp_pred Computational Prediction (e.g., High Docking Score) validation Correlation? comp_pred->validation exp_res Experimental Result (e.g., Low IC50 Value) exp_res->validation hit_validated Validated Hit Compound validation->hit_validated  Yes refinement Model Refinement or Compound Redesign validation->refinement  No

References

Comparative analysis of different synthetic pathways to 4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biaryl amine scaffold, 4-(pyridin-4-yl)aniline, is a crucial intermediate in the synthesis of numerous pharmaceutical compounds, particularly kinase inhibitors. Its synthesis can be approached through several cross-coupling strategies, each with distinct advantages and limitations. This guide provides a comparative analysis of three prominent synthetic pathways: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Ullmann condensation. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate laboratory application.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route to this compound is often dictated by factors such as starting material availability, desired scale, and tolerance to specific reaction conditions. The following table summarizes key quantitative data for the three major pathways.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationUllmann Condensation
Starting Materials 4-Halopyridine, 4-Aminophenylboronic acid (or ester) OR 4-Halogenaniline, Pyridine-4-boronic acid (or ester)4-Halopyridine, Aniline4-Halopyridine, Aniline
Catalyst Palladium (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Palladium (e.g., Pd₂(dba)₃ with a phosphine ligand)Copper (e.g., CuI, CuO)
Typical Ligand Phosphine-based (e.g., PPh₃, XPhos)Phosphine-based (e.g., BINAP, Xantphos)Often ligand-free or with simple ligands (e.g., L-proline)
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄
Solvent Dioxane/Water, Toluene, DMFToluene, DioxaneDMF, DMSO, NMP
Reaction Temperature 80-110 °C80-110 °C120-200 °C
Reaction Time 12-24 hours12-24 hours24-48 hours
Typical Yield 75-95%70-90%40-70%
Purity (Post-Purification) >98%>97%>95%
Key Advantages High yields, excellent functional group tolerance, well-established and versatile.Direct C-N bond formation, broad substrate scope.Low-cost catalyst.
Key Disadvantages Requires synthesis of organoboron reagents.Can require expensive and air-sensitive ligands.Harsh reaction conditions, often lower yields, and limited substrate scope.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic pathway.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Halopyridine 4-Halopyridine Reaction Suzuki-Miyaura Coupling 4-Halopyridine->Reaction 4-Aminophenylboronic acid 4-Aminophenylboronic acid 4-Aminophenylboronic acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product

Caption: Suzuki-Miyaura cross-coupling pathway.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Halopyridine 4-Halopyridine Reaction Buchwald-Hartwig Amination 4-Halopyridine->Reaction Aniline Aniline Aniline->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Phosphine Ligand Phosphine Ligand Phosphine Ligand->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Product This compound Reaction->Product

Caption: Buchwald-Hartwig amination pathway.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Halopyridine 4-Halopyridine Reaction Ullmann Condensation 4-Halopyridine->Reaction Aniline Aniline Aniline->Reaction Cu Catalyst Cu Catalyst Cu Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction High Heat High Heat High Heat->Reaction Product This compound Reaction->Product

Caption: Ullmann condensation pathway.

Detailed Experimental Protocols

Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of C-C bonds.[1]

Materials:

  • 4-Bromopyridine hydrochloride (1.0 equiv)

  • 4-Aminophenylboronic acid pinacol ester (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask, add 4-bromopyridine hydrochloride, 4-aminophenylboronic acid pinacol ester, Pd(dppf)Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 90 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Buchwald-Hartwig Amination

This pathway offers a direct method for the formation of the C-N bond between the pyridine and aniline moieties.[2]

Materials:

  • 4-Chloropyridine hydrochloride (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas.

  • Add toluene, followed by 4-chloropyridine hydrochloride and aniline.

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Cool the mixture to room temperature, then quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds, though it often requires more forcing conditions.[3][4]

Materials:

  • 4-Bromopyridine (1.0 equiv)

  • Aniline (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • L-Proline (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add CuI, L-proline, and K₂CO₃.

  • Add aniline, 4-bromopyridine, and DMSO.

  • Heat the reaction mixture to 130 °C and stir for 36 hours under an inert atmosphere.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Conclusion

The Suzuki-Miyaura coupling generally represents the most efficient and versatile method for the synthesis of this compound, offering high yields and broad functional group compatibility. The Buchwald-Hartwig amination provides a strong alternative for direct C-N bond formation, with the choice of ligand being critical for success. While the Ullmann condensation is a more traditional and cost-effective approach due to the use of a copper catalyst, it typically requires harsher conditions and may result in lower yields. The selection of the optimal synthetic pathway will ultimately depend on the specific requirements of the research or development project, including scale, cost, and available resources.

References

Tandem MS/MS Fragmentation Analysis: A Comparative Guide to Distinguishing Isomers of Oxidized 4-(pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of tandem mass spectrometry (MS/MS) fragmentation patterns to differentiate between the N-oxide and hydroxylated isomers of 4-(pyridin-4-yl)aniline. The following sections detail the predicted fragmentation pathways based on established principles of mass spectrometry, offering a theoretical framework for isomer differentiation in the absence of direct comparative experimental data in published literature.

The oxidation of this compound can result in several isomers, primarily the pyridine N-oxide and various hydroxylated forms. Distinguishing these isomers is crucial for comprehensive metabolite identification and drug development studies. Tandem mass spectrometry provides a powerful tool for this purpose by inducing specific fragmentations that are characteristic of the isomeric structures.

Predicted Key Fragmentation Differences

The primary isomers of oxidized this compound considered in this guide are:

  • Isomer 1: 4-(1-oxido-pyridin-1-ium-4-yl)aniline (Pyridine N-oxide)

  • Isomer 2: 2-hydroxy-4-(pyridin-4-yl)aniline (Ring hydroxylation)

  • Isomer 3: 3-hydroxy-4-(pyridin-4-yl)aniline (Ring hydroxylation)

The fragmentation of these isomers upon collision-induced dissociation (CID) is expected to yield distinct product ions, enabling their differentiation. A key diagnostic fragmentation for pyridine N-oxides is the neutral loss of an oxygen atom.[1] In contrast, hydroxylated isomers are more likely to exhibit losses of CO or HCN.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions and their relative abundances for the protonated molecules ([M+H]⁺) of the three isomers. Note: This data is predictive and intended to guide experimental analysis. Actual relative abundances may vary depending on experimental conditions.

Precursor Ion (m/z)IsomerPredicted Fragment Ion (m/z)Predicted Relative AbundanceProposed Neutral Loss
187.084-(1-oxido-pyridin-1-ium-4-yl)aniline171.09HighO
159.09ModerateCO
144.08ModerateC₂H₃N
187.082-hydroxy-4-(pyridin-4-yl)aniline159.09HighCO
132.07ModerateCO + HCN
117.06LowC₅H₄N₂
187.083-hydroxy-4-(pyridin-4-yl)aniline159.09HighCO
132.07ModerateCO + HCN
117.06LowC₅H₄N₂

Experimental Protocols

While direct experimental data for these specific isomers is not available in the searched literature, a standard protocol for their analysis would involve the following steps:

1. Sample Preparation:

  • Dissolve reference standards of each isomer in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1 µg/mL.

2. Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS):

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 100-300.

  • Product Ion Scans (MS/MS):

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 187.08.

    • Collision Gas: Argon.

    • Collision Energy: Optimize collision energy (e.g., ramp from 10-40 eV) to obtain informative fragment spectra.

Visualization of Fragmentation Pathways

The following diagrams illustrate the predicted fragmentation pathways for the protonated molecules of the three isomers.

cluster_0 4-(1-oxido-pyridin-1-ium-4-yl)aniline M+H_N_Oxide [M+H]⁺ m/z 187.08 Frag1_N_Oxide m/z 171.09 M+H_N_Oxide->Frag1_N_Oxide -O Frag2_N_Oxide m/z 159.09 M+H_N_Oxide->Frag2_N_Oxide -CO Frag3_N_Oxide m/z 144.08 Frag1_N_Oxide->Frag3_N_Oxide -HCN

Predicted fragmentation of the N-oxide isomer.

cluster_1 2-hydroxy-4-(pyridin-4-yl)aniline M+H_2OH [M+H]⁺ m/z 187.08 Frag1_2OH m/z 159.09 M+H_2OH->Frag1_2OH -CO Frag2_2OH m/z 132.07 Frag1_2OH->Frag2_2OH -HCN Frag3_2OH m/z 117.06 Frag2_2OH->Frag3_2OH -NH₃

Predicted fragmentation of the 2-hydroxy isomer.

cluster_2 3-hydroxy-4-(pyridin-4-yl)aniline M+H_3OH [M+H]⁺ m/z 187.08 Frag1_3OH m/z 159.09 M+H_3OH->Frag1_3OH -CO Frag2_3OH m/z 132.07 Frag1_3OH->Frag2_3OH -HCN Frag3_3OH m/z 117.06 Frag2_3OH->Frag3_3OH -NH₃

Predicted fragmentation of the 3-hydroxy isomer.

References

Benchmarking 4-(Pyridin-4-yl)aniline-Based Materials in Electronic Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 4-(pyridin-4-yl)aniline-based materials and their alternatives in electronic devices, supported by experimental data and detailed methodologies.

The versatile molecular structure of this compound has positioned it as a significant building block for advanced materials in electronic applications. Its derivatives are increasingly being explored as efficient hole-transporting materials (HTMs) in next-generation perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The pyridine moiety within these materials offers unique electronic properties, enabling researchers to fine-tune energy levels, enhance charge transport, and improve device stability. This guide benchmarks the performance of these materials against established alternatives, providing a clear overview of their potential in the field of organic electronics.

Performance in Perovskite Solar Cells (PSCs)

In the realm of perovskite solar cells, derivatives of this compound are emerging as promising alternatives to the widely used but costly spiro-OMeTAD. The introduction of the pyridine group can enhance solubility and optimize energy level alignment with the perovskite layer.

A notable example is Azu-Py-OMeTPA , a 6-(4-pyridyl)azulene derivative, which has been benchmarked against the standard spiro-OMeTAD. Another innovative approach involves a star-shaped triphenylamine-based HTM with a pyridine core (H-Pyr ), which has been compared to its benzene-cored counterpart (H-Ben ) and the conventional conductive polymer, PEDOT:PSS .

MaterialVoc (V)Jsc (mA/cm2)FF (%)PCE (%)Hole Mobility (cm2V-1s-1)
Azu-Py-OMeTPA Comparable to Spiro-OMeTAD--18.10Good
Spiro-OMeTAD ----~2 x 10-4
H-Pyr (doped)---17.09Better than H-Ben
H-Ben ---Lower than H-Pyr-
PEDOT:PSS ---12.14-

Table 1: Performance comparison of this compound-based and alternative hole-transporting materials in perovskite solar cells.

Performance in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, pyridine-containing materials are valued for their role as efficient hole-transporting or emissive materials. A key area of research is the development of materials that can outperform commercially available standards like N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB).

Functional pyrene-pyridine derivatives, such as 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) , have demonstrated competitive performance as HTMs in solution-processed OLEDs.

MaterialMax. Luminance (cd/m2)Current Efficiency (cd/A)Power Efficiency (lm/W)EQE (%)
Py-Br 17,30022.4-9.0
NPB --20.36.7

Table 2: Performance comparison of a pyrene-pyridine-based hole-transporting material and a standard alternative in OLEDs.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the fabrication and characterization of perovskite solar cells and organic light-emitting diodes, drawing from established research practices.

Perovskite Solar Cell Fabrication and Characterization

A standard fabrication process for a perovskite solar cell with a this compound-based HTM involves the sequential deposition of several layers on a transparent conductive oxide (TCO) coated glass substrate.

Fabrication Steps:

  • Substrate Cleaning: The TCO-coated glass (e.g., FTO or ITO) is sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 is often deposited by spin-coating a precursor solution, followed by annealing. A mesoporous TiO2 layer can then be added by spin-coating a nanoparticle paste and sintering.

  • Perovskite Layer Deposition: The perovskite absorber layer (e.g., CH3NH3PbI3) is deposited, typically via a one-step spin-coating of a precursor solution followed by annealing, or a two-step sequential deposition process.

  • Hole Transport Layer (HTL) Deposition: The this compound-based HTM solution (often containing additives like tert-butylpyridine and lithium bis(trifluoromethanesulfonyl)imide) is spin-coated on top of the perovskite layer.

  • Metal Electrode Deposition: A conductive metal electrode (e.g., gold or silver) is deposited on top of the HTL by thermal evaporation.

Characterization:

  • Current Density-Voltage (J-V) Measurement: The primary performance parameters (Voc, Jsc, FF, and PCE) are determined by measuring the J-V curve under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm2).

  • External Quantum Efficiency (EQE): EQE spectra are measured to determine the cell's efficiency at converting photons of different wavelengths into electrons.

  • Morphological and Structural Analysis: Techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are used to characterize the morphology and crystal structure of the different layers.

Organic Light-Emitting Diode (OLED) Fabrication and Characterization

The fabrication of a multilayer OLED utilizing a this compound-based material as the HTL is typically carried out using thermal evaporation in a high-vacuum environment.

Fabrication Steps:

  • Substrate Cleaning: An ITO-coated glass substrate is rigorously cleaned using a similar procedure as for PSCs.

  • Hole Injection Layer (HIL) and Hole Transport Layer (HTL) Deposition: A HIL (e.g., MoO3) and the this compound-based HTL are sequentially deposited onto the ITO substrate via thermal evaporation.

  • Emissive Layer (EML) Deposition: The emissive layer, consisting of a host material doped with an emissive guest, is co-evaporated onto the HTL.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: An ETL (e.g., Alq3) and an EIL (e.g., LiF) are then deposited.

  • Cathode Deposition: A metal cathode (e.g., aluminum) is deposited by thermal evaporation to complete the device.

Characterization:

  • Luminance-Current-Voltage (L-I-V) Characteristics: These measurements are performed to determine the turn-on voltage, luminance, current efficiency, power efficiency, and external quantum efficiency of the OLED.

  • Electroluminescence (EL) Spectrum: The EL spectrum is measured to determine the color coordinates (CIE) of the emitted light.

  • Lifetime Measurement: The operational stability of the device is assessed by measuring the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50) under constant current operation.

Visualizing Device Architecture and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the device structures and a general experimental workflow.

Perovskite Solar Cell Architecture cluster_device Perovskite Solar Cell cluster_light Metal_Electrode Metal Electrode (e.g., Au, Ag) HTL Hole Transport Layer (e.g., this compound derivative) Perovskite Perovskite Absorber Layer ETL Electron Transport Layer (e.g., TiO2) TCO Transparent Conductive Oxide (e.g., FTO) Glass Glass Substrate Sun Incident Light Sun->Glass

Caption: Layered architecture of a typical perovskite solar cell.

OLED Architecture cluster_device Organic Light-Emitting Diode cluster_light Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) ETL Electron Transport Layer (e.g., Alq3) EML Emissive Layer Light Emitted Light EML->Light HTL Hole Transport Layer (e.g., this compound derivative) HIL Hole Injection Layer (e.g., MoO3) Anode Anode (e.g., ITO) Substrate Substrate

Caption: Layered architecture of a typical organic light-emitting diode.

Experimental_Workflow cluster_prep Device Fabrication cluster_char Device Characterization cluster_analysis Data Analysis A Substrate Cleaning B Layer Deposition A->B C Electrode Deposition B->C D Electrical Measurement (J-V / L-I-V) C->D G Performance Metric Extraction D->G E Spectroscopic Measurement (EQE / EL) E->G F Morphological Analysis (SEM) H Comparative Analysis F->H G->H

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(Pyridin-4-yl)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. 4-(Pyridin-4-yl)aniline, a compound featuring both pyridine and aniline moieties, requires meticulous handling and disposal due to the potential hazards associated with these chemical classes. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Given the toxic nature of aniline and pyridine compounds, all handling of this compound and its waste should be conducted within a certified laboratory chemical fume hood.[1][2] Adherence to stringent PPE protocols is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended for prolonged contact with aniline derivatives.[1][3]To prevent dermal absorption, which is a significant route of exposure for aniline compounds.
Eye Protection Chemical splash goggles or safety glasses with side shields.[4]To protect eyes from accidental splashes of the chemical or its solutions.
Lab Coat A standard, fully-buttoned laboratory coat.[4]To protect skin and clothing from contamination.
Respiratory Protection Work should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]To prevent respiratory irritation and systemic toxicity.

II. Step-by-Step Disposal Protocol

The cardinal rule for the disposal of this compound is to treat it as hazardous waste.[5] Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.[2][5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound, as well as contaminated materials such as weighing paper, pipette tips, and gloves, in a designated hazardous waste container.[4][5]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, compatible, and clearly labeled container for liquid hazardous waste.[5]

  • Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.[4][5] Incompatible materials can lead to dangerous chemical reactions. Store separately from strong oxidizing agents and acids.[4][6]

2. Waste Container Management:

  • Appropriate Containers: Use only containers approved for hazardous waste collection, such as high-density polyethylene (HDPE) containers.[1][6]

  • Labeling: Immediately upon adding waste, affix a "Hazardous Waste" label to the container.[6] The label must clearly identify the contents, including the full chemical name "this compound," and any known hazards (e.g., "Toxic").[4]

  • Secure Sealing: Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of vapors.[5][6]

3. Storage of Hazardous Waste:

  • Designated Area: Store the sealed hazardous waste container in a designated, cool, and well-ventilated satellite accumulation area.[4][5]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment unit to mitigate the impact of potential leaks or spills.[5]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, direct sunlight, and sources of ignition.[1][6]

4. Final Disposal:

  • Professional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Regulatory Compliance: Adhere to all local, state, and federal regulations governing hazardous waste disposal.[7][8]

III. Spill Management

Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.

  • Small Spills: For minor spills, trained personnel wearing appropriate PPE can absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1][4] The collected material should then be placed in the designated hazardous waste container.[1]

  • Large Spills: In the event of a significant spill, evacuate the area immediately and alert others.[1] Contact your institution's EHS department or emergency services for assistance.[1]

G start Start: this compound Waste Generated is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled solid hazardous waste container. is_solid->collect_solid Solid collect_liquid Collect in a labeled liquid hazardous waste container. is_solid->collect_liquid Liquid store_waste Store sealed container in a designated, secure, and well-ventilated area. collect_solid->store_waste collect_liquid->store_waste contact_ehs Arrange for pickup by EH&S or licensed contractor. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal decision workflow for this compound waste.

References

Personal protective equipment for handling 4-(Pyridin-4-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-(Pyridin-4-yl)aniline

This guide provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 13296-04-3). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate strict adherence to safety protocols.[1] The primary hazards are:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2]

The signal word for this chemical is Warning .[3]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValue
CAS Number 13296-04-3
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol [4]

Operational Plan: Safe Handling Protocol

Adherence to the following step-by-step procedure is mandatory to ensure personal and environmental safety.

Engineering Controls and Personal Protective Equipment (PPE)

Proper engineering controls and PPE are the first line of defense against exposure.

  • Ventilation: All handling of this compound, especially of the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1][2][6][7]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required.

Protection TypeSpecification
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.[7]
Skin Protection - Gloves: Chemical-resistant nitrile gloves (minimum 0.11 mm thickness) should be worn. Always inspect gloves for integrity before use and replace them regularly.[7] - Lab Coat: A clean, buttoned lab coat must be worn at all times. - Clothing: For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is recommended.[7] - Footwear: Closed-toe shoes must be worn.[1]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N99 or P2) is required when handling the solid compound outside of a fume hood or if dust generation is likely.[7][8]
Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing and Transfer: To prevent dust formation, handle the solid material carefully.[7] If appropriate, the material can be moistened to prevent dusting.[7] Use anti-static and spark-proof equipment where possible.[2]

  • Solution Preparation: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

  • General Hygiene: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke in the laboratory area.[2][5][8] Always wash hands thoroughly with soap and water after handling the chemical.[3][8] Contaminated work clothing should be laundered separately before reuse.[8]

Storage

Proper storage is crucial to maintain the chemical's stability and prevent accidents.

  • Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[2][8]

  • Protect from light and moisture.[6]

  • Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[5]

  • The storage area should be locked or accessible only to qualified personnel.

Emergency and First Aid Measures

Immediate and appropriate responses to exposure are critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[3] If skin irritation occurs, get medical advice.[3]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Immediately call a POISON CENTER or doctor.[2]

Disposal Plan

The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Identification: All waste containing this compound must be treated as hazardous waste.[1]

  • Waste Segregation and Collection:

    • Solid Waste: Unused or expired this compound, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (e.g., weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[1][7]

    • Liquid Waste: Solvents and solutions containing this compound, as well as rinsate from contaminated glassware, should be collected in a separate, labeled hazardous liquid waste container.

  • Container Management: Use sealed, leak-proof containers for waste. Do not mix with other waste streams. Handle uncleaned containers as you would the product itself.[9]

  • Final Disposal: Dispose of all waste through an approved hazardous waste disposal plant, following all local, state, and federal regulations.[6][8] Do not allow the product to enter drains or waterways.[5][9]

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_fume_hood 2. Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_area 3. Prepare Work Area prep_fume_hood->prep_area handle_weigh 4. Weigh/Transfer Solid Compound prep_area->handle_weigh Proceed to handling handle_dissolve 5. Prepare Solution handle_weigh->handle_dissolve handle_experiment 6. Perform Experiment handle_dissolve->handle_experiment cleanup_decontaminate 7. Decontaminate Work Surfaces & Glassware handle_experiment->cleanup_decontaminate Experiment complete storage 10. Store Chemical (Cool, Dry, Sealed) handle_experiment->storage If not all used cleanup_ppe 8. Doff PPE cleanup_decontaminate->cleanup_ppe disp_solid Collect Solid Waste (Contaminated PPE, etc.) cleanup_decontaminate->disp_solid disp_liquid Collect Liquid Waste (Solutions, Rinsate) cleanup_decontaminate->disp_liquid cleanup_wash 9. Wash Hands cleanup_ppe->cleanup_wash disp_final Dispose via Approved Hazardous Waste Vendor disp_solid->disp_final disp_liquid->disp_final

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.